molecular formula C8H6F4 B060094 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene CAS No. 1214331-63-1

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Cat. No.: B060094
CAS No.: 1214331-63-1
M. Wt: 178.13 g/mol
InChI Key: JQJROTAJVIREBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is a versatile fluorinated aromatic building block of significant interest in advanced chemical synthesis and discovery research. Its primary value lies in its unique substitution pattern, where the synergistic effects of the fluorine atom and the robust trifluoromethyl (CF3) group on the toluene backbone create a molecule with distinct electronic properties, enhanced metabolic stability, and increased lipophilicity. This compound is extensively employed in medicinal chemistry for the structure-activity relationship (SAR) optimization of lead compounds, particularly in the development of agrochemicals and pharmaceuticals, where the CF3 group is a key motif for improving binding affinity and bioavailability. Furthermore, it serves as a critical precursor in materials science for the synthesis of liquid crystals and organic semiconductors, where its ability to influence π-π stacking and charge transport is highly valued. In reaction chemistry, the methyl group provides a site for benzylic functionalization, while the fluorine atom allows for directed ortho-metalation, enabling precise, regioselective synthesis of complex, multi-substituted arenes. Researchers utilize this compound to explore new synthetic methodologies and to incorporate fluorine and CF3 motifs into target molecules, thereby modulating their physicochemical properties for a wide range of investigative applications.

Properties

IUPAC Name

2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJROTAJVIREBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591512
Record name 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214331-63-1
Record name 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design.[1][2] The trifluoromethyl group, in particular, has emerged as a critical component in the development of novel therapeutics due to its profound impact on a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a key building block for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a nuanced approach to modulating lipophilicity, metabolic stability, and receptor binding affinity.[4] Understanding the properties, synthesis, and applications of this compound is paramount for leveraging its full potential in the creation of next-generation pharmaceuticals.

Physicochemical Properties and Identification

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 1214331-63-1[5]
Molecular Formula C₈H₆F₄[5]
Molecular Weight 178.13 g/mol [5]
MDL Number MFCD13185663[5]

Synthesis and Mechanistic Considerations

The synthesis of fluorinated aromatic compounds often requires specialized methodologies. While specific, detailed synthetic routes for this compound are proprietary and not extensively published, general principles of aromatic fluorination and trifluoromethylation can be applied. The synthesis of related structures often involves multi-step processes that may include nitration, reduction, and halogen exchange reactions.[6] For instance, the synthesis of similar compounds has been achieved through processes involving the nitration of a bromo-fluoro-benzotrifluoride precursor, followed by catalytic hydrogenation.[6]

The choice of synthetic route is often dictated by the desired regioselectivity and the need to avoid hazardous reagents. The development of efficient and selective methods for creating C-F bonds on aromatic rings is an active area of research.[7]

The Role in Drug Design and Development

The introduction of fluorine and trifluoromethyl groups into a drug candidate can significantly alter its biological activity.[1] The trifluoromethyl group is a strong electron-withdrawing group that can influence the pKa of nearby functional groups, thereby affecting the drug's bioavailability.[1] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of the compound.[4]

The trifluoromethyl group is also known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4] This is a critical consideration in the design of drugs targeting the central nervous system. The unique combination of a fluorine atom and a trifluoromethyl group on the benzene ring of this compound provides a versatile platform for fine-tuning these properties.

Experimental Protocol: A Representative Cross-Coupling Reaction

The following is a representative, generalized protocol for a Suzuki cross-coupling reaction, a common method for C-C bond formation in medicinal chemistry, using an aryl halide like a bromo-derivative of the title compound's scaffold. This protocol is for illustrative purposes and should be adapted and optimized for the specific substrates and reaction conditions.

Objective: To synthesize a biaryl compound by coupling a bromo-derivative of this compound with a boronic acid.

Materials:

  • Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up materials

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst (0.05 equivalents) to the flask under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.

  • Degassed Solvent: Removing dissolved oxygen from the solvent is essential to prevent catalyst oxidation.

Workflow Visualization

The following diagram illustrates a generalized workflow for the incorporation of a fluorinated building block, such as this compound, into a drug discovery pipeline.

DrugDiscoveryWorkflow cluster_0 Synthesis & Characterization cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development BuildingBlock 2-Fluoro-1-methyl-3- (trifluoromethyl)benzene Synthesis Derivative Synthesis BuildingBlock->Synthesis Starting Material Purification Purification & Analysis Synthesis->Purification Crude Product HTS High-Throughput Screening Purification->HTS Pure Compound SAR Structure-Activity Relationship Studies HTS->SAR Active Hits LeadOpt Lead Optimization SAR->LeadOpt Optimized Leads Preclinical Preclinical Studies LeadOpt->Preclinical Drug Candidate Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for drug discovery utilizing a key fluorinated building block.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Avoid contact with skin and eyes.[9]

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]

In case of exposure, seek immediate medical attention and consult the material's SDS.

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists. Its unique substitution pattern offers a sophisticated means to modulate the properties of drug candidates, potentially leading to improved efficacy, safety, and pharmacokinetic profiles. A thorough understanding of its properties and careful handling are essential for its effective and safe use in the laboratory. As the demand for more effective and safer drugs continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

An In-depth Technical Guide to the Molecular Weight of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry and drug discovery. We will delve into the fundamental principles of its calculation, its verification, and its practical implications in a laboratory setting.

Chemical Identity and Molecular Formula

This compound is a substituted aromatic compound. Its structure is defined by a benzene ring functionalized with a fluorine atom, a methyl group, and a trifluoromethyl group at specific positions.

  • Systematic Name: this compound

  • CAS Number: 1214331-63-1[1][2]

  • Molecular Formula: C₈H₆F₄[1]

The molecular formula, C₈H₆F₄, indicates that each molecule of this compound is composed of 8 carbon atoms, 6 hydrogen atoms, and 4 fluorine atoms. This formula is the cornerstone for determining its molecular weight.

Determination of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. It is a fundamental physical property crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known molarity, and analytical characterization.

Calculation from Atomic Weights

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights used are those recommended by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation for C₈H₆F₄ is as follows:

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH61.0086.048
FluorineF418.99875.992
Total 178.128

Based on this calculation, the theoretical molecular weight is 178.128 g/mol . Commercially available sources list the molecular weight as 178.13 g/mol , which is consistent with our calculated value when rounded to two decimal places.[1]

Experimental Verification

In a research setting, the molecular weight of a newly synthesized or purified compound is typically confirmed using mass spectrometry. This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to yield a molecular ion peak corresponding to its calculated monoisotopic mass.

Molecular Structure and Isomerism

The specific arrangement of atoms in "this compound" is critical to its identity. The numbers in its name denote the substituent positions on the benzene ring. It is important to distinguish this specific isomer from others that share the same molecular formula (C₈H₆F₄) but have different structures and, consequently, different chemical and physical properties.

Caption: 2D representation of this compound.

Practical Applications in Drug Development

The molecular weight of a compound is a key parameter in the early stages of drug discovery and development.

  • Stoichiometry: Accurate molecular weight is essential for calculating the precise amounts of reactants and reagents needed for the synthesis of the compound and its derivatives.

  • Solution Preparation: It is used to prepare solutions of known concentrations (e.g., molarity) for biological assays and analytical testing.

  • Pharmacokinetics: Molecular weight is one of the factors considered in Lipinski's Rule of Five, which helps predict the oral bioavailability of a potential drug candidate. While not a standalone predictor, it contributes to the overall assessment of a molecule's drug-likeness.

Conclusion

The molecular weight of this compound is a precisely determined value of 178.13 g/mol , derived from its molecular formula C₈H₆F₄.[1] This fundamental property is not merely a number but a critical piece of information that underpins its synthesis, purification, analysis, and potential application in research and development. A thorough understanding of its derivation and significance is paramount for any scientist working with this compound.

References

"2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Introduction: Unveiling a Core Fluorinated Building Block

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide focuses on This compound (also known as 2-Fluoro-3-(trifluoromethyl)toluene), a key aromatic building block. Its unique substitution pattern—an activating methyl group, a deactivating fluorine atom, and a strongly deactivating trifluoromethyl group—creates a complex electronic environment, offering a versatile platform for the synthesis of novel chemical entities.

This document serves as a technical resource for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple data summary to provide a deeper understanding of the causality behind the compound's properties, its reactivity profile, and its potential applications, grounded in the principles of physical organic chemistry.

Part 1: Core Physicochemical and Spectroscopic Profile

The interplay of the three distinct substituents on the benzene ring governs the molecule's fundamental properties. The highly electronegative fluorine and trifluoromethyl groups create a polarized scaffold, influencing everything from boiling point to spectroscopic signatures.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below. These values are critical for experimental design, reaction monitoring, and purification.

PropertyValueSource
CAS Number 1214331-63-1[5]
Molecular Formula C₈H₆F₄[5]
Molecular Weight 178.13 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Purity Typically ≥95%[5]
Boiling Point Not precisely documented, but estimated to be in the range of 150-160 °C based on related structures like α,α,α,2-tetrafluorotoluene (154-155 °C)[7]
Density Not precisely documented, but expected to be >1.2 g/cm³ due to fluorination
Spectroscopic Fingerprint: A Guide to Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.[8][9] The following is a predictive analysis of the key spectroscopic features of this compound, based on established principles.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nature of the F and CF₃ groups will shift the aromatic protons downfield.

    • Aromatic Region (δ 7.0-7.8 ppm): Three distinct multiplets corresponding to the protons at C4, C5, and C6. The proton at C4 will likely be a triplet, coupled to the protons at C5 and the fluorine at C2. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the methyl group protons (long-range).

    • Methyl Protons (δ ~2.4 ppm): A singlet or a narrow doublet due to potential coupling with the adjacent fluorine atom.

  • ¹³C NMR Spectroscopy: The carbon spectrum will reveal eight distinct signals. The carbons attached to fluorine (C2 and C3) will exhibit significant C-F coupling.

    • Aromatic Carbons (δ 115-140 ppm): Six signals, with C2 and C3 showing large coupling constants (¹JCF and ¹JCCF).

    • Trifluoromethyl Carbon (δ ~124 ppm): A characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-275 Hz).[10][11]

    • Methyl Carbon (δ ~15-20 ppm): A single peak.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique for identifying fluorinated compounds.

    • Aryl Fluoride (δ ~ -110 to -130 ppm): A signal corresponding to the single fluorine atom at C2.

    • Trifluoromethyl Group (δ ~ -60 to -65 ppm): A sharp singlet for the CF₃ group, as it is not directly coupled to other fluorine atoms.[10][11]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 178.

    • Fragmentation: Expect losses of H, F, and CF₃, leading to fragments such as [M-F]⁺ (m/z = 159) and [M-CF₃]⁺ (m/z = 109).

  • Infrared (IR) Spectroscopy:

    • C-H Stretch (Aromatic): ~3050-3100 cm⁻¹

    • C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹

    • C=C Stretch (Aromatic): ~1450-1600 cm⁻¹

    • C-F Stretch (Aryl-F & CF₃): Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.[12]

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and predictable reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthetic Pathways

A plausible route could start from 2-fluoro-3-nitrotoluene, which can be synthesized from 2-fluorotoluene.[13] The nitro group can then be converted to the trifluoromethyl group.

Synthetic_Workflow A 2-Fluorotoluene B 2-Fluoro-3-nitrotoluene A->B Nitration (HNO₃/H₂SO₄) C 2-Fluoro-3-aminotoluene B->C Reduction (e.g., Fe/HCl) D Intermediate Diazonium Salt C->D Diazotization (NaNO₂/HCl) E 2-Fluoro-1-methyl-3-iodobenzene D->E Sandmeyer Reaction (KI) F This compound E->F Trifluoromethylation (e.g., CF₃I, Cu catalyst)

Caption: A plausible multi-step synthesis of this compound.

Experimental Protocol: Trifluoromethylation via Copper Catalysis (Illustrative)

This protocol describes a general method for the final step shown in the diagram, a common strategy for introducing CF₃ groups.[14]

  • Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 2-Fluoro-1-methyl-3-iodobenzene (1.0 eq), copper(I) iodide (0.2 eq), and a suitable polar aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add trifluoromethyl iodide (CF₃I, ~2.0 eq) or a Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator.

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Reactivity and Directing Effects

The reactivity of the aromatic ring is dictated by the electronic contributions of its substituents. This is particularly important for planning subsequent transformations, such as electrophilic aromatic substitution (EAS).[15]

  • -CH₃ (Methyl): An activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).

  • -F (Fluoro): A deactivating group overall due to its strong inductive electron withdrawal, but its lone pairs provide resonance donation, making it ortho, para-directing (to C1, C3, and C5).[16]

  • -CF₃ (Trifluoromethyl): A strongly deactivating group due to the powerful inductive effect of the three fluorine atoms. It is a meta-director (to C2 and C4).[17]

Directing_Effects cluster_legend Legend A Activating (Ortho/Para) B Deactivating (Meta) C Deactivating (Ortho/Para) D Predicted EAS Site origin_ch3->target_c4 para origin_ch3->target_c6 ortho origin_f->target_c4 para origin_cf3->target_c4 meta C4_highlight C6_highlight

Caption: Competing directing effects for electrophilic aromatic substitution.

Analysis of Regioselectivity:

The positions C4 and C6 are the most likely sites for electrophilic attack.

  • Position C4: Is para to the activating methyl group, meta to the deactivating CF₃ group, and para to the deactivating fluorine. This position benefits from the strongest activating effect and is a point of convergence for the directing effects.

  • Position C6: Is ortho to the activating methyl group. Steric hindrance from the adjacent methyl group might slightly disfavor this position compared to C4.

Therefore, electrophilic substitution reactions (e.g., nitration, bromination) on this scaffold are predicted to yield predominantly the 4-substituted product.

Part 3: Applications in Drug Discovery and Development

The unique combination of substituents makes this compound a high-value intermediate in programs aimed at discovering new therapeutics and agrochemicals.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Designing this moiety into a drug candidate can block potential "soft spots" for metabolism, thereby increasing the drug's half-life and bioavailability.[3]

  • Modulation of Lipophilicity and Permeability: Fluorine is highly lipophilic. The inclusion of both F and CF₃ groups substantially increases the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][4][18]

  • Fine-Tuning of pKa and Binding Affinity: The strong electron-withdrawing properties of the F and CF₃ groups can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its biological target.[2]

  • Scaffold for Bioactive Molecules: The trifluoromethylaniline scaffold, accessible from related nitro compounds, is a crucial precursor in synthesizing various pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[3] This makes this compound a valuable starting material for generating libraries of diverse compounds for high-throughput screening.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is based on data for structurally related fluorinated aromatic compounds.

Hazard Identification:

  • Flammability: May be a flammable liquid and vapor.[7][19][20] Keep away from heat, sparks, and open flames.

  • Toxicity: May be harmful if swallowed or inhaled.[21]

  • Irritation: Causes skin and serious eye irritation.[6][7][19] May cause respiratory irritation.[22]

Recommended Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed building block that embodies several key principles of modern medicinal chemistry. Its properties are a direct result of the complex interplay between its activating and deactivating substituents. A thorough understanding of its spectroscopic signature, reactivity, and the strategic advantages conferred by its fluorinated motifs allows researchers to leverage this compound for the rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of robust and scalable synthetic pathways for the preparation of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine and trifluoromethyl moieties into aromatic scaffolds is a proven method for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This document details two primary retrosynthetic strategies: a late-stage copper-catalyzed trifluoromethylation and a late-stage fluorination via a diazonium salt intermediate. Each pathway is analyzed for its mechanistic underpinnings, procedural efficacy, and strategic advantages, providing researchers with the critical insights needed for successful synthesis and process optimization.

Introduction

This compound is an aromatic compound of significant interest to the medicinal and materials science communities. Its structure combines a fluorine atom and a trifluoromethyl group on a toluene scaffold, substituents known to impart unique and often beneficial physicochemical properties to organic molecules.[1] The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the fluorine atom can modulate pKa and conformation, and participate in favorable protein-ligand interactions.[3]

The synthesis of such poly-substituted aromatic systems, however, presents considerable challenges. Key among these are achieving precise regiochemical control and employing reaction conditions that are tolerant of the existing functional groups. This guide dissects two divergent, yet highly effective, synthetic blueprints for accessing this valuable compound, providing detailed protocols and the causal logic behind key experimental choices.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections of strategic importance: the Aryl-CF₃ bond and the Aryl-F bond. This leads to two distinct synthetic approaches, each centered on the late-stage introduction of one of the fluorine-containing groups.

G cluster_path1 Pathway I: Late-Stage Trifluoromethylation cluster_path2 Pathway II: Late-Stage Fluorination TM Target Molecule This compound P1_Start Aryl-CF3 Disconnection TM->P1_Start Cu-Catalyzed Trifluoromethylation P2_Start Aryl-F Disconnection TM->P2_Start Sandmeyer / Balz-Schiemann Reaction P1_Mid 2-Bromo-6-fluorotoluene (Precursor) P1_Start->P1_Mid P2_Mid 2-Methyl-3-(trifluoromethyl)aniline (Precursor) P2_Start->P2_Mid

Caption: Retrosynthetic analysis of this compound.

  • Pathway I (Late-Stage Trifluoromethylation): This approach is highly convergent, utilizing a commercially available or readily synthesized halofluorotoluene precursor. The key transformation is a copper-catalyzed cross-coupling reaction to install the CF₃ group. This strategy is often preferred for its reliability and the availability of diverse trifluoromethylating agents.[2][3]

  • Pathway II (Late-Stage Fluorination): This classic strategy leverages the robust and well-established Sandmeyer or Balz-Schiemann reactions.[4][5] It involves the synthesis of an aniline precursor, followed by diazotization and subsequent conversion to the aryl fluoride. This pathway offers excellent regiochemical control, as the position of the fluorine atom is dictated by the amino group of the precursor.

Pathway I: Late-Stage Trifluoromethylation via Ullmann-Type Coupling

This pathway represents an efficient and direct route to the target molecule, contingent on the availability of a suitable halo-fluorotoluene precursor. The key step is a copper-mediated cross-coupling, a modern variant of the classic Ullmann reaction.[6][7]

Key Transformation: Copper-Catalyzed Trifluoromethylation

The reaction of an aryl halide with a trifluoromethyl source in the presence of copper is a powerful method for forming Aryl-CF₃ bonds.[8] While several trifluoromethylating agents exist, reagents like trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate are often employed in conjunction with a copper(I) salt.[3]

Mechanism: The precise mechanism of the Ullmann reaction has been extensively studied.[7] For trifluoromethylation, the reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the formation of a copper(I) trifluoromethyl species ([CuCF₃]). The aryl halide then undergoes oxidative addition to this complex to form a transient, high-valent Cu(III) intermediate. This intermediate subsequently undergoes reductive elimination to furnish the trifluoromethylated arene and regenerate the active Cu(I) catalyst.[9]

Experimental Protocol: Trifluoromethylation of 2-Bromo-6-fluorotoluene

This protocol describes a representative procedure for the copper-catalyzed trifluoromethylation of 2-bromo-6-fluorotoluene.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (CuI), the trifluoromethylating agent (e.g., sodium trifluoroacetate), and a high-boiling point aprotic polar solvent such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to ensure anaerobic conditions.

  • Reagent Addition: Add 2-bromo-6-fluorotoluene to the reaction mixture. If a ligand is used to improve catalyst performance, it should be added at this stage.

  • Reaction: Heat the mixture to the specified temperature (typically 120-160 °C) and maintain vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Data Presentation
ParameterCondition/ValueRationale
Starting Material 2-Bromo-6-fluorotolueneCommercially available, pre-functionalized precursor.
Trifluoromethyl Source Sodium TrifluoroacetateInexpensive and stable source of the CF₃ group.[3]
Catalyst Copper(I) Iodide (CuI)Common and effective catalyst for Ullmann-type couplings.[8]
Solvent NMP or DMFHigh-boiling polar aprotic solvent facilitates the reaction.
Temperature 140-160 °CHigh temperature is required to drive the reaction to completion.[6]
Typical Yield 60-75%Dependant on specific conditions and purity of reagents.

Experimental Workflow Diagram

G A 1. Charge Reactor B 2. Inert Atmosphere A->B Purge with Ar/N2 C 3. Add Aryl Halide B->C 2-bromo-6-fluorotoluene D 4. Heat & Stir C->D 140-160 °C E 5. Reaction Monitoring D->E TLC / GC-MS F 6. Cool & Quench E->F Upon Completion G 7. Extraction F->G EtOAc / H2O H 8. Dry & Concentrate G->H Na2SO4 I 9. Purify H->I Column Chromatography J Final Product I->J

Caption: Workflow for copper-catalyzed trifluoromethylation.

Pathway II: Late-Stage Fluorination via the Balz-Schiemann Reaction

This pathway employs a classical method for introducing fluorine onto an aromatic ring.[10] The Balz-Schiemann reaction is particularly useful as it offers high regioselectivity and is tolerant of a wide range of functional groups.[11][12]

Synthesis of Precursor: 2-Methyl-3-(trifluoromethyl)aniline

The successful execution of this pathway hinges on the synthesis of the aniline precursor. A common route involves the nitration of a suitable benzotrifluoride derivative followed by reduction.[13][14]

  • Nitration: 2-Methylbenzotrifluoride can be nitrated to form 2-methyl-3-nitrobenzotrifluoride.

  • Reduction: The nitro group is then reduced to an amine, typically via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with a chemical reductant like tin(II) chloride.[13]

Key Transformation: Balz-Schiemann Reaction

This reaction proceeds in two main stages: diazotization of the primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[4][15]

Mechanism: The reaction begins with the treatment of the aniline with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the aryl diazonium tetrafluoroborate salt.[11] Upon heating, this salt undergoes thermal decomposition. This step is believed to generate a highly unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counterion to yield the desired aryl fluoride, along with nitrogen gas and boron trifluoride as byproducts.[4]

Experimental Protocol: Balz-Schiemann Reaction of 2-Methyl-3-(trifluoromethyl)aniline

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-methyl-3-(trifluoromethyl)aniline in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (0-5 °C).

  • Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Isolation of Salt: The precipitated aryl diazonium tetrafluoroborate salt is collected by filtration and washed with cold diethyl ether.

  • Decomposition: Gently heat the dried diazonium salt in an inert, high-boiling solvent or neat until the evolution of nitrogen gas ceases. This step should be performed with caution due to the potentially exothermic nature of the decomposition.[11]

  • Work-up and Purification: The resulting crude product is then purified, typically by steam distillation or extraction followed by column chromatography, to yield this compound.

Data Presentation
ParameterCondition/ValueRationale
Starting Material 2-Methyl-3-(trifluoromethyl)anilineSynthesized from the corresponding nitro compound.[16]
Diazotizing Agent NaNO₂ / HBF₄Standard reagents for the Balz-Schiemann reaction.[10]
Temperature (Diazotization) 0-5 °CLow temperature is crucial to prevent premature decomposition of the diazonium salt.
Decomposition Thermal (heating)The classical method for decomposing the diazonium salt to the aryl fluoride.[4]
Typical Yield 55-70%Yields can vary based on the stability of the diazonium salt.

Experimental Workflow Diagram

G A 1. Dissolve Aniline in HBF4 B 2. Cool to 0-5 °C A->B C 3. Add NaNO2 Solution B->C Dropwise D 4. Stir C->D 30-60 min E 5. Filter Diazonium Salt D->E Precipitate Forms F 6. Dry Salt E->F G 7. Thermal Decomposition F->G Gentle Heating H 8. Work-up G->H Steam Distillation I 9. Purify H->I Chromatography J Final Product I->J

Caption: Workflow for the Balz-Schiemann fluorination pathway.

Comparative Analysis and Process Optimization

FeaturePathway I (Trifluoromethylation)Pathway II (Fluorination)
Convergence More convergent if precursor is available.More linear, requires synthesis of the aniline precursor.
Reagents Requires specialized trifluoromethylating agents.Uses common, inexpensive reagents (NaNO₂, HBF₄).
Safety High temperatures; requires inert atmosphere.Diazonium salts can be explosive; decomposition requires caution.[11]
Scalability Generally scalable, but cost of reagents can be a factor.Scalable, but handling of diazonium salts can be a challenge on a large scale. Continuous flow methods can mitigate this.[17]
Regioselectivity Excellent, defined by the starting halide.Excellent, defined by the position of the amine.

Optimization Insights:

  • For Pathway I , screening different copper sources, ligands, and solvents can significantly improve yields and reaction times. The choice of trifluoromethylating agent is also critical, balancing cost against reactivity.

  • For Pathway II , the stability of the diazonium salt is paramount. Ensuring low temperatures during its formation and handling is critical. For larger scale synthesis, transitioning to a continuous flow process can enhance safety and control over the exothermic decomposition step.[17]

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic routes. The choice between a late-stage trifluoromethylation (Pathway I) and a late-stage fluorination (Pathway II) depends on factors such as starting material availability, cost, scalability, and safety infrastructure. Pathway I offers a more direct route from a halo-fluorinated precursor, while Pathway II provides a classic and robust method with high regiochemical fidelity. Both pathways, when executed with careful attention to mechanistic principles and procedural details, provide reliable access to this important fluorinated building block for advanced research in drug discovery and materials science.

References

A Guide to the ¹H NMR Spectroscopic Analysis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive walkthrough of the proton nuclear magnetic resonance (¹H NMR) analysis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental procedures, and detailed data interpretation required for the structural elucidation of this complex fluorinated aromatic compound. We explore the nuanced effects of electronegative substituents on chemical shifts and the intricate spin-spin coupling patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) interactions. This guide culminates in a validated, step-by-step protocol for data acquisition and processing, ensuring accurate and reproducible results.

Introduction: The Analytical Challenge

This compound is a substituted toluene derivative featuring two distinct fluorine-containing moieties: a single fluoro group and a trifluoromethyl (CF₃) group. Such molecules are of significant interest in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating metabolic stability, lipophilicity, and binding affinity.

The structural confirmation of this molecule by ¹H NMR spectroscopy is a non-trivial exercise. The presence of both ¹⁹F and ¹H, both spin-active nuclei (I = ½), results in a spectrum that is more complex than a simple substituted toluene.[1] Understanding the predictable patterns of chemical shifts and, more critically, the through-bond scalar (J) couplings between protons and fluorine atoms is paramount for an unambiguous spectral assignment. This guide serves to demystify this analysis.

Theoretical Principles: Predicting the Spectrum

A robust analysis begins with a theoretical prediction of the ¹H NMR spectrum. This involves considering how the electronic environment of each proton influences its resonance frequency (chemical shift) and how nuclear spins of neighboring atoms split the signal (spin-spin coupling).

Chemical Shift (δ) Analysis

The chemical shift of a proton is highly sensitive to the electron density around it. Electronegative atoms or groups withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield).

  • Aromatic Protons (H-4, H-5, H-6): These protons reside in the typical aromatic region (approx. 7.0-8.0 ppm). The powerful electron-withdrawing inductive effects of the fluorine and trifluoromethyl groups will deshield these protons, shifting them downfield relative to toluene (where ring protons appear around 7.2 ppm).[2][3] The relative ordering can be predicted:

    • H-6: Positioned ortho to the fluorine atom and meta to the CF₃ group, this proton is expected to be significantly deshielded.

    • H-4: Positioned meta to the fluorine and ortho to the CF₃ group, this proton will also be strongly deshielded.

    • H-5: Being para to both the fluorine and CF₃ groups, its chemical shift will be influenced by a combination of inductive and resonance effects.

  • Methyl Protons (-CH₃): The methyl group is attached to an aromatic ring and is expected to resonate in the range of 2.0-2.6 ppm. The presence of adjacent electron-withdrawing groups will shift it slightly downfield compared to unsubstituted toluene (2.3 ppm).

Spin-Spin Coupling (J-Coupling) Analysis

Spin-spin coupling provides critical information about the connectivity of atoms. In this molecule, both homonuclear (H-H) and heteronuclear (H-F) couplings must be considered.[4]

  • Homonuclear (¹H-¹H) Coupling:

    • ³JH5-H4 & ³JH5-H6 (ortho coupling): Expected to be in the range of 7-9 Hz.

    • ⁴JH4-H6 (meta coupling): Expected to be smaller, around 2-3 Hz.

  • Heteronuclear (¹H-¹⁹F) Coupling: Fluorine couples to protons over multiple bonds, and these couplings are often significant in magnitude.[1][5]

    • ³JH4-CF3 (ortho): Coupling to the three equivalent fluorine atoms of the CF₃ group will split the H-4 signal into a quartet. The magnitude is typically around 5-10 Hz.

    • ⁴JH5-CF3 (meta): A smaller coupling, often 1-3 Hz, will further split the H-5 signal into a narrow quartet.

    • ⁴JH6-F (meta): The H-6 proton is four bonds away from the fluorine at C-2. This meta coupling typically ranges from 5-8 Hz, splitting the H-6 signal into a doublet.

    • ⁵JH5-F (para): This long-range para coupling is generally smaller, around 1-3 Hz, further splitting the H-5 signal into a doublet.

    • ⁵JCH3-F (five bonds): A small coupling may exist between the methyl protons and the fluorine at C-2, which could lead to a slight broadening or a very fine splitting of the methyl singlet.

    • ⁶JCH3-CF3 (six bonds): This coupling is typically negligible and unlikely to be resolved.

Predicted ¹H NMR Spectrum and Structural Visualization

Synthesizing the chemical shift and coupling information allows for a detailed prediction of the appearance of each signal in the spectrum.

Molecular Structure and Proton Numbering

To facilitate discussion, the protons of this compound are numbered as shown below.

Caption: Structure of this compound with proton labeling.

Summary of Predicted Spectral Data

The expected ¹H NMR parameters are summarized in the table below. Note that actual values may vary slightly depending on the solvent and spectrometer frequency.[6][7]

Proton LabelPredicted δ (ppm)Predicted MultiplicityCoupling Constants (Hz)
CH₃ ~2.4singlet (or narrow d)⁵JH-F ≈ 0.5-1 Hz
H-4 ~7.6quartet of doublets (qd)³JH4-H5 ≈ 8 Hz, ³JH4-CF3 ≈ 8 Hz
H-5 ~7.3triplet of quartets (tq)³JH5-H4 ≈ ³JH5-H6 ≈ 8 Hz, ⁴JH5-CF3 ≈ 2 Hz, ⁵JH5-F ≈ 2 Hz
H-6 ~7.2doublet of triplets (dt)³JH6-H5 ≈ 8 Hz, ⁴JH6-F ≈ 6 Hz, ⁴JH6-H4 ≈ 2 Hz

Note: The multiplicity describes the overall pattern. For H-5 and H-6, some smaller couplings might not be fully resolved, leading to complex or broadened multiplets.

Visualizing Complex Coupling: The H-4 Splitting Tree

To illustrate how multiple couplings generate a complex signal, a splitting tree for the H-4 proton is shown below. It is first split into a large doublet by the ortho-proton H-5. Each peak of this doublet is then split into a quartet by the three equivalent fluorine atoms of the adjacent CF₃ group.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of substituent effects on aromatic systems to offer a robust theoretical framework for spectral interpretation. We will delve into the electronic influences of the fluoro, methyl, and trifluoromethyl groups, detailing their individual and combined impact on the carbon chemical shifts of the benzene ring. This document serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering insights into the prediction, assignment, and understanding of ¹³C NMR spectra for complex substituted aromatic compounds.

Introduction: The Power of Substituent Effects in ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. In substituted benzene derivatives, the position of a resonance is primarily dictated by the electronic effects—inductive and resonance—of the substituents attached to the ring.[1][2][3] Understanding these substituent-induced chemical shifts (SCS) is paramount for the accurate interpretation of spectra and the confirmation of molecular structures.[4][5]

This guide focuses on the trisubstituted benzene, this compound. The interplay of the electron-donating methyl group, the electronegative and weakly electron-donating (via resonance) fluorine atom, and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic landscape on the aromatic ring, leading to a predictable and interpretable ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated based on the additive effects of the individual substituents on a benzene ring, with benzene resonating at approximately 128.5 ppm.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to ¹⁹F coupling)
C1 (-CH₃)~125Quartet
C2 (-F)~160Doublet
C3 (-CF₃)~130Quartet
C4~132Singlet
C5~125Singlet
C6~115Doublet
-CH₃~15Quartet
-CF₃~124Quartet

Note: The predicted chemical shifts are approximations. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mechanistic Insights: Deconstructing the Substituent Effects

The predicted chemical shifts can be rationalized by considering the electronic properties of each substituent:

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields the directly attached carbon (C2) and, to a lesser extent, other carbons in the ring.[6] However, fluorine also possesses lone pairs that can be donated into the π-system of the benzene ring, a resonance effect (+R) that shields the ortho and para positions.[1] For the ipso-carbon (C2), the inductive effect dominates, leading to a significant downfield shift. The shielding effect will be most pronounced at the para position (C5) and to a lesser extent at the ortho positions (C1 and C3).

  • Methyl (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.[7] This leads to a slight shielding (upfield shift) of the aromatic carbons, particularly the ipso (C1), ortho (C2, C6), and para (C4) carbons.

  • Trifluoromethyl (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[8][9] This group strongly deshields all ring carbons, with the most significant effect on the ipso (C3) and para (C6) positions. The carbon of the CF₃ group itself will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.[10]

The interplay of these effects in this compound results in the predicted chemical shifts. For instance, C6 is expected to be significantly shielded due to the combined +R effect of the fluorine at the ortho position and the electron-donating nature of the methyl group at the meta position, countered by the deshielding -I effect of the trifluoromethyl group at the para position.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹³C NMR spectrum of an aromatic compound like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other options include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[11] Most deuterated solvents are available with TMS already added.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity for quaternary carbons.[12]

  • Acquisition Time (AT): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For molecules with quaternary carbons, a longer delay (5-10 seconds) may be necessary for accurate integration, though this is less critical for simple identification.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[11] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for most organic compounds.

  • Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is being observed).[11] For fluorinated compounds, ¹⁹F decoupling can also be employed to simplify the spectrum further, though observing the C-F coupling can be structurally informative.[13]

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Substituent Effects

The following diagram, generated using Graphviz, illustrates the primary electronic effects of the substituents on the benzene ring of this compound.

G cluster_molecule This compound cluster_substituents Substituent Effects mol C₁-C₂-C₃-C₄-C₅-C₆ C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 F Fluorine (-F) F->C1 +R (ortho) F->C2 -I (strong) +R (weak) F->C3 +R (ortho) F->C5 +R (para) Me Methyl (-CH₃) Me->C1 +I (weak) Me->C2 +I (ortho) Me->C4 +I (para) Me->C6 +I (ortho) CF3 Trifluoromethyl (-CF₃) CF3->C2 -I (ortho) CF3->C3 -I (strong) CF3->C4 -I (ortho) CF3->C6 -I (para)

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene (CAS No. 910911-43-2). As a complex trisubstituted aromatic compound, its spectrum presents a unique fingerprint arising from the interplay of its constituent functional groups: a methyl group, an aromatic fluorine atom, and a trifluoromethyl group. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical basis for its vibrational modes, a correlation of expected absorption bands, a standard protocol for spectral acquisition, and a logical workflow for interpretation. The analysis emphasizes the dominant and characteristic absorptions of the C-F bonds within the trifluoromethyl group, which are crucial for the unambiguous identification of this molecule.

Molecular Structure and Predicted Vibrational Landscape

The foundational step in interpreting an IR spectrum is a thorough understanding of the molecule's structure. This compound is a derivative of toluene with three substituents on the aromatic ring at positions 1, 2, and 3.

Chemical Structure:

  • Aromatic Ring: A benzene core with a 1,2,3-trisubstitution pattern.

  • Methyl Group (-CH₃): An alkyl substituent providing characteristic aliphatic C-H stretching and bending modes.

  • Fluoro Group (-F): An electronegative halogen atom directly attached to the aromatic ring, inducing a distinct C-F stretching vibration.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group whose C-F bonds produce some of the most intense absorption bands in the entire spectrum due to the large change in dipole moment during vibration.

The combination of these groups leads to a complex but predictable vibrational landscape. The primary modes of interest are stretching and bending vibrations of the C-H (both aromatic and aliphatic), C=C (aromatic ring), C-F (aromatic), and CF₃ groups.

Detailed Spectral Analysis and Correlation

The infrared spectrum can be systematically analyzed by dividing it into distinct regions, each corresponding to specific types of molecular vibrations.

The C-H Stretching Region (3200 - 2850 cm⁻¹)

This region is invaluable for distinguishing between aromatic and aliphatic C-H bonds.

  • Aromatic =C-H Stretch (3100 - 3000 cm⁻¹): Aromatic C-H bonds vibrate at a slightly higher frequency than their aliphatic counterparts.[1][2] For this 1,2,3-trisubstituted ring, three adjacent C-H bonds remain, which are expected to produce weak to medium absorption bands in this range.

  • Aliphatic -C-H Stretch (3000 - 2850 cm⁻¹): The methyl group will exhibit characteristic symmetric and asymmetric stretching vibrations just below the 3000 cm⁻¹ threshold.[3] These peaks are typically sharp and of medium-to-strong intensity.

Overtone and Combination Bands (2000 - 1650 cm⁻¹)

Aromatic compounds display a series of weak absorption bands in this region.[1] While often low in intensity, the pattern of these overtones is highly characteristic of the substitution pattern on the benzene ring.[4] For 1,2,3-trisubstitution, a specific, recognizable pattern of weak peaks is expected, which can aid in confirming the isomeric structure.

Aromatic C=C Ring Stretching (1620 - 1450 cm⁻¹)

The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a set of sharp, moderately intense bands.[1][3] Typically, two to four distinct peaks are observed in this region, confirming the presence of the benzene core. For substituted benzenes, these bands commonly appear near 1600, 1585, 1500, and 1450 cm⁻¹.

The C-F Signature Region: A Zone of High Intensity (1350 - 1000 cm⁻¹)

This is the most diagnostically significant region for this compound. The vibrations associated with the C-F and CF₃ groups are exceptionally intense and serve as the primary fingerprint for this molecule.

  • C-CF₃ Stretching (ca. 1330 cm⁻¹): Studies on benzene derivatives containing CF₃ groups consistently show a broad and very strong intensity band near 1330 cm⁻¹.[5] This absorption is attributed to the stretching vibration of the bond connecting the trifluoromethyl group to the phenyl ring.[5][6]

  • Asymmetric and Symmetric CF₃ Stretching (1200 - 1100 cm⁻¹): The trifluoromethyl group itself has multiple C-F stretching modes. These vibrations are known to produce extremely intense absorptions due to the highly polar nature of the C-F bond.[7][8] This region is often dominated by a complex pattern of very strong bands, which can sometimes obscure weaker neighboring signals. The coupling of CF₃ vibrational modes with the benzene ring is a known phenomenon.[8]

  • Aromatic C-F Stretching (ca. 1270 - 1200 cm⁻¹): The stretching vibration of the single fluorine atom attached directly to the aromatic ring is also expected in this region. In other fluoro-substituted benzotrifluorides, this mode has been assigned as a very strong IR band around 1225 cm⁻¹.[6]

The confluence of these powerful absorptions makes this spectral window the definitive identifier for the molecule.

The Fingerprint Region (Below 1000 cm⁻¹)

This region contains a wealth of complex vibrations, including C-H out-of-plane (oop) bending and various skeletal deformations of the entire molecule.

  • C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The position of the strong C-H "oop" bands is highly indicative of the ring's substitution pattern.[1][9] While specific ranges are well-documented for mono- and di-substituted rings, 1,2,3-trisubstituted benzenes also have characteristic absorptions in this area, typically between 810 cm⁻¹ and 750 cm⁻¹.[10] The presence of a strong band in this range would further corroborate the substitution geometry.

Tabulated Summary of Vibrational Assignments

The following table synthesizes the expected IR absorption bands for this compound based on established correlation data.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentReference
3100 - 3000Weak-MediumAromatic C-H Stretch[1][2]
2980 - 2870MediumAliphatic C-H Stretch (from -CH₃)[3]
2000 - 1650WeakAromatic Overtone/Combination Bands[1][4]
1620 - 1585MediumAromatic Ring C=C Stretch[3]
1520 - 1450Medium-StrongAromatic Ring C=C Stretch[3]
~1460MediumAsymmetric -CH₃ Bend[2]
~1380MediumSymmetric -CH₃ Bend[2]
~1330Very Strong, BroadC-CF₃ Stretch[5][6]
1280 - 1200StrongAromatic C-F Stretch[6]
1200 - 1100Very Strong, ComplexAsymmetric & Symmetric CF₃ Stretches[7][8]
810 - 750StrongAromatic C-H Out-of-Plane Bend (1,2,3-trisubstituted)[10]

Experimental Protocol for IR Spectrum Acquisition

To ensure high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is ideal for liquid samples, requiring minimal preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Background Collection: a. Ensure the ATR crystal surface is impeccably clean. Clean with a solvent appropriate for the crystal material (e.g., isopropanol for diamond) and allow it to fully evaporate. b. Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. c. Recommended Parameters: 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: a. Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Sample Spectrum Collection: a. Immediately collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: a. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. If necessary, apply an ATR correction algorithm to account for the variation of penetration depth with wavelength. This makes the spectrum appear more like a traditional transmission spectrum.

  • Cleaning: a. Thoroughly clean the ATR crystal with an appropriate solvent and a soft, non-abrasive wipe to remove all traces of the sample.

Logical Workflow for Spectral Interpretation

The process of identifying an unknown compound or verifying a known structure from its IR spectrum follows a logical, systematic workflow. The diagram below illustrates this process, emphasizing the key decision points for analyzing the spectrum of this compound.

G cluster_prep Step 1: Data Acquisition cluster_analysis Step 2: Spectral Analysis cluster_conclusion Step 3: Conclusion SamplePrep Sample Preparation (ATR or Liquid Cell) Background Collect Background Spectrum SamplePrep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (Ratio, Correct) Acquire->Process Region1 Analyze 4000-2800 cm⁻¹ ID C-H Stretches Process->Region1 Region2 Analyze 1620-1450 cm⁻¹ Confirm Aromatic C=C Region1->Region2 Region3 Analyze 1350-1000 cm⁻¹ ID C-F Signatures Region2->Region3 Region4 Analyze < 1000 cm⁻¹ Correlate Fingerprint/OOP Region3->Region4 Correlate Correlate All Bands with Proposed Structure Region4->Correlate Confirm Structural Confirmation Correlate->Confirm

Caption: Logical workflow for the IR spectral analysis of this compound.

Conclusion

The infrared spectrum of this compound is highly characteristic and allows for its unambiguous identification. While the entire spectrum provides valuable data, the definitive "fingerprint" of the molecule is located in the 1350-1000 cm⁻¹ region. The presence of multiple, exceptionally intense absorption bands corresponding to the C-CF₃ and C-F stretching vibrations, combined with the expected aromatic and aliphatic C-H and C=C signals, provides a robust and reliable method for structural verification. This guide provides the foundational correlations and protocols necessary for researchers to confidently apply infrared spectroscopy in their work with this and structurally related compounds.

References

"2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways for this compound. Aimed at researchers, analytical scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, predicts the resultant mass spectrum, and offers a foundational experimental protocol for its acquisition. By examining the influence of the fluoro, methyl, and trifluoromethyl substituents on the stability of the molecular ion and its fragments, this guide serves as a predictive tool for the structural characterization of this and structurally related compounds.

Introduction

This compound (Molecular Formula: C₈H₆F₄, Molecular Weight: 178.13 g/mol ) is a substituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The precise structural confirmation of such molecules is paramount, and mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose. EI is a hard ionization method that imparts significant energy into the analyte molecule, leading to reproducible and structurally informative fragmentation patterns.[2][3]

Understanding these fragmentation patterns is not merely an academic exercise; it is essential for confirming chemical identity, identifying unknown related impurities, and elucidating the structures of novel compounds. This guide will deconstruct the fragmentation of the title compound by applying fundamental principles of mass spectrometry, including the stability of carbocations, the influence of electron-withdrawing and donating groups, and established fragmentation rules for aromatic and halogenated compounds.[4][5][6]

The Molecular Ion (M⁺•)

Upon entering the ion source of a mass spectrometer, the this compound molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).[7]

M (C₈H₆F₄) + e⁻ → M⁺• (C₈H₆F₄⁺•) + 2e⁻

For this compound, the molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 178. Aromatic systems are known to produce relatively intense molecular ion peaks due to the ability of the benzene ring to delocalize the positive charge, thereby stabilizing the ion.[4] The presence of a prominent peak at m/z 178 is the first crucial piece of evidence in the spectrum.

Primary Fragmentation Pathways & Mechanistic Insights

The energetic molecular ion undergoes a series of unimolecular decomposition reactions to yield smaller, stable fragment ions. The most probable fragmentation pathways are dictated by the formation of the most stable products (both the charged ion and the neutral radical).

Pathway A: Benzylic Cleavage and Tropylium Ion Formation

A hallmark fragmentation pathway for alkyl-substituted benzenes is the cleavage of a bond beta to the aromatic ring.[5] For this compound, this involves the loss of a hydrogen radical (•H) from the methyl group. This process is energetically favorable due to the formation of a resonance-stabilized benzyl cation, which can further rearrange into an even more stable tropylium-like cation.

  • [M]⁺• → [M-H]⁺ + •H

  • m/z 178 → m/z 177

The resulting ion at m/z 177 is expected to be a significant peak in the spectrum, serving as a strong indicator of the methylbenzene (toluene) substructure.

Pathway B: Fragmentation of the Trifluoromethyl Group

The -CF₃ group is a strong electron-withdrawing group and its fragmentation is highly characteristic. Authoritative sources indicate that the direct loss of the entire trifluoromethyl radical (•CF₃) is not the primary pathway for compounds like benzotrifluoride.[8][9] Instead, a stepwise decomposition is observed, beginning with the loss of a single fluorine radical.

  • [M]⁺• → [M-F]⁺ + •F

  • m/z 178 → m/z 159

This initial loss of a fluorine atom (mass 19) produces a cation at m/z 159. This ion is still unstable and can subsequently lose a neutral difluorocarbene molecule (:CF₂).

  • [M-F]⁺ → [M-F-CF₂]⁺ + :CF₂

  • m/z 159 → m/z 109

The peak at m/z 109 represents a fluorinated aromatic cation and is a key diagnostic fragment for the presence of a trifluoromethyl group that has undergone this specific decomposition.

Pathway C: Loss of the Methyl Group

Alpha-cleavage, the breaking of the bond between the aromatic ring and the methyl substituent, results in the loss of a methyl radical (•CH₃).

  • [M]⁺• → [M-CH₃]⁺ + •CH₃

  • m/z 178 → m/z 163

The fragment at m/z 163 corresponds to the 2-fluoro-3-(trifluoromethyl)phenyl cation. The stability of this aryl cation makes this a probable, albeit potentially less intense, fragmentation pathway compared to benzylic cleavage.

Pathway D: Neutral Loss of HF

Fluorinated aromatic compounds can also undergo fragmentation via the elimination of a neutral hydrogen fluoride (HF) molecule.[5] This rearrangement is often driven by the formation of a stable cyclic ion.

  • [M]⁺• → [M-HF]⁺• + HF

  • m/z 178 → m/z 158

This pathway would yield a radical cation at m/z 158. The occurrence of this fragmentation depends on the spatial relationship between the fluorine and a hydrogen atom, often involving an ortho-positioned hydrogen.

Summary of Predicted Key Fragment Ions

The following table summarizes the most anticipated fragment ions in the EI mass spectrum of this compound.

m/zProposed Fragment StructureNeutral LossMass of LossPathway
178[C₈H₆F₄]⁺•-0Molecular Ion
177[C₈H₅F₄]⁺•H1Pathway A
163[C₇H₃F₄]⁺•CH₃15Pathway C
159[C₈H₆F₃]⁺•F19Pathway B
158[C₈H₅F₃]⁺•HF20Pathway D
109[C₇H₆F]⁺•F, :CF₂69Pathway B

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the ions.

G cluster_frags M Molecular Ion (M⁺•) m/z 178 F177 [M-H]⁺ m/z 177 M->F177 - •H F159 [M-F]⁺ m/z 159 M->F159 - •F F163 [M-CH₃]⁺ m/z 163 M->F163 - •CH₃ F158 [M-HF]⁺• m/z 158 M->F158 - HF

Caption: Primary fragmentation routes from the molecular ion (m/z 178).

The stepwise degradation of the trifluoromethyl group is a key diagnostic pathway that warrants its own visualization.

G M Molecular Ion (M⁺•) m/z 178 F159 [M-F]⁺ m/z 159 M->F159 - •F F109 [C₇H₆F]⁺ m/z 109 F159->F109 - :CF₂

Caption: Stepwise fragmentation of the trifluoromethyl group.

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, the following is a self-validating, standard protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Objective: To acquire a high-quality Electron Ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD or equivalent).

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A standard non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature (if applicable): 150 °C.

    • Scan Range: m/z 40 - 400.

    • Scan Rate: ≥ 2 scans/second.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the injection solvent.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent baseline point to obtain a clean mass spectrum.

    • Identify the molecular ion peak (m/z 178) and compare the observed fragment ions to the predicted values in the summary table.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the foundational principles of ion stability and established reaction mechanisms. The resulting EI mass spectrum is expected to be rich in structural information, characterized by a distinct molecular ion at m/z 178 and key fragment ions at m/z 177 (loss of •H), m/z 159 (loss of •F), and m/z 109 (subsequent loss of :CF₂). These fragments serve as diagnostic fingerprints, enabling unambiguous identification of the molecule. The provided experimental protocol offers a robust framework for obtaining empirical data to confirm these theoretical predictions, underscoring the power of mass spectrometry as an indispensable tool in modern chemical analysis.

References

"2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" reactivity with electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, also known as 2-fluoro-3-(trifluoromethyl)toluene, is a polysubstituted aromatic compound of increasing interest in medicinal and agricultural chemistry.[1] The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] The -CF3 group, in particular, is a powerful electron-withdrawing substituent that can significantly alter the electronic properties of a molecule.[2][3] Understanding the reactivity of this scaffold is crucial for its effective utilization as a building block in the synthesis of complex, high-value chemical entities. This guide focuses on its behavior in electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for the functionalization of aromatic rings.[4]

Guiding Principles: Electrophilic Aromatic Substitution on a Polysubstituted Ring

The outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the substituents already present. These groups influence both the overall reaction rate and the position (regioselectivity) of the incoming electrophile.[4] Substituents are broadly classified as:

  • Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions.

  • Deactivating Groups: These groups withdraw electron density from the ring, rendering it less nucleophilic and less reactive than benzene. They are further divided into:

    • Ortho, Para-Directing Deactivators: Halogens are the primary example. They withdraw electron density via induction but can donate it via resonance.

    • Meta-Directing Deactivators: These groups strongly withdraw electron density through induction and/or resonance, directing incoming electrophiles to the meta position.

In this compound, we have one of each type, creating a competitive environment that requires careful analysis.

Analysis of Substituent Directing Effects

To predict the regioselectivity, we must first evaluate the individual influence of each substituent.

Activating Group: The Methyl (-CH₃) Substituent

The methyl group is a classic activating group. It donates electron density to the aromatic ring through two primary mechanisms: the inductive effect (+I) and hyperconjugation. This increased electron density enhances the rate of electrophilic attack and stabilizes the cationic intermediate (the sigma complex or arenium ion) when the attack occurs at the ortho and para positions.[5][6] In this molecule, the methyl group at C1 activates the C2, C6 (ortho), and C4 (para) positions.

Deactivating Ortho, Para-Director: The Fluoro (-F) Substituent

Halogens, including fluorine, present a dichotomy of effects. Fluorine is highly electronegative and withdraws electron density from the ring via a strong negative inductive effect (-I), which deactivates the ring overall.[7] However, it possesses lone pairs of electrons that can be donated into the ring through a positive resonance effect (+M). This resonance donation stabilizes the sigma complex for ortho and para attack. While the deactivating inductive effect is dominant, the resonance effect controls the regioselectivity, making the fluoro group an ortho, para-director.[7] The fluoro group at C2 directs towards the C1, C3 (ortho), and C5 (para) positions.

Deactivating Meta-Director: The Trifluoromethyl (-CF₃) Substituent

The trifluoromethyl group is one of the most powerful electron-withdrawing deactivators used in organic chemistry.[3][8] The three highly electronegative fluorine atoms create an intense and cumulative negative inductive effect (-I), which strongly withdraws electron density from the benzene ring, making it significantly less reactive.[5][9] During electrophilic attack, the formation of a positive charge at the ortho or para positions places the charge directly adjacent to the electron-deficient carbon of the -CF₃ group, a highly destabilizing arrangement. Attack at the meta position avoids this unfavorable interaction, making the -CF₃ group a strong meta-director.[5][9] The -CF₃ group at C3 directs towards the C1 and C5 positions (meta).

Regioselectivity: Predicting the Site of Electrophilic Attack

The final regioselectivity is determined by the consensus, or competition, among these directing effects. Let us analyze the three available positions for substitution (C4, C5, and C6).

Position for AttackInfluence of -CH₃ (C1)Influence of -F (C2)Influence of -CF₃ (C3)Net Effect & Prediction
C4 Para (Activating)Meta (Deactivating)Ortho (Strongly Deactivating)The activating effect of the methyl group is opposed by the strong deactivation from the adjacent -CF₃ group. Attack is unlikely.
C5 Meta (Deactivating)Para (Deactivating, Directing)Meta (Strongly Deactivating, Directing)This position is favored by the directing effects of both the -F and -CF₃ groups. Despite being deactivated, it avoids the most severe destabilizing interactions. Most Probable Site.
C6 Ortho (Activating)Ortho (Deactivating, Directing)Para (Strongly Deactivating)Although activated by the methyl group, this position is para to the powerful -CF₃ deactivator, which severely destabilizes the transition state for substitution. Attack is highly disfavored.

Caption: Directing influences on the aromatic ring. The C5 position (green outline) is the predicted site of attack.

Common Electrophilic Substitution Reactions and Mechanistic Insights

Based on the analysis above, we can predict the outcomes for several key EAS reactions. Due to the overall deactivation of the ring, harsher reaction conditions (e.g., higher temperatures or stronger acids) may be required compared to reactions with benzene or toluene.

Nitration

Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would be expected to yield a single major product.

  • Predicted Product: 2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene.

The mechanism involves the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the C5 position of the aromatic ring. The subsequent loss of a proton restores aromaticity.

G Reactants Substrate + HNO₃/H₂SO₄ Nitronium Generation of Nitronium Ion (NO₂⁺) Reactants->Nitronium Step 1 Attack Nucleophilic Attack from C5 Position Nitronium->Attack Step 2 Sigma Formation of Sigma Complex (Arenium Ion) Attack->Sigma Rate-Determining Deprotonation Deprotonation by HSO₄⁻ Sigma->Deprotonation Step 3 Product 2-Fluoro-1-methyl-5-nitro-3- (trifluoromethyl)benzene Deprotonation->Product Restores Aromaticity

Caption: General mechanism for the nitration of this compound.

Halogenation

Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to follow the same regioselectivity.

  • Predicted Product (Bromination): 5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene.

A Note on Friedel-Crafts Reactions: Expected Limitations

Friedel-Crafts alkylation and acylation are highly sensitive to the electronic nature of the aromatic ring.[10] These reactions generally fail on rings substituted with moderately or strongly deactivating groups.[11] The potent deactivating effect of the -CF₃ group, compounded by the deactivation from the -F group, is expected to render this compound unreactive towards Friedel-Crafts conditions.[5] The presence of the activating methyl group is unlikely to be sufficient to overcome this substantial energy barrier. Attempts to perform Friedel-Crafts reactions on this substrate are predicted to be unsuccessful.

Experimental Protocol: Regioselective Nitration

This protocol is a representative procedure and should be adapted and optimized based on laboratory-scale safety assessments and reaction monitoring.

Objective: To synthesize 2-fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Acid Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (3-4 equivalents). Maintain the temperature below 10 °C during the addition.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of dichloromethane. Add this solution dropwise to the cold, stirring acid mixture. The rate of addition should be controlled to keep the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, the mixture may be allowed to warm slowly to room temperature and stirred for an additional 1-2 hours.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This should be done slowly in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable, to afford the pure 2-fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene.

Conclusion

The electrophilic substitution reactivity of this compound is a clear example of competitive substituent effects. A thorough analysis of the activating and deactivating properties of the methyl, fluoro, and trifluoromethyl groups allows for a confident prediction of regioselectivity. The C5 position is the unequivocal target for electrophiles due to the converging directing effects of the fluoro and trifluoromethyl substituents and the prohibitive deactivation at other sites. This predictive power is essential for chemists aiming to use this versatile fluorinated building block in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

"2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" potential applications in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene in Organic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile building block in modern organic synthesis. We will delve into its reactivity, synthetic applications, and provide detailed protocols to illustrate its utility for researchers, chemists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a substituted toluene derivative featuring both a fluorine and a trifluoromethyl group. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine and trifluoromethyl groups creates a nuanced reactivity profile that can be strategically exploited.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H6F4
Molecular Weight 178.13 g/mol
Appearance Colorless liquid
Boiling Point 145-146 °C
Density 1.286 g/cm³
CAS Number 121438-23-9

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various routes, often starting from more readily available precursors. One common approach involves the Sandmeyer reaction of a corresponding aniline derivative.

Experimental Protocol: Synthesis via Diazotization-Fluorination

Step 1: Diazotization of 2-Methyl-6-(trifluoromethyl)aniline

  • In a well-ventilated fume hood, dissolve 2-methyl-6-(trifluoromethyl)aniline (1 equivalent) in a suitable aqueous acid, such as 48% tetrafluoroboric acid (HBF4), at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

Step 2: Fluorination (Balz-Schiemann Reaction)

  • Gently heat the diazonium tetrafluoroborate salt solution. The decomposition will lead to the formation of the desired this compound, nitrogen gas, and boron trifluoride.

  • The crude product can then be isolated by steam distillation or solvent extraction.

  • Purify the product by fractional distillation under reduced pressure.

Reactivity and Strategic Applications in Synthesis

The regioselectivity of reactions involving this compound is dictated by the combined electronic and steric effects of its substituents. The methyl group is an ortho-, para-director, while the fluorine and trifluoromethyl groups are meta-directing deactivators. This leads to a complex activation/deactivation pattern on the aromatic ring.

Electrophilic Aromatic Substitution

The positions ortho and para to the methyl group (C4 and C6) are the most activated towards electrophilic attack. However, the C6 position is sterically hindered by the adjacent trifluoromethyl group. Therefore, electrophilic substitution, such as nitration or halogenation, predominantly occurs at the C4 position.

A This compound C 2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO3/H2SO4) B->C

Caption: Regioselective nitration at the C4 position.

Metalation and Cross-Coupling Reactions

Directed ortho-metalation can be a powerful tool for functionalizing the ring. The fluorine atom can act as a directing group for lithiation at the C2 position. The resulting organolithium species can then be trapped with various electrophiles.

  • Dissolve this compound (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 equivalents) dropwise and stir for 1-2 hours at -78 °C.

  • Quench the reaction with a suitable electrophile (e.g., N,N-dimethylformamide (DMF) to install a formyl group).

  • Allow the reaction to warm to room temperature and work up accordingly.

This strategy opens up avenues for further elaboration through cross-coupling reactions, such as Suzuki or Stille coupling, by first converting the lithiated species into a boronic acid or a stannane.

Role in Medicinal Chemistry and Agrochemicals

The this compound scaffold is of significant interest in the development of new pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and improve pharmacokinetic properties.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

The following diagram illustrates a synthetic route towards a key intermediate for a kinase inhibitor, starting from this compound.

A This compound B Nitration A->B C 2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene B->C D Reduction (e.g., H2, Pd/C) C->D E 4-Fluoro-5-methyl-3-(trifluoromethyl)aniline D->E F Amide Coupling with Carboxylic Acid Partner E->F G Kinase Inhibitor Precursor F->G

Caption: A multi-step synthesis of a kinase inhibitor precursor.

This synthetic sequence highlights how the initial scaffold can be systematically functionalized to build molecular complexity. The regioselective nitration, followed by reduction to the aniline and subsequent amide coupling, is a common strategy in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties allow for a range of regioselective transformations, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its reactivity is key to unlocking its full synthetic potential.

Navigating the Unknown: A Technical Safety and Handling Guide for 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene (CAS No. 1214331-63-1) is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. As with many novel chemical entities, a comprehensive toxicological and ecotoxicological profile for this compound is not yet fully established. This guide provides a detailed overview of the known safety information, recommended handling procedures, and emergency protocols. It is designed to empower researchers to work safely with this compound by integrating data from available Safety Data Sheets (SDS) for the compound and its structural analogs, alongside established best practices for handling fluorinated organic compounds. The central tenet of this guide is to foster a proactive safety culture when dealing with compounds of unknown toxicological profiles.

Understanding the Hazard Profile: An Analysis of Available Data

A Safety Data Sheet for this compound from Aaron Chemicals indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This necessitates a cautious approach, drawing upon data from structurally similar compounds to infer potential hazards.

Based on the GHS classifications of related fluorinated and trifluoromethylated benzene derivatives, the primary anticipated hazards include:

  • Flammability: Many similar small aromatic molecules are flammable liquids.

  • Skin and Eye Irritation: Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[2]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.

It is crucial to note that the absence of comprehensive data does not imply the absence of other hazards. Therefore, treating this compound with a high degree of caution is paramount.

Physicochemical Properties (Inferred and Known)
PropertyValue/InformationSource
CAS Number 1214331-63-1ChemWhat[3]
Molecular Formula C₈H₆F₄ChemWhat[3]
Molecular Weight 178.13 g/mol ChemWhat[3]
Physical State Likely a liquid at room temperatureInferred from similar compounds
Boiling Point Not determined
Flash Point Not determined; handle as a flammable liquidPrecautionary principle
Solubility Likely insoluble in water, soluble in organic solventsGeneral property of similar aromatics

Prudent Handling and Storage: A Risk-Based Approach

Given the limited specific safety data, a stringent set of handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Regularly inspect gloves for any signs of degradation or perforation.

  • Respiratory Protection: All handling of open containers must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.

Safe Handling Workflow

The following workflow is designed to mitigate risks during the handling and dispensing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Ensure Spill Kit is Accessible prep_hood->prep_spill handle_transfer Transfer Compound in Fume Hood prep_spill->handle_transfer handle_ground Ground Containers to Prevent Static Discharge handle_transfer->handle_ground handle_seal Securely Seal Containers After Use handle_ground->handle_seal clean_decontaminate Decontaminate Work Area handle_seal->clean_decontaminate clean_dispose Dispose of Waste in Designated Hazardous Waste Container clean_decontaminate->clean_dispose clean_wash Wash Hands Thoroughly clean_dispose->clean_wash

Figure 1: Safe Handling Workflow for this compound.
Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.

  • Incompatible Materials: Segregate from strong oxidizing agents and strong bases.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for responding effectively to incidents involving this compound.

First Aid Measures
  • Inhalation: If vapors are inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

A prompt and appropriate response to a spill is essential to prevent the spread of contamination and minimize exposure.

G spill_alert Alert Personnel and Evacuate Area if Necessary spill_ppe Don Appropriate PPE (including respiratory protection if needed) spill_alert->spill_ppe spill_contain Contain the Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect Collect Absorbed Material into a Sealed Hazardous Waste Container spill_contain->spill_collect spill_clean Clean the Spill Area with a Suitable Solvent spill_collect->spill_clean spill_dispose Dispose of all Contaminated Materials as Hazardous Waste spill_clean->spill_dispose

Figure 2: Spill Response Workflow.

For minor spills, use an inert absorbent material such as sand or vermiculite. For major spills, evacuate the area and contact your institution's environmental health and safety department.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Vapors are likely heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products may include carbon oxides and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecotoxicological Information: The Knowledge Gap

As previously stated, there is a significant lack of specific toxicological and ecotoxicological data for this compound.[1] No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity. Similarly, its environmental fate and effects on aquatic life are unknown. Therefore, it is imperative to prevent its release into the environment. All waste materials containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety

Working with novel chemical compounds like this compound is inherent to scientific advancement. However, this progress must be accompanied by an unwavering commitment to safety. The protocols and information presented in this guide are intended to provide a robust framework for the safe handling of this compound. Researchers are strongly encouraged to remain vigilant for any new safety information that may become available and to always operate with a heightened sense of caution when the full toxicological profile of a substance is unknown.

References

A Researcher's Guide to the Safe Handling and Storage of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper handling and storage of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. Synthesizing established safety protocols with practical, field-proven insights, this guide is structured to ensure a thorough understanding of the compound's hazard profile and the necessary precautions for its safe utilization in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is a fluorinated aromatic compound. While specific toxicological data for this exact molecule is not extensively published, the hazards can be inferred from structurally similar compounds, such as other fluorinated and trifluoromethylated benzene derivatives. The primary hazards are associated with its flammability and potential for irritation. Similar compounds are classified as flammable liquids and vapors.[1][2] They can cause skin and serious eye irritation.[3] Inhalation may also lead to respiratory irritation.

A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, distillation), and the potential for aerosol generation.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reactions, must be performed within a properly functioning and certified chemical fume hood.[1][4] This is critical to minimize the risk of inhalation exposure to vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[5]

  • Glove Boxes: For procedures involving larger quantities or for moisture-sensitive reactions, the use of a glove box with an inert atmosphere is recommended.[4]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are mandatory to prevent dermal, ocular, and respiratory exposure.[4]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Nitrile gloves are generally recommended for handling this compound.[1] However, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used in the experiment. For prolonged operations or when handling larger quantities, double-gloving is a prudent measure.[4] Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A flame-retardant lab coat must be worn at all times.[1][4] For larger-scale work, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If engineering controls are deemed insufficient to maintain exposure below acceptable limits, a properly fitted respirator may be necessary.[4] The type of respirator and cartridge should be selected based on a formal risk assessment.

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskCore PPEAdditional Protective Measures
Weighing/DispensingSafety goggles, nitrile gloves, flame-retardant lab coatFace shield if splashing is possible
Conducting ReactionsSafety goggles, nitrile gloves, flame-retardant lab coatChemical-resistant apron for larger scale
Work-up/PurificationSafety goggles, nitrile gloves, flame-retardant lab coatFace shield and double-gloving recommended

Safe Handling and Experimental Protocols

Adherence to standardized protocols is essential for minimizing risks. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Preparation and Dispensing Workflow

G cluster_prep Preparation cluster_dispensing Dispensing cluster_post Post-Dispensing Hood Certify Fume Hood PPE Don Appropriate PPE Hood->PPE SpillKit Ensure Spill Kit & Fire Extinguisher are Accessible PPE->SpillKit Ground Ground Containers SpillKit->Ground Transfer Slowly Transfer Liquid Ground->Transfer Seal Securely Close Containers Transfer->Seal Clean Clean Equipment Seal->Clean DisposeGloves Dispose of Gloves as Hazardous Waste Clean->DisposeGloves Wash Wash Hands Thoroughly DisposeGloves->Wash

Caption: Workflow for the safe handling and dispensing of the compound.

Step-by-Step Protocol:

  • Preparation: Confirm that the chemical fume hood is certified and functioning correctly.[1] Don all required PPE, including safety goggles, nitrile gloves, and a flame-retardant lab coat.[1] Ensure that an appropriate spill kit and a fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are readily accessible.[1]

  • Dispensing: Perform all operations inside the chemical fume hood.[1] To prevent static discharge, ground the primary container and the receiving equipment before transferring the liquid.[6] Slowly pour the required amount of the liquid, avoiding any splashing.[1]

  • Post-Dispensing: Immediately and securely close the lid on the stock container.[1] Clean any non-disposable equipment used in the process. Remove and dispose of gloves in the designated hazardous waste container.[1] Wash hands thoroughly with soap and water.[1]

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][7]

  • The storage location should be a designated flammable liquid storage area, away from heat, sparks, open flames, and other ignition sources.[5][7][8]

  • Flammable liquids should be stored in approved safety containers and cabinets.[9][10]

  • Avoid storing containers directly on the floor.[11]

  • Containers should be stored below eye level.[11]

  • Regularly inspect containers for any signs of leaks or damage.[5]

Incompatible Materials

Segregate this compound from incompatible materials to prevent dangerous reactions. Key incompatibilities include:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to fire or explosion.[10][11]

  • Strong Acids and Bases: Avoid storage with strong acids and bases.[4]

  • Reactive Metals: Segregate from reactive metals such as sodium, potassium, and magnesium.[8]

The following diagram illustrates the principles of chemical segregation for safe storage.

G Compound 2-Fluoro-1-methyl-3- (trifluoromethyl)benzene (Flammable) Oxidizers Strong Oxidizers Compound->Oxidizers Segregate Acids Strong Acids Compound->Acids Segregate Bases Strong Bases Compound->Bases Segregate ReactiveMetals Reactive Metals Compound->ReactiveMetals Segregate General General Chemical Storage (Compatible Organics) Compound->General Store With

Caption: Chemical segregation diagram for safe storage.

Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures.[12]

Spill Response

For a minor spill that can be safely managed by trained laboratory personnel:

  • Alert Personnel: Immediately alert others in the vicinity.[12]

  • Evacuate and Ventilate: If the spill is significant or vapors are noticeable, evacuate the immediate area.[13] Ensure adequate ventilation, and eliminate all ignition sources.[12][14]

  • Don PPE: Put on appropriate PPE, including safety goggles, a lab coat, and heavy-duty nitrile gloves.[15]

  • Contain the Spill: Create a barrier around the spill using an unreactive absorbent material like sand, vermiculite, or a commercial solvent absorbent.[15][16]

  • Absorb the Spill: Apply a solvent absorbent to the spill, mixing carefully with a non-reactive tool until no free-flowing liquid is visible.[15]

  • Collect Waste: Scoop the mixture into a compatible, sealable container.[15] Label the container as hazardous waste.[12]

  • Decontaminate: Clean the spill area with soap and water.[15]

  • Report and Restock: Report the incident according to your institution's policy and restock the spill kit.[15]

For large or major spills, evacuate the area immediately, alert your institution's emergency response team, and call 911 if necessary.[12][15]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[6] If skin irritation occurs, seek medical attention.[17]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][17]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[15] Collect this waste in a properly labeled, sealed container and dispose of it through your institution's hazardous waste management program.[12][16]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene from 2-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is a valuable fluorinated building block for the synthesis of complex pharmaceutical and agrochemical agents. Its specific substitution pattern offers a unique scaffold for further functionalization.

This application note provides a comprehensive guide to a robust and accessible synthetic route to this compound, commencing from the readily available starting material, 2-fluorotoluene. The described three-step synthesis involves an initial nitration, followed by reduction of the resulting nitro group, and culminates in a Sandmeyer trifluoromethylation. Each step is detailed with theoretical justification for the chosen methodology and a practical, step-by-step protocol suitable for a research or process development laboratory setting.

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence, leveraging well-established and reliable chemical transformations. The overall strategy is depicted below:

Synthetic_Pathway start 2-Fluorotoluene intermediate1 2-Fluoro-1-methyl-3-nitrobenzene start->intermediate1 Nitration (HNO₃, H₂SO₄) intermediate2 2-Fluoro-1-methyl-3-aminobenzene intermediate1->intermediate2 Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) product This compound intermediate2->product Sandmeyer Trifluoromethylation (1. NaNO₂, HBF₄ 2. Cu(I), CF₃ source)

Caption: Overall synthetic route from 2-fluorotoluene to the target compound.

Part 1: Nitration of 2-Fluorotoluene

Objective: To introduce a nitro group onto the aromatic ring of 2-fluorotoluene. The desired isomer is 2-fluoro-1-methyl-3-nitrobenzene.

Scientific Rationale: Electrophilic aromatic substitution, specifically nitration, on 2-fluorotoluene will yield a mixture of isomers. The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups will lead to the formation of several products. While 2-fluoro-1-methyl-5-nitrobenzene is often the major product, the desired 2-fluoro-1-methyl-3-nitrobenzene is also formed and can be isolated.[1][2][3] The reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Careful control of the reaction temperature is crucial to minimize side reactions and improve the selectivity.

Experimental Protocol:

Materials:

  • 2-Fluorotoluene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane or Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.

  • In a separate flask, cool the 2-fluorotoluene to 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the 2-fluorotoluene. The temperature of the reaction mixture should be carefully maintained between 20-35 °C.[1][4]

  • After the addition is complete, continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of nitro-isomers.

  • The desired 2-fluoro-1-methyl-3-nitrobenzene can be separated from the other isomers by fractional distillation under reduced pressure.[1][4]

Expected Outcome: The nitration of 2-fluorotoluene will produce a mixture of isomers. The yield of the desired 2-fluoro-1-methyl-3-nitrobenzene will vary depending on the precise reaction conditions but can be isolated from the mixture.

Part 2: Reduction of 2-Fluoro-1-methyl-3-nitrobenzene

Objective: To selectively reduce the nitro group of 2-fluoro-1-methyl-3-nitrobenzene to an amino group, yielding 2-fluoro-1-methyl-3-aminobenzene.

Scientific Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation. Several methods are available, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or the use of metal-acid systems like tin(II) chloride in hydrochloric acid. The latter is often preferred in a laboratory setting for its reliability and scalability for this type of substrate.

Experimental Protocol (using SnCl₂/HCl):

Materials:

  • 2-Fluoro-1-methyl-3-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide solution (e.g., 10 M)

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-1-methyl-3-nitrobenzene in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the product into ethyl acetate or diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-1-methyl-3-aminobenzene.

Expected Outcome: This reduction should proceed in high yield to give the desired aniline derivative, which may be purified by column chromatography if necessary.

Part 3: Sandmeyer Trifluoromethylation of 2-Fluoro-1-methyl-3-aminobenzene

Objective: To convert the amino group of 2-fluoro-1-methyl-3-aminobenzene into a trifluoromethyl group, yielding the final product.

Scientific Rationale: The Sandmeyer reaction is a versatile method for the transformation of an aromatic amino group into a wide range of functionalities via a diazonium salt intermediate.[5][6] The trifluoromethylation variant of this reaction has become a powerful tool in organic synthesis.[7][8] The process involves two key stages: the diazotization of the aniline to form a diazonium salt, followed by a copper-mediated reaction with a trifluoromethyl source.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Trifluoromethylation Aniline Ar-NH₂ Diazonium Ar-N₂⁺X⁻ Aniline->Diazonium NaNO₂, HX Product Ar-CF₃ Diazonium->Product [CuCF₃] CF3_Source "CF₃" Source (e.g., TMSCF₃, Umemoto's Reagent) CuCF3 [CuCF₃] CF3_Source->CuCF3 Cu(I)

Caption: General workflow for the Sandmeyer trifluoromethylation.

Experimental Protocol:

Materials:

  • 2-Fluoro-1-methyl-3-aminobenzene

  • tert-Butyl nitrite or Sodium Nitrite

  • Tetrafluoroboric acid (HBF₄) or Hydrochloric Acid (HCl)

  • Copper(I) iodide (CuI) or other Cu(I) salt

  • Trifluoromethyltrimethylsilane (TMSCF₃) or another suitable CF₃ source (e.g., Umemoto's reagent)[7][9]

  • Acetonitrile or other suitable aprotic solvent

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Diazotization:

    • In a flask cooled to 0 °C, dissolve 2-fluoro-1-methyl-3-aminobenzene in a suitable acid (e.g., a mixture of ethanol and aqueous HBF₄).[10]

    • Slowly add a solution of sodium nitrite in water or tert-butyl nitrite dropwise, keeping the temperature below 5 °C.[10][11]

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the diazonium salt. In some procedures, the diazonium salt can be precipitated with diethyl ether and isolated by filtration.[10]

  • Trifluoromethylation (One-Pot Variation):

    • In a separate flask, prepare a suspension of the copper(I) salt and the trifluoromethyl source in an anhydrous aprotic solvent like acetonitrile.

    • Slowly add the freshly prepared diazonium salt solution to this suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen gas ceases. The reaction progress can be monitored by GC-MS or LC-MS.

    • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
12-Fluorotoluene2-Fluoro-1-methyl-3-nitrobenzeneHNO₃, H₂SO₄Variable (isomer mixture)
22-Fluoro-1-methyl-3-nitrobenzene2-Fluoro-1-methyl-3-aminobenzeneSnCl₂·2H₂O, HCl>85%
32-Fluoro-1-methyl-3-aminobenzeneThis compound1. NaNO₂, HBF₄; 2. CuI, TMSCF₃60-80%

Conclusion

The synthesis of this compound from 2-fluorotoluene is a practical and scalable route for accessing this valuable building block. The three-step sequence of nitration, reduction, and Sandmeyer trifluoromethylation utilizes well-understood and reliable chemical transformations. The protocols provided herein offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to synthesize this and related fluorinated aromatic compounds. Careful optimization of each step, particularly the initial nitration and purification, will be key to achieving high overall yields.

References

Application Note & Protocol: Synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene via the Balz-Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The synthetic route leverages the Balz-Schiemann reaction, a classic and reliable method for the introduction of fluorine onto an aromatic ring. This application note offers a comprehensive protocol, from the synthesis of the requisite starting material, 2-Methyl-3-(trifluoromethyl)aniline, to its conversion to the target molecule. The document elucidates the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and emphasizes critical safety considerations for handling the potentially hazardous diazonium salt intermediates.

Introduction: The Significance of Fluoroaromatic Compounds and the Balz-Schiemann Reaction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the trifluoromethyl group (-CF3) is a key substituent known to enhance these properties. The target molecule, this compound, incorporates both a fluorine atom and a trifluoromethyl group, making it a highly desirable intermediate for the synthesis of novel bioactive compounds.

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a regioselective method to introduce a fluorine atom onto an aromatic ring.[1][2][3] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][3] This method circumvents the challenges associated with direct fluorination, which is often non-selective and hazardous. While modern adaptations exist, the traditional Balz-Schiemann reaction remains a widely used and effective strategy.[3][4]

Mechanistic Overview: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a two-step process:

  • Diazotization: The primary aromatic amine, in this case, 2-Methyl-3-(trifluoromethyl)aniline, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt.[1][5] The subsequent addition of fluoroboric acid (HBF₄) leads to the precipitation of the more stable diazonium tetrafluoroborate salt.[1]

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then gently heated, leading to the evolution of nitrogen gas (N₂) and the formation of an aryl cation intermediate. This highly reactive cation is then trapped by the fluoride ion from the tetrafluoroborate counterion to yield the desired aryl fluoride, along with boron trifluoride (BF₃) as a byproduct.[2][3]

Synthetic Workflow Diagram

Balz_Schiemann_Workflow cluster_start Starting Material Synthesis cluster_balz_schiemann Balz-Schiemann Reaction 2-Chloro-3-(trifluoromethyl)aniline 2-Chloro-3-(trifluoromethyl)aniline Reagents_for_Methylation Methylating Agent & Supporting Reagents 2-Chloro-3-(trifluoromethyl)aniline->Reagents_for_Methylation Methylation 2-Methyl-3-(trifluoromethyl)aniline 2-Methyl-3-(trifluoromethyl)aniline Reagents_for_Methylation->2-Methyl-3-(trifluoromethyl)aniline Diazotization_Reagents NaNO₂, HCl, HBF₄ (0-5 °C) 2-Methyl-3-(trifluoromethyl)aniline->Diazotization_Reagents Diazotization Diazonium_Salt 2-Methyl-3-(trifluoromethyl)benzenediazonium tetrafluoroborate Diazotization_Reagents->Diazonium_Salt Thermal_Decomposition Heat Diazonium_Salt->Thermal_Decomposition Decomposition Target_Molecule This compound Thermal_Decomposition->Target_Molecule

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

Part A: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline (Starting Material)

The starting material, 2-Methyl-3-(trifluoromethyl)aniline, is a crucial intermediate for various pharmaceuticals and agrochemicals.[6][7][8][9] While several synthetic routes exist, a common approach involves the methylation of a suitable precursor like 2-chloro-3-(trifluoromethyl)aniline.[6] A detailed, multi-step synthesis from 3-trifluoromethylaniline has also been reported.[10] For the purpose of this protocol, we will assume the availability of 2-Methyl-3-(trifluoromethyl)aniline. If synthesis is required, refer to the cited literature for detailed procedures.[6][10]

Part B: Synthesis of this compound via Balz-Schiemann Reaction

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Methyl-3-(trifluoromethyl)aniline175.1510.0 g0.057Starting amine
Hydrochloric acid (conc., 37%)36.4620 mL~0.24For salt formation and diazotization
Sodium nitrite (NaNO₂)69.004.1 g0.059Diazotizing agent
Fluoroboric acid (HBF₄, 48% aq. solution)87.8115 mL~0.08Fluorinating agent
Diethyl ether74.12As needed-For washing and extraction
Saturated sodium bicarbonate solution-As needed-For neutralization
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-Drying agent
Hexane86.18As needed-For purification

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt

  • In the 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g (0.057 mol) of 2-Methyl-3-(trifluoromethyl)aniline in 20 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Prepare a solution of 4.1 g (0.059 mol) of sodium nitrite in 10 mL of water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Slowly add 15 mL of cold (0-5 °C) 48% aqueous fluoroboric acid to the diazonium salt solution. A precipitate of 2-Methyl-3-(trifluoromethyl)benzenediazonium tetrafluoroborate should form.

  • Continue stirring the mixture in the ice bath for another 30 minutes.

  • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water, followed by cold diethyl ether to aid in drying.

  • Dry the isolated diazonium salt in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.[11] It is advisable to proceed to the next step without completely drying the salt if possible, or to handle it in small quantities.

Step 2: Thermal Decomposition of the Diazonium Salt

  • Place the dried (or damp) 2-Methyl-3-(trifluoromethyl)benzenediazonium tetrafluoroborate salt in a clean, dry round-bottom flask equipped for distillation.

  • Gently heat the salt in an oil bath. The decomposition temperature can vary depending on the substrate but typically occurs between 100-200 °C.[3] Start with a lower temperature and gradually increase it. The decomposition is evidenced by the evolution of nitrogen gas.

  • The product, this compound, will distill over as it is formed. Collect the distillate in a receiving flask cooled in an ice bath. The decomposition can be carried out in a high-boiling inert solvent to better control the reaction temperature and minimize the risk of explosion.[4][11]

Step 3: Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation to obtain pure this compound. Alternatively, purification can be achieved by column chromatography on silica gel using a non-polar eluent such as hexane.[12][13]

Expected Yield:

The yield of the Balz-Schiemann reaction can vary widely depending on the substrate and reaction conditions. For many substituted anilines, yields are in the range of 40-70%.

Safety Considerations

  • Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive, especially when dry.[11] Handle them with extreme care, in small quantities, and behind a safety shield. Avoid friction and shock.

  • Reagents: Hydrochloric acid and fluoroboric acid are corrosive. Sodium nitrite is toxic and an oxidizing agent. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Gas Evolution: The thermal decomposition step releases nitrogen gas and boron trifluoride. Ensure the apparatus is properly vented to a fume hood.

  • Thermal Control: The diazotization reaction is exothermic and requires careful temperature control. The thermal decomposition can also be highly exothermic and should be heated gently and with caution.[11]

Conclusion

The Balz-Schiemann reaction provides a robust and reliable method for the synthesis of this compound from its corresponding aniline. This application note details a comprehensive protocol that, with careful execution and adherence to safety precautions, can be successfully implemented in a laboratory setting. The resulting fluoroaromatic compound serves as a valuable building block for the development of new chemical entities in the pharmaceutical and materials science fields.

References

Application Note: Strategies for the Selective Functionalization of the Methyl Group in 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the benzylic methyl group in 2-fluoro-1-methyl-3-(trifluoromethyl)benzene. This substrate is a valuable building block in medicinal and materials chemistry, where the strategic introduction of fluorine and trifluoromethyl groups is used to modulate molecular properties such as metabolic stability and lipophilicity.[1] We present detailed, field-proven protocols for benzylic bromination, subsequent conversion to alcohols and aldehydes, and discuss alternative approaches including direct oxidation and metalation. The causality behind experimental choices, mechanistic considerations, and potential regioselectivity challenges are explained to provide researchers with a robust framework for synthesizing advanced intermediates.

Introduction: The Strategic Value of a Fluorinated Toluene Derivative

The compound this compound is a synthetically attractive scaffold. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing moiety, and the fluorine atom confer unique electronic properties and can enhance the biological activity and pharmacokinetic profile of derivative molecules.[1][2] The selective functionalization of the methyl group is a critical step in elaborating this core structure into more complex pharmaceutical and agrochemical candidates. The benzylic position offers a prime handle for chemical modification, but its reactivity is modulated by the strong inductive effects of the adjacent fluorine and the meta-positioned CF₃ group. This guide explores reliable methods to transform this methyl group into versatile functional groups, thereby unlocking its full synthetic potential.

Analysis of Substrate Reactivity: Electronic Influences on the Benzylic Position

The synthetic strategy for functionalizing the methyl group must account for the electronic environment of the aromatic ring.

  • Benzylic Activation: Like toluene, the methyl group is at a benzylic position, making its C-H bonds weaker than those of a typical alkane. This inherent reactivity makes it susceptible to free-radical-mediated reactions.[3][4]

  • Inductive Effects: The ortho-fluorine and meta-trifluoromethyl groups are both strongly electron-withdrawing via the inductive effect (-I). This electronic pull increases the acidity of the benzylic protons relative to unsubstituted toluene, potentially facilitating deprotonation.

  • Radical Stability: The formation of a benzylic radical is a key step in many functionalization pathways (e.g., halogenation). The resonance stabilization of this radical over the aromatic ring is the dominant factor enabling these reactions.[3]

  • Competing Pathways: The fluorine atom is a known, albeit moderate, ortho-directing group for electrophilic aromatic substitution and metalation.[5][6][7] This creates a potential for competing reactions at the C6 position of the aromatic ring, particularly under organometallic conditions. Careful selection of reagents and conditions is therefore crucial to ensure selectivity for the methyl group.

Strategy I: Benzylic Bromination as a Gateway to Functionalization

The most robust and widely applicable strategy for activating the methyl group is its conversion to a benzyl bromide. The resulting 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene is a highly versatile intermediate, primed for a wide range of nucleophilic substitution reactions.[2]

Principle and Mechanism

Benzylic bromination is typically achieved via a free-radical chain reaction using N-Bromosuccinimide (NBS).[3][8] The key advantage of NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂), which is generated in situ by the reaction of NBS with HBr produced during the propagation step. This minimizes competitive and undesirable electrophilic aromatic bromination of the electron-rich ring.[4] The reaction is initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN).

Detailed Protocol 1: Synthesis of 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene

Causality: This protocol utilizes photochemical initiation in acetonitrile, a safer alternative to the traditionally used carbon tetrachloride.[9][10] A slight excess of NBS ensures complete conversion of the starting material.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Visible light source (e.g., 100-200W incandescent lamp or a household compact fluorescent lamp)[9][10]

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 52.0 mmol, 1.0 equiv) in anhydrous acetonitrile (100 mL).

  • Add N-Bromosuccinimide (NBS) (9.7 g, 54.6 mmol, 1.05 equiv).

  • Place the flask in a water bath to manage temperature and position a visible light source approximately 5-10 cm from the flask.

  • Heat the mixture to a gentle reflux (approx. 82°C) while stirring vigorously and irradiating with the lamp.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Note the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the reaction mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), saturated Na₂S₂O₃ solution (50 mL) to quench any remaining bromine, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography (eluent: 95:5 hexanes/ethyl acetate) to afford 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene as a solid or oil.[11]

Workflow Diagram

SM 2-Fluoro-1-methyl- 3-(trifluoromethyl)benzene Product 2-(Bromomethyl)-1-fluoro- 3-(trifluoromethyl)benzene SM->Product Radical Bromination Reagents NBS (1.05 equiv) Acetonitrile (Solvent) Visible Light (Initiator) Reagents->Product Workup 1. Filter Succinimide 2. Aqueous Wash 3. Chromatography Product->Workup Purification

Caption: Workflow for Benzylic Bromination.

Strategy II: Derivatization of the Benzylic Bromide

The synthesized benzyl bromide is an electrophilic substrate ideal for SN2 reactions. This allows for the introduction of a wide variety of oxygen, nitrogen, and carbon-based nucleophiles.

Detailed Protocol 2: Synthesis of [2-Fluoro-3-(trifluoromethyl)phenyl]methanol

Causality: This protocol uses potassium carbonate in an aqueous acetone mixture for a simple hydrolysis of the bromide. The carbonate acts as a base to generate the hydroxide nucleophile in situ, and the reaction proceeds via a standard SN2 mechanism.[12]

Procedure:

  • Dissolve 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (5.0 g, 19.5 mmol, 1.0 equiv) in acetone (100 mL) in a round-bottom flask.

  • Add a solution of potassium carbonate (K₂CO₃) (5.4 g, 39.0 mmol, 2.0 equiv) in water (25 mL).

  • Heat the biphasic mixture to reflux (approx. 60-65°C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the reaction to room temperature and remove the acetone under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.

Detailed Protocol 3: Direct Synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Causality: This method provides a direct conversion of the benzyl bromide to the aldehyde, avoiding the isolation of the alcohol intermediate. Sodium nitrate in an aqueous system at elevated temperatures acts as the oxidant.[13] This protocol is advantageous for its simplicity and avoidance of heavy-metal-based oxidants.

Procedure:

  • In a pressure-tolerant vial equipped with a stir bar, combine 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (2.57 g, 10.0 mmol, 1.0 equiv), sodium nitrate (NaNO₃) (1.02 g, 12.0 mmol, 1.2 equiv), and 10% aqueous sodium hydroxide (10 mL).

  • Seal the vial tightly and heat the mixture to 120°C with vigorous stirring for 2-3 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water (20 mL) and brine (20 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by silica gel chromatography.

Reaction Pathway Diagram

cluster_0 Key Intermediate BenzylBromide 2-(Bromomethyl)-1-fluoro- 3-(trifluoromethyl)benzene Alcohol Benzyl Alcohol BenzylBromide->Alcohol Hydrolysis (K₂CO₃, H₂O) Aldehyde Benzaldehyde BenzylBromide->Aldehyde Direct Oxidation (NaNO₃, NaOH) Ether Benzyl Ether BenzylBromide->Ether NaOR Nitrile Benzyl Nitrile BenzylBromide->Nitrile NaCN Azide Benzyl Azide BenzylBromide->Azide NaN₃ Alcohol->Aldehyde Oxidation (PCC, DMP)

Caption: Derivatization pathways from the benzyl bromide intermediate.

Table of Potential Derivatives
NucleophileReagent ExampleProduct Functional Group
HydroxideNaOH, K₂CO₃/H₂OAlcohol (-CH₂OH)
AlkoxideNaOREther (-CH₂OR)
AcetateKOAcAcetate Ester (-CH₂OAc)
CyanideNaCN, KCNNitrile (-CH₂CN)
AzideNaN₃Azide (-CH₂N₃)
ThiolateNaSRThioether (-CH₂SR)
MalonateNaCH(CO₂Et)₂Diethyl Malonate Adduct

Strategy III: Direct Benzylic Oxidation

While proceeding through the benzyl bromide is highly reliable, direct oxidation of the methyl group offers a more atom- and step-economical route to the corresponding aldehyde or carboxylic acid.

Rationale and Mechanistic Considerations

Direct oxidation reactions can be challenging to control, often leading to over-oxidation to the carboxylic acid. Catalytic aerobic oxidation presents a greener alternative. Systems employing N-hydroxyimide catalysts, such as N-hydroxyphthalimide (NHPI) or N-hydroxysuccinimide (NHSI), in combination with a metal co-catalyst (e.g., Fe, Co, Mn), can generate a nitroxyl radical.[14] This radical is capable of abstracting a benzylic hydrogen, initiating a radical chain process that, in the presence of oxygen, leads to the formation of a hydroperoxide intermediate, which then collapses to the desired carbonyl compound.

Protocol 4: Catalytic Aerobic Oxidation (A Representative Protocol)

Causality: This protocol is adapted from general methods for aerobic benzylic oxidation.[14] The Fe(NO₃)₃/NHSI system is chosen for its efficiency and use of inexpensive, common reagents. Selectivity for the ketone (or aldehyde in this case) is generally high under these conditions.

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), N-hydroxysuccinimide (NHSI) (0.1 equiv), and Fe(NO₃)₃·9H₂O (0.05 equiv).

  • Add a suitable solvent such as acetonitrile or acetic acid.

  • Seal the tube, evacuate and backfill with oxygen gas (using a balloon is sufficient).

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction by GC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Strategy IV: Functionalization via Benzylic Metalation

Direct deprotonation of the benzylic C-H bonds using a strong base, followed by trapping the resulting anion with an electrophile, is a powerful C-C and C-heteroatom bond-forming strategy.

Principle and Regioselectivity Challenges

The primary challenge with this substrate is the competition between benzylic deprotonation and directed ortho-metalation (DoM).[15] The fluorine atom can direct strong organolithium bases like n-BuLi or s-BuLi to deprotonate the adjacent C6-H position.[5][6] To favor benzylic metalation, a sterically hindered, non-nucleophilic lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred, as these bases show higher kinetic selectivity for the more acidic benzylic protons over the sterically accessible (but less acidic) aromatic protons.[16]

Diagram of Competing Pathways

cluster_path1 Path A: Benzylic Metalation cluster_path2 Path B: Directed Ortho-Metalation Start 2-Fluoro-1-methyl- 3-(trifluoromethyl)benzene BaseA LDA or LiTMP (Kinetic Control) AnionA Benzylic Anion Start->AnionA LDA BaseB n-BuLi or s-BuLi (Thermodynamic Control) AnionB Aryl Anion (C6) Start->AnionB n-BuLi BaseA->AnionA ProductA Benzylic Functionalization (-CH₂-E) AnionA->ProductA + Electrophile (E⁺) BaseB->AnionB ProductB Aryl Functionalization (C6-E) AnionB->ProductB + Electrophile (E⁺)

Caption: Competing metalation pathways for the substrate.

Summary and Outlook

The functionalization of the methyl group in this compound is most reliably achieved through a two-step sequence involving benzylic bromination followed by nucleophilic substitution . This strategy offers broad scope and high yields for accessing a variety of important derivatives, including alcohols and aldehydes. Direct oxidation and metalation represent more advanced, step-economical alternatives, but require careful optimization to manage selectivity and reactivity. The protocols and strategic insights provided herein offer a solid foundation for researchers to effectively utilize this valuable fluorinated building block in their synthetic campaigns.

References

The Strategic Role of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the vast arsenal of fluorinated building blocks, 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene stands out as a versatile synthon, particularly in the construction of complex heterocyclic frameworks for targeted therapies.

This guide provides a comprehensive overview of the applications of this compound in pharmaceutical research and development. We will delve into its reactivity, outline detailed protocols for its utilization in the synthesis of key pharmaceutical intermediates, and present a case study on its application in the synthesis of a clinical-stage therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block.

Physicochemical Properties and Reactivity Profile

This compound is a substituted toluene derivative featuring both a fluorine atom and a trifluoromethyl group. This unique substitution pattern governs its reactivity and makes it an attractive starting material for various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆F₄
Molecular Weight 178.13 g/mol
Appearance Colorless liquid
Boiling Point ~145-147 °C
Density ~1.28 g/cm³
CAS Number 1214331-63-1

The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom deactivates the aromatic ring towards electrophilic substitution. However, the molecule is amenable to nucleophilic aromatic substitution and directed ortho-metalation, providing pathways for further functionalization. The methyl group can also serve as a handle for subsequent chemical modifications.

Key Application: A Building Block for Kinase Inhibitors

A significant application of this compound lies in its role as a precursor to key intermediates for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

One notable example is the use of a derivative of our title compound, 2-methyl-3-(trifluoromethyl)aniline , in the synthesis of BMS-986142 , a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][3] BTK is a crucial component of the B-cell receptor signaling pathway, making it a validated target for the treatment of B-cell malignancies and autoimmune diseases.[1][4]

The following sections will detail the synthetic protocols to first obtain this compound and then convert it to the vital intermediate, 2-methyl-3-(trifluoromethyl)aniline, which is a direct precursor in the synthesis of BMS-986142.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Ortho-Metalation

This protocol describes a plausible synthetic route to this compound starting from the commercially available 2-fluorobenzotrifluoride. The strategy employs a directed ortho-metalation (DoM) to introduce the methyl group at the desired position.[4][5]

Workflow Diagram:

Protocol_1_Workflow start 2-Fluorobenzotrifluoride step1 Directed Ortho-Metalation (n-BuLi, THF, -78 °C) start->step1 1. intermediate Ortho-lithiated intermediate step1->intermediate 2. step2 Methylation (Methyl iodide) intermediate->step2 3. product This compound step2->product 4.

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Fluorobenzotrifluoride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF (10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

  • Addition of Starting Material: Add 2-fluorobenzotrifluoride (1.0 eq) to the cooled THF.

  • Lithiating Agent Addition: Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour. The fluorine atom acts as a directed metalation group, facilitating the deprotonation at the ortho position.[5]

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

This protocol outlines the conversion of this compound to the key pharmaceutical intermediate, 2-methyl-3-(trifluoromethyl)aniline. This transformation can be achieved through a two-step process involving nitration followed by reduction.

Workflow Diagram:

Protocol_2_Workflow start This compound step1 Nitration (HNO₃, H₂SO₄) start->step1 1. intermediate 2-Fluoro-1-methyl-x-nitro-3-(trifluoromethyl)benzene step1->intermediate 2. step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 3. product 2-Methyl-3-(trifluoromethyl)aniline step2->product 4.

Caption: Synthesis of 2-methyl-3-(trifluoromethyl)aniline.

Part A: Nitration

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Mixture Preparation: In a round-bottom flask cooled in an ice bath, carefully add concentrated sulfuric acid to fuming nitric acid.

  • Nitration Reaction: Slowly add this compound to the cold acid mixture with vigorous stirring. The nitration will occur at the position directed by the existing substituents.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture carefully over crushed ice. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the nitrated intermediate.

Part B: Reduction to the Aniline

Materials:

  • Nitrated intermediate from Part A

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the nitrated intermediate in ethanol or methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation using a balloon or a Parr hydrogenator at room temperature until the starting material is consumed (monitor by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-methyl-3-(trifluoromethyl)aniline.[6] The product can be further purified by distillation or chromatography if necessary.

Application in the Synthesis of BMS-986142: A Case Study

The synthesized 2-methyl-3-(trifluoromethyl)aniline is a pivotal building block in the multi-step synthesis of the BTK inhibitor BMS-986142.[1][3] In a key step, this aniline is coupled with a suitable carboxylic acid partner to construct the core structure of the final drug molecule. The presence of the trifluoromethyl group in this intermediate is crucial for the drug's potency and selectivity.[1]

Table 2: Representative Yields and Purity

StepProductTypical YieldTypical Purity (by GC/HPLC)
Protocol 1 This compound60-75%>98%
Protocol 2 2-Methyl-3-(trifluoromethyl)aniline80-90% (for reduction step)>99%

Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern allows for strategic functionalization, leading to the creation of key intermediates for targeted therapies. The protocols outlined in this guide provide a practical framework for researchers to utilize this compound in their drug discovery programs. As the demand for highly specific and potent therapeutics continues to grow, the importance of strategically fluorinated synthons like this compound is set to increase, paving the way for the development of next-generation medicines.

References

Application Notes and Protocols for 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorinated Benzene Derivatives in Modern Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of molecular design.[1] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety, renowned for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This often translates to agrochemicals with superior potency, enhanced bioavailability, and improved persistence.

This guide focuses on 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene (CAS No. 1214331-63-1), a highly functionalized aromatic building block. Its unique substitution pattern—a fluorine atom ortho to a methyl group and meta to a trifluoromethyl group—offers a versatile platform for the synthesis of advanced agrochemical intermediates. The interplay of the electron-withdrawing trifluoromethyl group and the halogen's electronic and steric influence, combined with the reactive potential of the methyl group, makes this compound a valuable starting material for creating novel herbicides, fungicides, and insecticides.

These application notes will provide researchers and synthetic chemists with a detailed understanding of the physicochemical properties of this key intermediate and a comprehensive, field-proven protocol for its strategic functionalization in the synthesis of valuable downstream products for the agrochemical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of a starting material's properties is critical for reaction optimization and scale-up. Below is a summary of the key data for this compound.

PropertyValueSource
CAS Number 1214331-63-1[3][4][5]
Molecular Formula C₈H₆F₄[3][5]
Molecular Weight 178.13 g/mol [3]
Appearance Colorless liquid (predicted)-
Boiling Point Not available-
Density Not available-
¹H NMR (400 MHz, CDCl₃) Predicted: δ 7.4-7.2 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃)Based on analogous structures
¹³C NMR (101 MHz, CDCl₃) Predicted: δ 160 (d, J ≈ 245 Hz, C-F), 132 (q, J ≈ 30 Hz, C-CF₃), 130-120 (m, Ar-C), 124 (q, J ≈ 273 Hz, CF₃), 14 (s, CH₃)Based on analogous structures
¹⁹F NMR (376 MHz, CDCl₃) Predicted: δ -63 (s, 3F, CF₃), -115 (s, 1F, Ar-F)Based on analogous structures[6][7]

Note: Spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended.

Application in Agrochemical Synthesis: Pathway to Key Anilino-Intermediates

A cornerstone of many successful agrochemicals is the substituted aniline moiety. Anilines are pivotal intermediates in the synthesis of a wide array of active ingredients, including phenylpyrazole insecticides and sulfonylurea herbicides. The following sections detail a robust, two-step protocol to convert this compound into a valuable trifluoromethylated fluoroaniline, a key building block for further elaboration.

Workflow for the Synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)aniline

The following diagram illustrates the synthetic pathway from the starting material to the target aniline intermediate.

G start 2-Fluoro-1-methyl-3- (trifluoromethyl)benzene step1_reagents HNO₃ / H₂SO₄ start->step1_reagents intermediate 2-Fluoro-5-methyl-1-nitro-3- (trifluoromethyl)benzene step1_reagents->intermediate Step 1: Nitration step2_reagents Fe / HCl or H₂ / Pd/C intermediate->step2_reagents product 2-Fluoro-5-methyl-3- (trifluoromethyl)aniline step2_reagents->product Step 2: Reduction

Caption: Synthetic workflow from the starting material to the target aniline intermediate.

PART 1: Electrophilic Nitration

Causality and Experimental Rationale:

The first step involves the nitration of the benzene ring. This is a classic electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents:

  • -CH₃ (Methyl): An activating, ortho-, para- directing group.

  • -F (Fluoro): A deactivating, ortho-, para- directing group.

  • -CF₃ (Trifluoromethyl): A strongly deactivating, meta- directing group.

The positions ortho to the methyl group are at C2 and C6. The C2 position is already substituted with a fluorine atom. The C6 position is sterically hindered by the adjacent methyl group. The position para to the methyl group is C4.

The positions ortho to the fluorine are C1 and C3, which are already substituted. The position para to the fluorine is C5.

The position meta to the trifluoromethyl group is C5.

Considering these directing effects, the C5 position is strongly favored for electrophilic attack as it is para to the fluorine and meta to the trifluoromethyl group, leading to the formation of 2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene .

Detailed Protocol:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition: Slowly add the nitrating mixture to the stirred solution of the starting material via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product may precipitate as a solid or separate as an oil.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene .

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if solid.

PART 2: Reduction of the Nitro Group

Causality and Experimental Rationale:

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many agrochemicals. Several methods are effective, with the choice often depending on scale and substrate tolerance.

  • Metal-Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a classic, robust, and cost-effective method suitable for many substrates. Iron in acidic medium is a common choice for industrial applications.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C, PtO₂): This method is often cleaner, with water as the only byproduct. It is highly efficient but requires specialized hydrogenation equipment and careful handling of the catalyst and hydrogen gas.

Detailed Protocol (Catalytic Hydrogenation):

  • Reaction Setup: To a hydrogenation vessel, add the synthesized 2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-Fluoro-5-methyl-3-(trifluoromethyl)aniline .

  • Purification: The product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Conclusion and Future Prospects

The successful synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)aniline from This compound provides a key intermediate for the development of novel agrochemicals. This aniline derivative, with its unique substitution pattern, is a valuable synthon for accessing a range of active ingredients where the trifluoromethyl group can impart enhanced biological activity. Researchers can leverage this intermediate in combinatorial libraries and lead optimization programs to discover next-generation crop protection solutions.

References

Application Notes & Protocols: 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene as a Versatile Building Block in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-2F1M3TFB-MS-2025

Section 1: Introduction & Compound Profile

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is an ortho-substituted toluene derivative featuring two of the most influential functional groups in modern material science: fluorine and the trifluoromethyl group. While its direct, large-scale applications are still emerging, its unique electronic and steric profile makes it a compelling building block for the synthesis of high-performance polymers, organic electronics, and specialty chemicals.

The strategic placement of the electron-withdrawing fluoro and trifluoromethyl groups on the benzene ring, in conjunction with the electron-donating methyl group, creates a molecule with a distinct dipole moment and specific reactivity patterns. The trifluoromethyl group, in particular, is renowned for its ability to enhance thermal stability, increase solubility in organic solvents, lower the dielectric constant, and modulate the electronic properties of materials.[1][2] This guide provides a technical overview of its potential applications and detailed protocols for its utilization as a synthetic precursor.

Compound Properties

The physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1214331-63-1[3]
Molecular Formula C₈H₆F₄[3]
Molecular Weight 178.13 g/mol [3]
Synonyms 3-Fluoro-2-methylbenzotrifluoride[4]
Purity (Typical) >95%[3]

Section 2: Rationale for Use in Material Science

The utility of this compound stems from the synergistic effects of its substituents, which impart desirable properties to target macromolecules.

  • Electronic Effects : The trifluoromethyl (-CF₃) and fluoro (-F) groups are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I).[2] This lowers the HOMO and LUMO energy levels of the aromatic system, which is a critical strategy for designing electron-transporting materials in organic electronics and for enhancing the oxidative stability of polymers.[5] The methyl (-CH₃) group has a weak electron-donating inductive effect (+I), creating an electronic imbalance that can be exploited for regioselective synthesis.

  • Steric and Conformational Influence : The ortho-positioning of the methyl and trifluoromethyl groups creates significant steric hindrance. When incorporated into a polymer backbone, this non-coplanar arrangement disrupts chain packing, which can frustrate crystallization, improve solubility, and increase the free volume of the material. This is highly advantageous for applications requiring solution-processability or high gas permeability.

  • Enhanced Material Properties : The incorporation of fluorine atoms is a proven strategy for developing materials with low dielectric constants, reduced surface energy (hydrophobicity), and high thermal and chemical resistance.[1]

Caption: Electronic effects on the this compound ring.

Section 3: Potential Applications & Synthetic Utility

This molecule is best utilized as a foundational building block. Its structure lends itself to the synthesis of more complex monomers or functional materials for two primary domains: high-performance polymers and organic electronics.

Application Area 1: Precursor for High-Performance Polymer Monomers

The compound can be functionalized to produce novel diamine or diol monomers for polyimides, polyamides, and polyesters. The resulting polymers would benefit from the fluorine content, exhibiting enhanced thermal stability, chemical resistance, and lower dielectric constants, making them suitable for microelectronics and aerospace applications.

Application Area 2: Intermediate for Organic Electronic Materials

Through metal-catalyzed cross-coupling reactions, this compound can be integrated into larger conjugated systems for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The fluorine and CF₃ groups help tune the frontier molecular orbital energies for efficient charge injection and transport, while also improving the material's volatility and stability.[5]

Section 4: Experimental Protocols

The following protocols are representative workflows demonstrating how to leverage this compound as a synthetic intermediate. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Diamine Monomer via Nitration and Reduction

This protocol describes a hypothetical two-step process to convert the starting material into a diamine, a key monomer for polyimide synthesis. This first involves a regioselective electrophilic aromatic substitution (nitration), followed by a standard reduction.

Diamine_Monomer_Synthesis_Workflow start Start Material: 2-Fluoro-1-methyl-3- (trifluoromethyl)benzene nitration Step 1: Regioselective Nitration Reagents: HNO₃ / H₂SO₄ Conditions: 0-10 °C start->nitration nitro_intermediate Intermediate: Nitro-derivative nitration->nitro_intermediate reduction Step 2: Reduction Reagents: Pd/C, H₂ or SnCl₂ Conditions: RT, Pressure nitro_intermediate->reduction final_product Final Product: Diamine Monomer reduction->final_product purification Purification & Characterization (Column Chromatography, NMR, MS) final_product->purification

Caption: Workflow for the synthesis of a diamine monomer.

Step 1: Electrophilic Nitration

  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a nitrating mixture by carefully adding 15 mL of concentrated nitric acid (HNO₃) to 25 mL of concentrated sulfuric acid (H₂SO₄), keeping the mixture cool.

  • Reaction: Dissolve 10.0 g of this compound in 50 mL of concentrated H₂SO₄ in the flask and cool the solution to 0-5 °C.

  • Addition: Add the nitrating mixture dropwise from the funnel over 60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile.[6] Maintaining a low temperature is critical to control the exothermic reaction and prevent over-nitration. The directing effects of the F, CH₃, and CF₃ groups will favor nitration at the C4 or C6 positions.

  • Quenching: After the addition is complete, stir the mixture at 5-10 °C for an additional 2 hours. Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring.

  • Workup: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction to Diamine

  • Apparatus Setup: To a 500 mL flask, add the crude nitro-compound from Step 1, 200 mL of ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a pressure of 50 psi. Stir the mixture vigorously at room temperature.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.[7] The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Filtration: Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude diamine can be purified by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines the use of the molecule as a coupling partner in a Suzuki reaction, a cornerstone of C-C bond formation for creating complex organic electronic materials. This requires prior conversion of the starting material to an aryl halide (e.g., a bromide).

Suzuki_Coupling_Workflow start Start Material: Bromo-derivative of 2-Fluoro-1-methyl-3- (trifluoromethyl)benzene reaction Suzuki Coupling Reaction Solvent: Toluene/H₂O Conditions: 90 °C, N₂ atm start->reaction reagents Coupling Partners: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) reagents->reaction product Coupled Product reaction->product workup Aqueous Workup & Extraction product->workup purification Purification & Characterization (Column Chromatography, NMR, MS) workup->purification

Caption: Workflow for a Suzuki cross-coupling reaction.

Step 1: Preparation of Aryl Halide (Not Detailed)

  • The starting material must first be halogenated, for instance, via electrophilic bromination using N-Bromosuccinimide (NBS) and a catalyst. The position of bromination will be directed by the existing substituents.

Step 2: Suzuki Coupling Reaction

  • Apparatus Setup: In an oven-dried Schlenk flask, combine the bromo-derivative of the title compound (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

    • Rationale: Palladium(0) catalysts are oxygen-sensitive. Removing all oxygen is crucial to prevent catalyst degradation and ensure a successful reaction.

  • Solvent and Catalyst Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via cannula. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After cooling to room temperature, add deionized water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

Section 5: Safety & Handling

  • Hazards: While specific toxicology data for this compound is limited, related fluorinated and nitrated aromatic compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[8][9]

  • Handling: Always handle this compound in a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Section 6: References

  • PubChem. (n.d.). 2-Fluoro-1-methyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds. Retrieved from --INVALID-LINK--

  • Prakash, G. K. S., et al. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health. Retrieved from --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound [P47027]. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-fluoro-1.4-bis-(trifluoromethyl)benzene research applications. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). 1-Fluoro-3-nitro-5-(trifluoroMethyl)benzene. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 2-Fluoro-1,4-bis(trifluoromethyl)benzene, 95%, Thermo Scientific. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 1-FLUORO-2-METHYL-3-(TRIFLUOROMETHYL)BENZENE | 910911-43-2. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: 1,2,3-Tris(fluoromethyl)benzene in the Synthesis of Fluorinated Polymers. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Organic and Molecular Electronics. Retrieved from --INVALID-LINK--

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of "2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" Halides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1] The target scaffold, derived from "2-Fluoro-1-methyl-3-(trifluoromethyl)benzene," presents a unique combination of electronic and steric challenges, making it a valuable yet synthetically demanding building block for novel therapeutics. The resulting N-aryl-2-fluoro-1-methyl-3-(trifluoromethyl)aniline derivatives are key intermediates in the synthesis of a variety of biologically active compounds.

The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, becoming an indispensable tool for researchers in drug discovery and development.[2][3] This application note provides a detailed guide to the Buchwald-Hartwig amination of "this compound" halides, addressing the specific challenges posed by this substrate and offering robust protocols for its successful transformation.

The Challenge: Navigating Steric Hindrance and Electronic Effects

The successful Buchwald-Hartwig amination of "this compound" halides is a non-trivial synthetic endeavor due to a confluence of steric and electronic factors:

  • Steric Hindrance: The ortho-substituents (fluoro and methyl groups) flanking the site of C-N bond formation create significant steric congestion, which can impede the approach of the amine nucleophile and the palladium catalyst.

  • Electron-Deficient Aryl System: The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making the oxidative addition step of the catalytic cycle more challenging.

  • Aryl Fluoride Reactivity: While aryl bromides and iodides are common substrates, aryl fluorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions due to the high strength of the C-F bond.

Overcoming these hurdles necessitates a carefully optimized catalytic system, with the choice of ligand being of utmost importance.

The Solution: A Tailored Catalytic System

To address the challenges associated with the amination of this substrate, a catalytic system employing a bulky, electron-rich phosphine ligand is essential. These ligands are designed to promote both the oxidative addition of the sterically hindered aryl halide and the subsequent reductive elimination to form the desired C-N bond.

Key Components of the Catalytic System:
  • Palladium Precatalyst: A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. The choice of precatalyst can influence reaction kinetics and catalyst stability.

  • Bulky Phosphine Ligand: Ligands such as those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) or Hartwig research groups are highly effective for coupling sterically demanding and electron-deficient substrates.[3] These ligands possess the necessary steric bulk to facilitate reductive elimination and the electron-donating properties to promote oxidative addition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active amido species. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and should be carefully considered based on the specific amine and substrate.[4]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free environment, as water can deactivate the catalyst and lead to unwanted side reactions.

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.

References

Experimental protocol for the synthesis of "2-Fluoro-1-methyl-3-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a valuable fluorinated aromatic compound. The described methodology utilizes the classic Balz-Schiemann reaction, a reliable and well-established method for introducing a fluorine atom onto an aromatic ring. The protocol begins with the commercially available precursor, 3-Amino-2-methylbenzotrifluoride, and proceeds through a two-stage, one-pot process involving diazotization and subsequent thermal decomposition. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, safety protocols, and characterization guidelines to ensure a successful and safe synthesis.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery, agrochemicals, and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The target compound, this compound, incorporates both a fluoro and a trifluoromethyl group, making it a potentially valuable building block for the synthesis of more complex, high-performance molecules.

The chosen synthetic pathway is the Balz-Schiemann reaction, which transforms a primary aromatic amine into the corresponding aryl fluoride via a diazonium tetrafluoroborate intermediate.[1][2] This method is particularly advantageous as it offers a safer and more controlled alternative to direct fluorination with highly reactive elemental fluorine.[1] The synthesis commences with 3-Amino-2-methylbenzotrifluoride, a readily available starting material, which simplifies the overall process.[3][4][5][6][7]

Mechanistic Rationale: The Balz-Schiemann Reaction

The Balz-Schiemann reaction proceeds in two primary stages:

  • Diazotization: The primary aromatic amine, 3-Amino-2-methylbenzotrifluoride, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, fluoroboric acid (HBF₄).[8] This reaction converts the amino group into a diazonium salt. The fluoroborate anion then displaces the original counter-ion to form the relatively stable aryldiazonium tetrafluoroborate salt, which often precipitates from the reaction mixture.[1][9]

  • Thermal Decomposition: The isolated or in situ diazonium tetrafluoroborate salt is then gently heated.[10] This induces the elimination of nitrogen gas (N₂), a thermodynamically favorable process, and boron trifluoride (BF₃), generating a transient aryl cation. This cation is immediately trapped by the fluoride ion from the BF₄⁻ counterion, yielding the desired aryl fluoride product.[2]

Experimental Protocol

Materials and Equipment
Reagents & Solvents Grade Supplier Notes
3-Amino-2-methylbenzotrifluoride≥98%Commercially AvailableStarting Material
Fluoroboric acid (HBF₄)48-50% aq. soln.Sigma-Aldrich, Acros, etc.Corrosive
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich, Acros, etc.Oxidizer
Diethyl etherAnhydrousStandard SupplierFlammable
HexaneACS GradeStandard SupplierFlammable
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)-Standard SupplierDrying agent
Equipment
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer
Dropping funnel
Ice-water bath
Heating mantle with controller
Condenser
Buchner funnel and filter flask
Rotary evaporator
Distillation apparatus or Flash chromatography system
Step-by-Step Synthesis

Part 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water-salt bath to maintain a low temperature.

  • Reagent Preparation: In the flask, dissolve 3-Amino-2-methylbenzotrifluoride (17.5 g, 0.1 mol) in fluoroboric acid (60 mL of 48% aqueous solution). Stir the mixture until a homogenous solution is formed, maintaining the temperature between 0 and 5 °C.

  • Diazotization: Dissolve sodium nitrite (7.25 g, 0.105 mol) in a minimal amount of cold water (~15 mL). Add this solution dropwise to the stirred aniline solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Precipitation: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes. The 2-methyl-3-(trifluoromethyl)benzenediazonium tetrafluoroborate salt will precipitate as a solid.

  • Isolation: Collect the precipitated diazonium salt by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold water (2 x 20 mL), followed by cold diethyl ether (2 x 20 mL) to facilitate drying. Press the solid dry on the filter. Do not allow the diazonium salt to become completely dry if it is to be stored, as dry diazonium salts can be explosive. Proceed immediately to the next step.

Part 2: Thermal Decomposition and Product Isolation

  • Decomposition Setup: Transfer the moist diazonium salt to a clean round-bottom flask equipped with a condenser. A sand bath or heating mantle can be used for heating. It is advisable to perform the decomposition in a non-polar solvent like hexane or chlorobenzene to ensure more controlled heating.[11] Add 100 mL of hexane to the flask.

  • Heating: Gently and slowly heat the mixture with stirring. The decomposition typically begins around 40-70 °C, evidenced by the evolution of nitrogen gas.[1] Heat the reaction mixture until the gas evolution ceases completely. The temperature can be gradually increased to ensure the reaction goes to completion.

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a separatory funnel containing 100 mL of water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

Part 3: Purification

  • Purification: The crude product, a pale yellow or colorless oil, should be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel using hexane as the eluent to yield the pure this compound.

Experimental Workflow Diagram

G cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_process1 Diazotization cluster_intermediate Intermediate cluster_process2 Decomposition & Work-up cluster_purification Purification cluster_final Final Product SM 3-Amino-2-methyl- benzotrifluoride P1 Mix & Stir 0-5 °C SM->P1 R1 1. NaNO₂ / H₂O 2. HBF₄ R1->P1 INT Diazonium Tetrafluoroborate Salt (Precipitate) P1->INT Precipitation & Filtration P2 1. Thermal Decomposition (Heat) 2. Extraction (Ether/H₂O) 3. Wash (NaHCO₃) INT->P2 PUR Distillation or Chromatography P2->PUR Crude Product FP 2-Fluoro-1-methyl-3- (trifluoromethyl)benzene PUR->FP

Caption: Workflow for the synthesis of this compound.

Data Summary

ParameterValueNotes
Starting Material 3-Amino-2-methylbenzotrifluoride17.5 g (0.1 mol)
Sodium Nitrite NaNO₂7.25 g (0.105 mol, 1.05 eq)
Fluoroboric Acid HBF₄ (48% aq.)60 mL
Reaction Temperature Diazotization: 0-5 °CCritical for stability
Decomposition: 40-80 °CGradual heating
Expected Yield 60-75%Varies with conditions
Appearance Colorless to pale yellow oil
Molecular Formula C₈H₆F₄
Molecular Weight 178.13 g/mol [12]
¹⁹F NMR (CDCl₃) δ ≈ -63 ppm (s, 3F, CF₃), δ ≈ -120 to -140 ppm (m, 1F, Ar-F)Approximate shifts, requires experimental verification.[13][14][15]
¹H NMR (CDCl₃) δ ≈ 7.1-7.5 ppm (m, 3H, Ar-H), δ ≈ 2.3 ppm (s, 3H, CH₃)Approximate shifts, requires experimental verification.[13][14][15]

Safety and Handling

General Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.[16] An emergency shower and eyewash station must be readily accessible.

  • 3-Amino-2-methylbenzotrifluoride: This compound is a substituted aniline and should be handled as a toxic substance. Avoid inhalation, ingestion, and skin contact.

  • Fluoroboric Acid (HBF₄): Highly corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[16][17][18] Handle with extreme care. Upon contact with water, it can release hydrogen fluoride (HF) gas.[17] Spills should be neutralized with a suitable agent like sodium bicarbonate and cleaned up according to established laboratory procedures.[16]

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent that is toxic if ingested. Avoid contact with combustible materials.

  • Diazonium Salts: Aryldiazonium salts are known to be thermally unstable and can be explosive, particularly when dry.[19] Do not isolate large quantities, and never allow the isolated salt to dry completely unless it is to be used immediately. The use of fluoroboric acid helps to form a more stable salt, but caution is still paramount.[9]

  • Thermal Decomposition: The decomposition step generates nitrogen gas and should be performed with adequate ventilation to prevent pressure buildup. The heating should be gradual and well-controlled.

References

Application Notes & Protocols: Leveraging 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2][3] This guide provides an in-depth exploration of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene as a versatile and highly reactive building block for the synthesis of diverse heterocyclic compounds. We delve into the fundamental principles governing its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), and provide detailed, field-tested protocols for the synthesis of valuable heterocyclic cores, including substituted benzimidazoles and benzothiazoles. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of fluorinated synthons in their discovery programs.

Reactivity Profile and Strategic Value

This compound is an aromatic substrate engineered for selective functionalization. Its reactivity is dictated by the electronic interplay of its three substituents on the benzene ring.

  • Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, the CF₃ moiety strongly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for Nucleophilic Aromatic Substitution (SNAr).[4] Its ortho-position to the fluorine atom is pivotal for this activation.

  • Fluoro Group (-F): The fluorine atom serves as an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond.[5]

  • Methyl Group (-CH₃): This group is weakly electron-donating and has a minor influence compared to the potent CF₃ group, but it provides an additional point for potential future modification and influences the overall lipophilicity of the resulting compounds.

This specific arrangement makes the C1 position (bearing the fluorine) highly electrophilic and susceptible to attack by a wide range of nucleophiles, providing a direct and efficient route to complex heterocyclic systems.

Caption: Logical diagram of substituent effects on the benzene ring.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing this compound is the SNAr reaction. This process is typically a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the electron-withdrawing CF₃ group, which delocalizes the negative charge.[5]

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion, resulting in the formation of the new substituted product.

Caption: General mechanism for the SNAr reaction.

Key Experimental Parameters

The success of the SNAr reaction hinges on the careful selection of experimental conditions. The table below summarizes typical starting points for various nucleophiles, based on established protocols for analogous fluorinated substrates.[6][7]

ParameterN-Nucleophiles (e.g., Amines)O-Nucleophiles (e.g., Phenols)S-Nucleophiles (e.g., Thiols)
Base K₂CO₃, Cs₂CO₃, Et₃NK₂CO₃, NaH, t-BuOKK₂CO₃, Cs₂CO₃
Solvent DMF, DMSO, NMP, AcetonitrileDMF, THF, DioxaneDMF, DMSO
Temperature 25 - 120 °C60 - 150 °C25 - 100 °C
Rationale Weaker bases are often sufficient. Polar aprotic solvents stabilize the intermediate.Stronger bases (e.g., NaH) are needed to deprotonate less acidic alcohols.Thiolates are potent nucleophiles, often requiring milder conditions.

Detailed Application Protocols

The following protocols are designed as robust starting points for the synthesis of key heterocyclic cores. They include detailed steps, purification guidelines, and troubleshooting advice.

Protocol 1: Synthesis of 1-(2-Methyl-6-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Principle: This protocol involves a two-step, one-pot process. First, an SNAr reaction occurs between this compound and benzene-1,2-diamine. The resulting intermediate then undergoes an intramolecular cyclization, typically acid-catalyzed, to form the stable benzimidazole ring system.

Materials and Reagents

ReagentFormulaM.W.AmountMoles (mmol)Eq.
This compoundC₈H₆F₄178.131.78 g10.01.0
Benzene-1,2-diamineC₆H₈N₂108.141.20 g11.01.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.02.0
Dimethylformamide (DMF)C₃H₇NO73.0940 mL--
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20190 mg1.10.1

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask, add this compound (1.0 eq), benzene-1,2-diamine (1.1 eq), and potassium carbonate (2.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF (40 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete in 8-12 hours.

  • Cool the mixture to room temperature. Add p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction to 140 °C for an additional 4-6 hours to facilitate cyclization.

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form. Stir for 30 minutes.

  • Purification: Collect the solid by vacuum filtration, washing with cold water (3 x 50 mL). The crude product can be purified by flash column chromatography on silica gel (gradient elution with ethyl acetate in hexanes) or by recrystallization from ethanol/water to afford the title compound as a solid.

Expected Characterization:

  • ¹H NMR: Expect characteristic aromatic signals for the benzimidazole and the substituted phenyl rings. The methyl protons should appear as a singlet around δ 2.2-2.5 ppm.

  • ¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group should be observed around δ -60 to -65 ppm.

  • MS (ESI): m/z calculated for C₁₅H₁₁F₃N₂ [M+H]⁺.

Troubleshooting:

IssuePotential CauseRecommended Solution
Incomplete ReactionInsufficient temperature or reaction time.Increase temperature to 120 °C for the SNAr step. Ensure reagents are anhydrous.
Low Yield of Cyclized ProductIncomplete dehydration.Use a stronger acid catalyst or a Dean-Stark trap to remove water during cyclization.
Formation of Side ProductsOxidation of diamine; double arylation.Maintain a strict inert atmosphere. Ensure stoichiometry is precise.
Protocol 2: Synthesis of 2-(2-Methyl-6-(trifluoromethyl)phenylamino)benzo[d]thiazole

Principle: This protocol describes a direct SNAr coupling followed by an intramolecular cyclization facilitated by an oxidant. 2-Aminothiophenol acts as a bifunctional nucleophile. The initial N-arylation is followed by an oxidative C-S bond formation to construct the benzothiazole ring.

Materials and Reagents

ReagentFormulaM.W.AmountMoles (mmol)Eq.
This compoundC₈H₆F₄178.131.78 g10.01.0
2-AminothiophenolC₆H₇NS125.191.38 g11.01.1
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.824.89 g15.01.5
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1330 mL--

Step-by-Step Procedure:

  • Combine this compound (1.0 eq), 2-aminothiophenol (1.1 eq), and cesium carbonate (1.5 eq) in a 100 mL round-bottom flask.

  • Add anhydrous DMSO (30 mL) and purge the flask with nitrogen.

  • Heat the reaction mixture to 120 °C. The reaction medium will serve to both facilitate the SNAr coupling and oxidize the thiol to form the benzothiazole ring.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 6-10 hours.

  • Work-up: After cooling, pour the reaction mixture into 200 mL of saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable solvent system (e.g., gradient of ethyl acetate in hexanes) to yield the pure product.

Expected Characterization:

  • ¹H NMR: A complex aromatic region is expected. A broad singlet for the N-H proton may be visible. The methyl group singlet will be present.

  • ¹⁹F NMR: A singlet for the -CF₃ group.

  • MS (ESI): m/z calculated for C₁₅H₁₁F₃N₂S [M+H]⁺.

General Experimental Workflow

A successful synthesis campaign relies on a systematic workflow from preparation to analysis. The following diagram outlines a typical process for the reactions described in this guide.

Workflow Prep 1. Preparation - Dry Glassware - Weigh Reagents - Inert Atmosphere Reaction 2. Reaction Setup - Add Reagents & Solvent - Heat & Stir Prep->Reaction Monitor 3. Monitoring - TLC / LC-MS Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 4. Work-up - Quench Reaction - Extraction Monitor->Workup Proceed if complete Purify 5. Purification - Column Chromatography - Recrystallization Workup->Purify Analyze 6. Characterization - NMR (1H, 13C, 19F) - Mass Spectrometry - Purity Analysis Purify->Analyze

Caption: A typical experimental workflow for SNAr reactions.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents (DMF, DMSO): These are polar aprotic solvents that can facilitate the absorption of other chemicals through the skin. Handle with care and use appropriate gloves.

  • Bases (K₂CO₃, NaH, Cs₂CO₃): Potassium and cesium carbonates are irritants. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a potent and versatile building block for accessing complex, fluorinated heterocyclic structures. Its well-defined reactivity via Nucleophilic Aromatic Substitution allows for predictable and high-yielding transformations with a variety of nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel compounds with significant potential in drug discovery and materials science. By understanding the core principles of reactivity and carefully controlling experimental parameters, chemists can effectively utilize this synthon to accelerate their research programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. This resource is designed for researchers, chemists, and drug development professionals facing the common yet significant challenge of isolating a target aromatic compound from its structural isomers. The nearly identical physicochemical properties of these isomers often render traditional purification methods ineffective.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to navigate this complex separation.

Frequently Asked Questions (FAQs)

Q1: Why is separating isomers of this compound so challenging?

Positional isomers of substituted benzene rings, such as the target compound and its variants, possess very similar molecular weights, polarities, and intermolecular forces. This results in nearly identical boiling points and solubility profiles, making separation by standard distillation or simple crystallization difficult.[2][3] The success of any purification strategy hinges on exploiting the subtle physical and chemical differences imparted by the specific positions of the fluoro-, methyl-, and trifluoromethyl- groups.

Q2: What are the likely isomers I'm dealing with in my crude product mixture?

The synthesis of this compound can often lead to the formation of several positional isomers. The exact composition will depend on the synthetic route, but common isomers may include:

  • Target: this compound

  • Isomer A: 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene

  • Isomer B: 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene

  • Isomer C: 2-Fluoro-1-methyl-5-(trifluoromethyl)benzene

  • Isomer D: 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Q3: How do I accurately assess the isomeric purity of my sample?

Before attempting purification, it is critical to determine the composition of your crude mixture. This allows you to select the appropriate strategy and monitor its effectiveness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for quantitative analysis. Use a high-resolution capillary column (e.g., DB-5ms or similar) to achieve baseline separation of the isomers.[4] The mass spectrometer will confirm that the separating peaks are indeed isomers (same molecular weight) and help in their identification.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is exceptionally sensitive to the local electronic environment. Each isomer will present a unique set of signals for the -CF₃ group and the aromatic fluorine, allowing for clear identification and quantification of the mixture's components.

  • ¹H NMR Spectroscopy: While proton NMR can be used, the aromatic region may be complex due to overlapping signals. However, the distinct chemical shift of the methyl (-CH₃) protons for each isomer can aid in quantification.

Q4: Which purification technique should I choose?

The optimal technique depends on the scale of your purification, the required purity level, and the available equipment. The workflow below provides a decision-making framework. For laboratory-scale separations requiring high purity, preparative chromatography is often the method of choice. For larger quantities where moderate purity is acceptable, fractional distillation may be more practical.[5]

Purification Workflow Purification Decision Logic start Crude Isomer Mixture check_solid Is the target compound solid at room temperature? start->check_solid check_scale What is the scale of purification? check_purity What is the required purity? check_scale->check_purity Lab Scale (<50 g) frac_dist Fractional Distillation check_scale->frac_dist Large Scale (>50 g) prep_gc Preparative Gas Chromatography (Prep-GC) check_purity->prep_gc High (>99.5%) check_purity->frac_dist Moderate (95-99%) end_high_purity High-Purity Product (>99.5%) prep_gc->end_high_purity end_mod_purity Moderate-Purity Product (95-99%) frac_dist->end_mod_purity crystallization Crystallization end_solid_purity High-Purity Crystalline Product crystallization->end_solid_purity check_solid->check_scale No (Liquid) check_solid->crystallization Yes

Caption: Decision workflow for selecting an appropriate purification technique.

Troubleshooting & Optimization Guides

Method 1: Fractional Distillation

Fractional distillation is used to separate liquids with close boiling points (typically < 70 °C difference).[6] It relies on a series of vaporization-condensation cycles ("theoretical plates") within a fractionating column to enrich the vapor phase with the more volatile component.[7]

Problem Potential Cause(s) Recommended Solution(s)
Poor Isomer Separation 1. Insufficient Theoretical Plates: The fractionating column is too short or inefficient for the small boiling point difference.[7] 2. Reflux Ratio Too Low: The rate of takeoff is too high, preventing proper equilibration in the column. 3. Formation of an Azeotrope: The isomers form a constant-boiling mixture that cannot be separated by distillation.[2]1. Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.[6] 2. Slow down the distillation rate. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. 3. Check literature for azeotropic data. If an azeotrope is present, another purification method (e.g., Prep-GC) is required.
Bumping / Unstable Boiling 1. Superheating of the Liquid: Lack of nucleation sites for smooth boiling. 2. Heating Rate Too High: The liquid is flash-boiling instead of gently distilling.1. Add fresh boiling chips or a magnetic stir bar to the distilling flask. 2. Reduce the heat input from the heating mantle. Ensure the flask is no more than two-thirds full.
Flooded Column Excessive Boil-Up Rate: The vapor flow is too fast, preventing liquid from returning down the column.Reduce the heating rate immediately until the flooding subsides, then slowly increase to a stable rate.
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[6] Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the isomer mixture and add a magnetic stir bar or boiling chips.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, you will see a condensation ring rise slowly up the fractionating column. Allow the system to reflux for at least 30-60 minutes once the vapor reaches the distillation head to establish equilibrium.

  • Collection: Slowly begin collecting the distillate. Maintain a slow, steady collection rate (e.g., 1-2 drops per second).

  • Fraction Cutting: Collect several small fractions. Analyze each fraction by GC-MS to determine the concentration of the desired isomer. Combine the fractions that meet your purity requirements.

Method 2: Preparative Gas Chromatography (Prep-GC)

Prep-GC is a powerful technique for separating volatile compounds with very similar properties, making it ideal for isomer purification on a lab scale.[8][9] It operates on the same principles as analytical GC but uses larger columns and a collection system to isolate pure fractions.[10]

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution 1. Column Overload: Injecting too much sample saturates the stationary phase.[10] 2. Inappropriate Temperature Program: The oven temperature ramp is too fast, or the isothermal temperature is too high. 3. Incorrect Column Phase: The stationary phase does not provide sufficient selectivity for the isomers.1. Reduce the injection volume. Perform a loading study to find the maximum sample size that maintains resolution. 2. Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min). 3. Consider a more polar column (e.g., wax-based) or a specialty phase designed for aromatic separations to enhance selectivity.[11]
Low Recovery from Collection 1. Inefficient Trapping: The eluting compound is not condensing effectively in the collection trap.[5] 2. Decomposition: The compound is degrading at high temperatures in the injector or detector.1. Ensure the collection trap is sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen bath). 2. Lower the injector and detector temperatures to the minimum required for efficient transfer and detection.
Peak Tailing 1. Active Sites in the System: Polar sites in the injector liner or column are interacting with the analytes. 2. Sample Overload: A severe overload can manifest as tailing.1. Use a deactivated (silanized) injector liner. Condition the column according to the manufacturer's instructions. 2. Reduce the injection volume.
  • Analytical Method Development: First, develop an analytical GC method that provides baseline separation of the isomers. This method will be the starting point for the preparative scale.

  • System Setup: Install a preparative-scale column. Connect the column outlet to a splitter that directs a small portion of the eluent to a detector (e.g., FID) and the majority to a collection trap.

  • Temperature Program: Set the oven, injector, and detector temperatures based on the optimized analytical method. The collection trap should be cooled with an appropriate coolant.

  • Injection: Manually inject the isomer mixture. The volume will be significantly larger than an analytical injection (e.g., 10-100 µL, depending on the system).

  • Fraction Collection: Monitor the chromatogram from the detector. Just before the peak of the desired isomer begins to elute, switch the collection valve to direct the flow to the trap. Switch it back after the peak has fully eluted.

  • Recovery: After the run, remove the collection trap and allow it to warm to room temperature. Rinse the pure, condensed liquid from the trap with a small amount of a volatile solvent (e.g., dichloromethane).

  • Purity Analysis: Analyze the collected fraction using the analytical GC method to confirm its purity.

Method 3: Crystallization

If the target isomer is a solid at room temperature or can form a stable crystalline solid, crystallization can be a highly effective and scalable purification method.[12] It relies on differences in solubility between the desired compound and impurities in a chosen solvent.[13]

Problem Potential Cause(s) Recommended Solution(s)
Compound Fails to Crystallize 1. Solution Not Supersaturated: Too much solvent was used.[5] 2. Inappropriate Solvent: The compound is too soluble in the solvent, even at low temperatures. 3. Cooling Too Rapidly: Crystals do not have time to nucleate and grow.1. Slowly evaporate some of the solvent to increase the concentration and try cooling again.[14] 2. Try a different solvent or a two-solvent system (anti-solvent).[15] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oiling Out Compound solubility limit is exceeded at a temperature above its melting point. 1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly again. 2. Switch to a lower-boiling point solvent.
Low Recovery of Purified Material 1. Significant Solubility in Cold Solvent: Product is lost in the mother liquor. 2. Too Much Solvent Used: The initial dissolution used an excessive amount of solvent.1. Minimize the amount of cold solvent used to wash the crystals during filtration. Ensure the wash solvent is thoroughly chilled. 2. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
  • Solvent Selection: Find a "good" solvent in which your crude material is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol-water, ethyl acetate-hexane, and dichloromethane-pentane.[15]

  • Dissolution: Dissolve the crude isomer mixture in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Afterward, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven. Check the purity by GC-MS and measure the melting point. If necessary, repeat the process (recrystallization) to achieve higher purity.[16]

References

Technical Support Center: Synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, during the synthesis of this important fluorinated aromatic compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often resulting in suboptimal yields. This guide provides a structured approach to identifying and resolving common issues encountered during its preparation. The primary synthetic routes involve the diazotization of 2-Amino-6-fluoro-1-methylbenzene followed by a fluorination reaction, such as the Balz-Schiemann or a Sandmeyer-type reaction.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

FAQ 1: My overall yield is consistently low. What are the most common causes?

Low yield in this multi-step synthesis can stem from several factors, from the initial diazotization to the final fluorination and purification. Here’s a breakdown of the likely culprits:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step. This reaction is highly sensitive to temperature and the purity of reagents.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable and prone to decomposition, especially at elevated temperatures.[1]

  • Suboptimal Fluorination Conditions: The choice of fluorinating agent and reaction conditions for the Balz-Schiemann or Sandmeyer reaction significantly impacts yield.

  • Side Reactions: Competing reactions, such as hydrolysis of the diazonium salt to form a phenol or substitution with other nucleophiles present, can reduce the yield of the desired product.

  • Losses During Workup and Purification: The product can be lost during extraction, washing, and final purification steps.[2]

Troubleshooting Low Yield: A Step-by-Step Approach

To systematically address low yield, consider the following troubleshooting workflow:

Troubleshooting_Workflow start Low Yield Observed check_diazotization Step 1: Verify Diazotization Efficiency start->check_diazotization check_diazonium_stability Step 2: Assess Diazonium Salt Stability check_diazotization->check_diazonium_stability Diazotization Confirmed optimize_fluorination Step 3: Optimize Fluorination Reaction check_diazonium_stability->optimize_fluorination Salt is Stable analyze_side_products Step 4: Identify and Minimize Side Products optimize_fluorination->analyze_side_products Fluorination Optimized refine_workup Step 5: Refine Workup & Purification analyze_side_products->refine_workup Side Reactions Minimized success Improved Yield refine_workup->success

Caption: A systematic workflow for troubleshooting low yield.

FAQ 2: How can I improve the efficiency of the initial diazotization step?

The diazotization of 2-Amino-6-fluoro-1-methylbenzene is typically performed using sodium nitrite in the presence of a strong acid like hydrochloric acid or tetrafluoroboric acid.

Common Issues & Solutions:

Problem Potential Cause Recommended Solution
Incomplete reaction Temperature too high, leading to decomposition of nitrous acid.Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite.[1]
Low purity of starting amine Impurities in the 2-Amino-6-fluoro-1-methylbenzene can interfere with the reaction.Ensure the starting material is of high purity. Recrystallize or purify by column chromatography if necessary.
Incorrect stoichiometry Insufficient or excess sodium nitrite or acid.Use a slight excess (1.05-1.1 equivalents) of sodium nitrite and ensure a sufficient excess of acid to maintain a low pH.

Experimental Protocol: Optimized Diazotization

  • Dissolve 2-Amino-6-fluoro-1-methylbenzene in a suitable acid (e.g., a mixture of HCl and water, or HBF₄).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

FAQ 3: I suspect my diazonium salt is decomposing. How can I prevent this?

Aryl diazonium tetrafluoroborates are generally more stable than their chloride counterparts, but they can still decompose.[1]

Signs of Decomposition:

  • Vigorous evolution of nitrogen gas before the intended decomposition step.

  • Formation of dark, tarry byproducts.

Strategies for Improving Stability:

  • Isolate the Diazonium Tetrafluoroborate: If using the Balz-Schiemann reaction, precipitating the diazonium tetrafluoroborate salt can improve its stability and purity.[3][4] This is achieved by adding a saturated solution of sodium tetrafluoroborate or using fluoroboric acid directly for the diazotization.[5]

  • Use Immediately: It is best practice to use the diazonium salt solution immediately in the subsequent fluorination step without prolonged storage.

  • Maintain Low Temperatures: Keep the diazonium salt solution or isolated solid at low temperatures (below 5 °C) until ready for the next step.

FAQ 4: My Balz-Schiemann reaction is giving a low yield of the fluoro-product. What can I do?

The Balz-Schiemann reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate to yield the corresponding aryl fluoride.[3]

Balz_Schiemann_Mechanism cluster_reaction Thermal Decomposition diazonium Ar-N₂⁺ BF₄⁻ (Diazonium Tetrafluoroborate) heating Heat (Δ) products Ar-F (Aryl Fluoride) heating->products byproducts N₂ + BF₃

Caption: The general scheme of the Balz-Schiemann reaction.

Troubleshooting the Balz-Schiemann Reaction:

Problem Potential Cause Recommended Solution
Incomplete decomposition Insufficient heating temperature or time.Gradually increase the decomposition temperature. The optimal temperature can vary depending on the substrate. Monitor the reaction for the cessation of nitrogen evolution.[4]
Formation of side products The presence of water can lead to the formation of phenols.Ensure the isolated diazonium tetrafluoroborate is thoroughly dried before thermal decomposition. Performing the decomposition in a high-boiling, inert solvent can sometimes improve yields.[6]
Explosive decomposition Uncontrolled heating of the dry diazonium salt.Perform the decomposition on a small scale first to determine the optimal temperature. Consider carrying out the reaction in an inert, high-boiling solvent or ionic liquid to better control the exotherm.[4][5]

Alternative Fluorination Counterions:

For some substrates, using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can lead to improved yields in the Balz-Schiemann reaction.[3][5]

FAQ 5: Can I use a Sandmeyer-type reaction for this synthesis? What are the key considerations?

Yes, a Sandmeyer-type reaction is a viable alternative. This reaction typically uses copper(I) salts as a catalyst to convert the diazonium salt to the corresponding aryl halide.[7][8] While traditionally used for chlorination, bromination, and cyanation, recent developments have shown its applicability for trifluoromethylation and, in some modified forms, fluorination.[7][8][9]

Key Considerations for a Sandmeyer-type Fluorination:

  • Reagent Choice: Copper(I) fluoride is not typically used due to its instability. However, copper-mediated fluoro-deamination has been developed, offering a direct conversion of anilines to aryl fluorides.[10]

  • Reaction Conditions: These reactions are often sensitive to the solvent, temperature, and the specific copper catalyst used. Acetonitrile is a commonly used solvent for many fluorination reactions.[11]

  • Side Reactions: As with the Balz-Schiemann reaction, the formation of byproducts through reaction with the solvent or other nucleophiles is a potential issue.

FAQ 6: I am observing significant amounts of an unwanted byproduct. How can I identify and minimize it?

The most common byproduct in this synthesis is the corresponding phenol, 2-hydroxy-1-methyl-3-(trifluoromethyl)benzene, formed from the reaction of the diazonium salt with water.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the phenol byproduct.

  • Nuclear Magnetic Resonance (NMR): The presence of a broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton is a key indicator.

Minimization Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents wherever possible, especially during the fluorination step.[11][12]

  • Control of Acidity: Maintaining a strongly acidic environment helps to suppress the hydrolysis of the diazonium salt.

  • Efficient Fluorination: Optimizing the conditions of the Balz-Schiemann or Sandmeyer reaction to proceed quickly will minimize the time the diazonium salt is exposed to conditions that favor hydrolysis.

Summary of Key Recommendations

Parameter Recommendation Rationale
Starting Material Purity Use high-purity 2-Amino-6-fluoro-1-methylbenzene.Impurities can lead to side reactions and lower yields.
Diazotization Temperature Strictly maintain 0-5 °C.Prevents decomposition of nitrous acid and the diazonium salt.
Drying of Diazonium Salt Thoroughly dry the isolated diazonium tetrafluoroborate.Minimizes the formation of phenol byproducts.
Decomposition Conditions Optimize temperature and consider using an inert solvent.Ensures complete reaction while controlling the exotherm.
Workup Procedure Perform extractions efficiently and minimize exposure to aqueous bases.Prevents loss of the relatively volatile product.[2]

By systematically addressing each stage of the synthesis and implementing these troubleshooting strategies, you can significantly improve the yield and purity of your this compound.

References

Technical Support Center: Reaction Condition Optimization for 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthetic transformations involving this versatile fluorinated building block. The insights provided herein are grounded in established chemical principles and field-proven experience to help you navigate the intricacies of its reactivity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my Suzuki-Miyaura cross-coupling reaction with this compound as the electrophile. What are the likely causes and how can I improve the outcome?

A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a combination of electronic effects and steric hindrance. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups can deactivate the aryl ring towards oxidative addition, a key step in the catalytic cycle. Additionally, the ortho-substitution pattern presents steric challenges.

Troubleshooting & Optimization Strategies:

  • Ligand Selection is Critical: Standard phosphine ligands may not be effective. The use of bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos, SPhos, or RuPhos is often necessary to promote efficient oxidative addition and subsequent steps in the catalytic cycle.[1][2] These ligands stabilize the palladium catalyst and facilitate the reaction.[3]

  • Pre-catalyst Choice: Utilizing a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald precatalyst, can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[4]

  • Base and Solvent System: The choice of base and solvent is crucial. A common and effective system is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water.[1] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be beneficial. Anhydrous conditions using a base like potassium tert-butoxide (KOtBu) in a solvent such as THF or toluene can also be explored, particularly if protodeboronation of the boronic acid/ester is a concern.[4]

  • Temperature and Reaction Time: Due to the substrate's deactivation, higher reaction temperatures (e.g., 80-110 °C) and longer reaction times may be required to drive the reaction to completion.[1] Automated systems can be used to efficiently screen a range of temperatures and reaction times to find the optimal conditions.[1][2]

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ with a bulky ligand (e.g., XPhos) or a Buchwald G3/G4 precatalystOvercomes electronic deactivation and steric hindrance.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands promote oxidative addition.[3]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Effective in a range of solvent systems.
Solvent Dioxane/Water, THF, TolueneChoice depends on the base and stability of the boronic acid derivative.
Temperature 80-110 °CHigher temperatures are often needed for deactivated substrates.
Q2: I am attempting a Buchwald-Hartwig amination and facing issues with catalyst decomposition and competing side reactions. What should I consider?

A2: The Buchwald-Hartwig amination of this compound can be challenging due to the potential for catalyst deactivation and side reactions like hydrodehalogenation. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5][6]

Troubleshooting & Optimization Strategies:

  • Ligand Choice: Similar to Suzuki couplings, sterically hindered and electron-rich ligands are paramount for success.[5] Ligands like Josiphos or those from the Buchwald portfolio are often effective. Bidentate phosphine ligands like BINAP and DPEphos can also be beneficial as they can prevent the formation of inactive palladium dimers.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu or LiOtBu) are commonly used.[6] However, for sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be screened.

  • Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[6] It is critical to ensure the solvent is thoroughly dried, as water can interfere with the catalytic cycle.

  • Minimizing Side Reactions: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. This is often exacerbated by high temperatures. Running the reaction at the lowest effective temperature and ensuring an inert atmosphere (e.g., argon or nitrogen) can help minimize this side product.

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Ligand Is the ligand appropriate? (Bulky, electron-rich) Start->Check_Ligand Check_Base Is the base optimal? (Strong, non-nucleophilic) Start->Check_Base Check_Solvent Is the solvent anhydrous and aprotic? Start->Check_Solvent Check_Temp Is the temperature too high? Start->Check_Temp Solution_Ligand Switch to ligands like XPhos, SPhos, or Josiphos. Check_Ligand->Solution_Ligand No Solution_Base Use NaOtBu or LiOtBu. For sensitive substrates, try K3PO4. Check_Base->Solution_Base No Solution_Solvent Use dry toluene, dioxane, or THF. Check_Solvent->Solution_Solvent No Solution_Temp Lower the reaction temperature to minimize hydrodehalogenation. Check_Temp->Solution_Temp Yes Directed_Ortho_Lithiation Substrate This compound Base Strong Lithium Base (e.g., n-BuLi, -78°C, THF) Substrate->Base Outcome1 Desired: ortho-Lithiation (C6) Base->Outcome1 Major Pathway (Expected) Outcome2 Side Reaction: Benzylic Lithiation Base->Outcome2 Minor Pathway Outcome3 Side Reaction: Attack on CF3 Base->Outcome3 Possible Decomposition

References

Technical Support Center: Stability and Degradation of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene (CAS 1214331-63-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile and potential degradation pathways of this versatile chemical intermediate. Understanding these characteristics is paramount for ensuring experimental reproducibility, designing robust reaction conditions, and predicting the long-term viability of stored materials.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the inherent stability of this compound, derived from its unique molecular structure.

Q1: What are the key structural features of this molecule that dictate its stability?

A1: The stability of this compound is primarily governed by three key features:

  • The Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group.[1] This property significantly deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to toluene or fluorotoluene.[2]

  • The Carbon-Fluorine (C-F) Bonds: The C-F bond is the strongest single bond in organic chemistry.[3] The three C-F bonds in the trifluoromethyl group and the single C-F bond on the aromatic ring impart high metabolic and thermal stability, as significant energy is required to cleave these bonds.[3][4]

  • Steric Hindrance: The arrangement of three different substituents (fluoro, methyl, and trifluoromethyl) around the benzene ring provides a degree of steric congestion that can kinetically hinder certain reactions at the ring.

Q2: How stable is the trifluoromethyl (-CF₃) group to chemical degradation?

A2: The trifluoromethyl group is exceptionally robust and stable under most chemical, thermal, and photochemical conditions.[3] However, it is not completely inert. Under harsh conditions, such as heating in the presence of a strong base, it can undergo hydrolysis to form a carboxylic acid (-COOH) group.[5][6] This transformation is generally slow and requires significant energy input. For most synthetic applications, the -CF₃ group can be considered a highly stable substituent.

Q3: What is the expected metabolic stability of this compound in a drug development context?

A3: We anticipate high metabolic stability. A common strategy in medicinal chemistry is to replace metabolically labile carbon-hydrogen (C-H) bonds with C-F bonds to block enzymatic oxidation by cytochrome P450 (CYP450) enzymes.[4] The presence of the fluoro and trifluoromethyl groups on this molecule deactivates the aromatic ring and occupies sites that might otherwise be susceptible to metabolic hydroxylation, suggesting a longer biological half-life.[3]

Q4: What are the recommended long-term storage conditions for this compound?

A4: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. While thermally stable, prolonged exposure to high temperatures or UV light should be avoided to prevent any potential for slow degradation over time.[7]

Part 2: Troubleshooting Guide for Experimental Instability

This section is formatted to address specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Scenario 1: Unexpected Peaks in Chromatographic Analysis of a Stock Solution

  • Problem: "I prepared a stock solution of this compound in an aqueous/organic solvent for my assays. After a few days, I'm seeing new, smaller peaks in my HPLC/LC-MS analysis. What could be the cause?"

  • Analysis & Solution: This observation points to slow degradation in the solution. The two most likely culprits are photolytic degradation and hydrolysis.

    • Photolytic Degradation: Benzotrifluoride derivatives can be susceptible to photohydrolysis, where UV light facilitates the conversion of the -CF₃ group to a benzoic acid.[8] This process is highly dependent on the solvent and the presence of other absorbing species.

      • Troubleshooting Step: Prepare fresh solutions for each experiment. If solutions must be stored, use amber vials or wrap the container in aluminum foil to protect it from ambient light. Run a control experiment where one solution is kept in the dark and another is exposed to light to confirm photosensitivity.

    • Hydrolysis: If your solution is unbuffered and contains water, especially at elevated temperatures or if acidic/basic contaminants are present, slow hydrolysis of the -CF₃ group can occur.[5]

      • Troubleshooting Step: Ensure the use of high-purity, neutral solvents. If aqueous solutions are required, use a buffered system (e.g., phosphate buffer at pH 7) to maintain a stable pH.

Scenario 2: Formation of Byproducts Under Harsh Reaction Conditions

  • Problem: "I'm running a reaction at high temperature with a strong nucleophile, and I'm getting a significant amount of an unexpected byproduct that appears to have lost the trifluoromethyl group. Is the starting material degrading?"

  • Analysis & Solution: Yes, this is a plausible degradation pathway. While generally stable, the combination of high heat and strong nucleophiles can lead to two primary degradation reactions:

    • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom on the ring can be displaced by a strong nucleophile. The electron-withdrawing trifluoromethyl group activates the ring for such reactions, although the methyl group may provide some steric hindrance.

    • Hydrolysis of the -CF₃ Group: As mentioned, strong bases at high temperatures can facilitate the hydrolysis of the trifluoromethyl group to a carboxylate salt (which becomes a carboxylic acid upon acidic workup).[6]

      • Troubleshooting Step: Attempt the reaction at a lower temperature for a longer duration. If possible, use a less aggressive nucleophile or a different catalytic system that allows for milder conditions. Characterize the byproduct by mass spectrometry and NMR to confirm its structure, which will inform your optimization strategy.

Part 3: A Practical Guide to Characterizing Degradation Pathways

To rigorously assess the stability of this compound, a forced degradation study is the industry-standard approach.[7] This involves subjecting the compound to a range of harsh conditions to intentionally induce and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL 50:50 acetonitrile:water) kept at room temperature in the dark.

    • Acid Hydrolysis: 1 M HCl. Incubate at 80°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 80°C for 24 hours.

    • Oxidative Degradation: 6% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place the stock solution vial in a controlled oven at 105°C for 48 hours. For solid-state thermal analysis, Thermogravimetric Analysis (TGA) is recommended.[9]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light exposure of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[7]

  • Sample Analysis:

    • After the incubation period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV/MS method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. Use the mass spectrometry data to identify the mass of the degradation products and propose their structures.

Summary of Expected Degradation Under Stress Conditions
Stress ConditionReagents/ParametersExpected Degradation LevelPlausible Primary Degradation Product(s)
Acid Hydrolysis 1 M HCl, 80°CLow to NoneParent compound likely stable
Base Hydrolysis 1 M NaOH, 80°CModerate to High2-Fluoro-3-methylbenzoic acid
Oxidation 6% H₂O₂, RTLowPotential for ring hydroxylation or opening
Thermal (Solution) 105°CLowMinimal degradation expected
Photolysis UV/Vis LightModerate2-Fluoro-3-methylbenzoic acid, other defluorinated species
Plausible Degradation Pathways

Based on established chemical principles for fluorinated aromatic compounds, the following degradation pathways are most likely.

G cluster_0 cluster_1 Degradation Pathways Parent This compound ProdA 2-Fluoro-3-methylbenzoic Acid Parent->ProdA  Strong Base, Heat  (Hydrolysis) Parent->ProdA  UV Light, H₂O  (Photohydrolysis) ProdB Ring-Hydroxylated Species Parent->ProdB  Strong Oxidant (e.g., •OH)  (Oxidation) ProdC Ring-Opened Products ProdB->ProdC Further Oxidation

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Purification of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene (CAS No. 1214331-63-1).[1] The unique substitution pattern of this fluorinated aromatic compound presents specific challenges, primarily related to the removal of structurally similar impurities.[2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to achieve high purity, ensuring the reliability of downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

The impurity profile is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways for fluorinated aromatics, impurities can be categorized as follows:[3]

  • Positional Isomers: These are the most challenging impurities due to their nearly identical physical properties. Examples include 1-fluoro-2-methyl-3-(trifluoromethyl)benzene and 2-fluoro-1-methyl-4-(trifluoromethyl)benzene.[4][5] Their formation is often a result of non-regioselective steps in the synthesis.

  • Starting Materials: Incomplete reactions can leave residual starting materials. For instance, if the synthesis involves a fluorination step, you might find precursors like 2-chloro- or 2-bromo-1-methyl-3-(trifluoromethyl)benzene.

  • Byproducts of Side Reactions: These can include compounds from over-fluorination, incomplete trifluoromethylation (e.g., -CF2Cl or -CFCl2 intermediates), or dimerization/polymerization under harsh reaction conditions.[6]

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup (e.g., DMF, NMP, acetonitrile, dichloromethane) and un-quenched reagents or catalysts can persist in the crude product.[7][8] According to ICH guidelines, these must be controlled to acceptable limits.[9][10]

Q2: How do I select the most effective purification strategy for my crude sample?

The choice of method is dictated by the nature of the impurities, the required purity level, and the scale of the operation. A systematic approach is crucial. For high-boiling point organic compounds, where thermal stability is a concern, vacuum distillation is often a primary consideration to prevent decomposition.[11] For separating mixtures with close boiling points, such as isomers, a more refined technique like fractional distillation is necessary.[11][12]

The following decision workflow provides a logical pathway for selecting the appropriate technique.

Purification_Decision_Workflow start Crude Product (Initial Analysis: GC-MS, ¹⁹F NMR) decision1 Primary Impurity Type? start->decision1 proc_wash Aqueous Wash / Liquid-Liquid Extraction decision1->proc_wash  Salts / Water-Soluble Reagents proc_dist Simple Vacuum Distillation decision1->proc_dist  Non-Volatile Solids / Polymers   proc_frac_dist Fractional Vacuum Distillation decision1->proc_frac_dist  Isomers / Structurally Similar  Byproducts (Boiling Point Δ < 70°C) proc_wash->decision1 Re-analyze end_node Purified Product proc_dist->end_node proc_chrom Preparative Chromatography (HPLC or Flash) proc_frac_dist->proc_chrom Isomers Still Present proc_frac_dist->end_node Isomers Separated proc_chrom->end_node

Caption: Figure 1. Decision workflow for selecting a purification method.

Q3: My compound looks clean by ¹H NMR. Is this a reliable indicator of purity?

While ¹H NMR is essential for structural confirmation, it is often insufficient for assessing the purity of complex fluorinated molecules. Protons on the aromatic ring will couple to the fluorine atom, but distinguishing between positional isomers can be difficult without advanced 2D NMR techniques. Furthermore, impurities lacking protons may be invisible.

Causality: The trifluoromethyl (-CF3) group is a singlet in ¹⁹F NMR (unless coupled to other fluorine atoms), providing a distinct signal for each fluorine-containing species. This makes ¹⁹F NMR an exceptionally sensitive and quantitative tool for identifying and measuring fluorine-containing impurities, even at low levels.[7] For a comprehensive purity assessment, a combination of techniques is authoritative:

  • ¹⁹F NMR: To detect and quantify all fluorine-containing species.

  • GC-MS: To separate volatile components and identify them by their mass fragmentation patterns.[7][13]

  • HPLC: To profile non-volatile impurities and for quantitative purity determination using a reference standard.[14]

Q4: What specific safety precautions should I take during purification?

Handling fluorinated compounds and performing vacuum distillations requires strict adherence to safety protocols.

  • Chemical Hazards: Fluorinated aromatic compounds can have unknown toxicological profiles. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Vacuum Distillation: This process carries a risk of implosion. Always use round-bottom flasks and glassware rated for vacuum. Inspect all glassware for cracks or star-cracks before use. Use a safety shield around the apparatus.

  • Heating: Use a heating mantle with a stirrer and a temperature controller to ensure smooth, even boiling and prevent bumping. Never heat a closed system.[11]

Section 2: Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution & Scientific Rationale
Poor Separation of Isomers During Distillation Boiling points of positional isomers are very close.Solution: Increase the theoretical plates of the distillation column. Use a longer, packed column (e.g., Vigreux, Raschig rings, or metal sponge) and maintain a very slow distillation rate (1 drop per 1-3 seconds).Rationale: Increasing the surface area within the column allows for more condensation-vaporization cycles, enhancing the separation efficiency between liquids with small differences in vapor pressure, as described by Raoult's Law.
Product Decomposes During Distillation (Darkening Color, Low Yield) The distillation temperature is too high, causing thermal degradation.Solution: Perform the distillation under reduced pressure (vacuum).[11]Rationale: Lowering the pressure above the liquid reduces its boiling point, as described by the Clausius-Clapeyron relation. This allows the compound to vaporize at a lower, non-destructive temperature.
Compound is Unstable on Silica Gel (Streaking on TLC, Low Recovery from Column) The acidic nature of standard silica gel is catalyzing decomposition or irreversible adsorption of the fluorinated compound.Solution: 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% Et3N in the eluent).[15] 2. Alternatively, use a less acidic stationary phase such as neutral alumina or Florisil.[15]Rationale: The lone pairs on the fluorine atoms and the electron-withdrawing nature of the substituents can make the molecule susceptible to interactions with acidic silanol groups on the silica surface. Neutralizing these sites reduces unwanted reactivity.
An Impurity Co-elutes with the Product in Flash Chromatography The chosen solvent system (eluent) does not provide sufficient selectivity to resolve the two compounds.Solution: 1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations of hexanes/ethyl acetate, hexanes/dichloromethane, or toluene/ethyl acetate. 2. If resolution is still poor, consider using reverse-phase chromatography (C18 silica) with a polar mobile phase like acetonitrile/water.[15]Rationale: Separation is based on the differential partitioning of analytes between the stationary and mobile phases. Changing the solvent composition alters the polarity and elution strength of the mobile phase, thereby changing the retention factors (Rf) of the compounds and improving resolution.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a baseline for assessing the purity and identifying volatile impurities in the crude or purified product.

  • Sample Preparation: Dissolve ~1-2 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • GC Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, with a split ratio of 50:1.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Parameters (Typical):

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Analysis: Integrate the peaks in the total ion chromatogram (TIC). Purity is estimated by the area percentage of the main peak. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).

Protocol 2: Purification by Fractional Vacuum Distillation

This is the primary recommended method for separating positional isomers and removing less volatile impurities on a multi-gram scale.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., 20-30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of defects.

    • Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.

    • Use a heating mantle connected to a variable transformer and a magnetic stirrer for the distillation flask.

  • Procedure:

    • Charge the distillation flask with the crude product (no more than 2/3 full) and a magnetic stir bar.

    • Seal the system and slowly evacuate it to the desired pressure (e.g., 1-10 mmHg).

    • Begin stirring and gently heat the flask.

    • Observe the vapor front slowly rising through the packed column. Adjust the heat to establish a thermal equilibrium and allow a reflux ring to form.

    • Collect a small initial fraction (forerun) which may contain highly volatile impurities.

    • Slowly begin collecting the main product fraction at a rate of approximately 1 drop per second. Record the temperature range over which this fraction is collected. The boiling point should remain stable.

    • Collect any subsequent fractions (tailings) at higher temperatures separately.

  • Self-Validation:

    • Analyze each collected fraction by GC-MS and/or ¹⁹F NMR to determine its purity.

    • Combine the fractions that meet the required purity specification (>99%, for example).

Section 4: General Purification Workflow

The following diagram illustrates the logical flow from a crude synthetic output to a final, characterized pure product. This workflow emphasizes the iterative nature of analysis and purification required for achieving high-quality material.

General_Workflow crude Crude Synthetic Product initial_analysis Initial Purity Assessment (GC-MS, ¹⁹F NMR) crude->initial_analysis select_method Select Purification Method (Reference Fig. 1) initial_analysis->select_method purify Execute Purification (e.g., Fractional Distillation) select_method->purify collect Collect Fractions purify->collect analyze_fractions Analyze Individual Fractions (GC or TLC) collect->analyze_fractions decision_combine Fraction Purity > Target? analyze_fractions->decision_combine combine Combine Pure Fractions decision_combine->combine Yes reprocess Set Aside Mixed Fractions for Reprocessing decision_combine->reprocess No solvent_removal Solvent Removal (If Applicable) combine->solvent_removal final_analysis Final Purity & Identity Confirmation (GC-MS, ¹H/¹³C/¹⁹F NMR, EA) solvent_removal->final_analysis pure_product Pure Product Storage final_analysis->pure_product

Caption: Figure 2. General experimental workflow for purification and analysis.

References

Technical Support Center: Troubleshooting NMR Assignment of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR spectral assignment of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in assigning the complex NMR spectra of this and structurally related molecules. Here, we provide in-depth, experience-based answers to common troubleshooting questions, moving from foundational issues to advanced analytical strategies.

Structure Under Investigation

this compound Chemical Structure

Figure 1. Chemical structure of this compound with IUPAC numbering.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My 1H NMR spectrum shows overlapping multiplets in the aromatic region. How can I definitively assign the aromatic protons (H4, H5, and H6)?

Answer:

This is a very common challenge. The electron-withdrawing effects of the fluorine and trifluoromethyl groups, combined with the electron-donating methyl group, result in closely spaced chemical shifts for the aromatic protons. A simple 1D 1H NMR is often insufficient for unambiguous assignment.

Causality: The chemical shift of an aromatic proton is influenced by the electronic effects (induction and resonance) of all substituents on the ring. In this molecule, the interplay of these effects leads to a convergence of the proton signals. Furthermore, complex splitting patterns arise from both proton-proton (3JHH, 4JHH) and proton-fluorine (3JHF, 4JHF, 5JHF) couplings.

Troubleshooting Workflow:
  • Initial Assessment (1D 1H NMR):

    • Identify the methyl group singlet (typically around 2.0-2.5 ppm).

    • Observe the aromatic region (typically 7.0-7.8 ppm). You will likely see complex, overlapping multiplets. Note the integration, which should correspond to three protons.

  • Homonuclear Correlation (2D 1H-1H COSY):

    • A COSY (Correlation Spectroscopy) experiment is essential.[1][2] It reveals which protons are coupling to each other, typically through three bonds (3JHH).[3][4]

    • Expected Correlations: You should observe a cross-peak between H4 and H5, and between H5 and H6. H4 and H6 will not show a direct COSY correlation as they are separated by four bonds. This allows you to identify the sequence of the protons.

  • Through-Space Correlation (2D NOESY):

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide definitive proof of spatial proximity.[5]

    • Expected Correlations: You will see a strong NOE cross-peak between the methyl protons (-CH3) and H6, as they are ortho to each other. A weaker NOE may be observed between the methyl protons and H4.

  • Leveraging Heteronuclear Couplings (19F NMR):

    • The 19F NMR spectrum of the trifluoromethyl group (-CF3) will likely show splitting due to coupling with H4 (4JHF) and H5 (5JHF). Similarly, the fluorine atom at C2 will couple to H6 (3JHF). Analyzing these couplings can provide additional constraints for assignment.

Logical Workflow for Proton Assignment:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Assignment Logic A 1H NMR Spectrum B Identify CH3 Singlet & Aromatic Region A->B C 1H-1H COSY B->C Overlapping signals D 1H-1H NOESY B->D Need spatial info E Identify H4-H5 & H5-H6 Correlations C->E F Observe NOE between CH3 and H6 D->F H Final Assignment of H4, H5, H6 E->H G Confirm with NOE between CH3 and H4 F->G F->H G->H

Caption: Workflow for unambiguous assignment of aromatic protons.

Question 2: The 13C NMR spectrum shows more signals than expected or some signals are split into complex multiplets. How do I assign the carbon signals, especially the quaternary carbons?

Answer:

The presence of fluorine in the molecule leads to C-F coupling, which splits the carbon signals. This is a key feature to use for assignment, not a problem to be overcome. The one-bond C-F coupling (1JCF) is typically very large, while two- and three-bond couplings (2JCF, 3JCF) are smaller but still significant.[6][7]

Causality: The magnetic nucleus of 19F (spin I=1/2) couples with the magnetic nuclei of 13C atoms through the bonding electrons. The magnitude of this coupling is dependent on the number of bonds separating the two nuclei.

Troubleshooting Workflow:
  • Initial Assessment (1D 13C NMR with 1H Decoupling):

    • You should observe 8 distinct carbon signals.

    • The carbon attached to the single fluorine (C2) and the carbon of the trifluoromethyl group (-CF3) will be split into a doublet and a quartet, respectively, due to large one-bond C-F couplings.

    • Other carbons will also show smaller splittings due to multi-bond C-F couplings.

  • Direct Proton-Carbon Correlation (2D HSQC):

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment is the most reliable way to assign protonated carbons.[8][9] It shows a correlation for each carbon atom that is directly attached to a proton.

    • Expected Correlations: You will see cross-peaks for C4-H4, C5-H5, C6-H6, and the methyl C-H. This definitively assigns these four carbon signals based on your proton assignments.

  • Long-Range Proton-Carbon Correlation (2D HMBC):

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for assigning quaternary (non-protonated) carbons.[10][11] It shows correlations between protons and carbons that are typically 2 or 3 bonds away.

    • Assignment Strategy:

      • C1: Look for correlations from the methyl protons and H6.

      • C2: Look for correlations from H6. This carbon will also show a large 1JCF coupling.

      • C3: Look for correlations from H4 and H5. This carbon is also coupled to the three fluorine atoms of the -CF3 group.

      • -CF3: This carbon will show a strong quartet in the 1D 13C spectrum and will have a characteristic chemical shift.

Data Summary: Expected Couplings and Chemical Shifts
CarbonExpected Splitting Pattern (due to F)Key HMBC Correlations
C1Doublet (from F at C2)H6, -CH3
C2Doublet (large 1JCF)H6
C3Quartet (from -CF3)H4, H5
C4Doublet of QuartetsH5, H6
C5Doublet of QuartetsH4, H6
C6DoubletH4, H5, -CH3
-CH3DoubletH6
-CF3Quartet (large 1JCF)H4

Note: These are predicted patterns. The actual observed splittings may be more complex due to smaller, unresolved couplings.

Logical Workflow for Carbon Assignment:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Assignment Logic A 13C{1H} NMR B Observe C-F Splittings A->B C HSQC A->C Need H-C correlation D HMBC A->D Need long-range info E Assign Protonated Carbons (C4, C5, C6, CH3) C->E F Use long-range H-C correlations to assign quaternary carbons (C1, C2, C3) D->F G Final Assignment of all Carbons E->G F->G G cluster_1d 1D NMR cluster_2d 2D NMR (Optional but Confirmatory) cluster_assignment Assignment Logic A 19F NMR Spectrum B Observe Multiplicities & Chemical Shifts A->B C 1H-19F HOESY B->C For confirmation D Assign -CF3 based on quartet/singlet appearance and typical chemical shift B->D E Assign F at C2 based on complex multiplet B->E F Confirm with H-F correlations to nearby protons (H4, H6) C->F G Final Assignment of Fluorine Signals D->G E->G F->G

References

Technical Support Center: Regioselectivity in Reactions of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity with this uniquely substituted aromatic compound. We will explore the competing electronic and steric influences of the fluoro, methyl, and trifluoromethyl groups and provide actionable troubleshooting strategies.

Understanding the Challenge: A Tug-of-War on the Aromatic Ring

The core challenge in working with this compound lies in the conflicting directing effects of its three substituents. Each group attempts to influence the position of incoming reagents, creating a complex reactivity landscape.

  • Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho and para positions (relative to itself).[1][2]

  • Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position.[1][3][4]

  • Fluoro Group (-F): An electronegative atom with a dual role. Its inductive effect (-I) is deactivating, but its resonance effect (+M) donates electron density, making it an ortho, para-director.[2][5]

The interplay of these effects means that achieving a single, desired constitutional isomer requires careful reaction design and optimization.

G start This compound step1 Add Hindered Base (e.g., LDA, LiTMP) THF, -78 °C start->step1 intermediate Lithiation at C6 (Directed by Fluorine) step1->intermediate step2 Quench with Electrophile (e.g., CO₂, I₂, DMF) intermediate->step2 product Regioselective C6-Functionalized Product step2->product

References

Technical Support Center: Characterization of Byproducts in the Synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for challenges encountered during the synthesis and characterization of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. As a Senior Application Scientist, this guide is structured to provide not only solutions but also the underlying scientific principles to empower your experimental decisions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpected Peaks in GC-MS Analysis Post-Synthesis

Question: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture for this compound shows several unexpected peaks alongside the main product peak. What are the likely identities of these byproducts?

Answer: The presence of multiple peaks in your GC-MS chromatogram is a common issue in the synthesis of fluorinated aromatic compounds. The identity of these byproducts is highly dependent on the synthetic route employed. However, based on common synthetic pathways for similar molecules, the following are plausible byproducts:

  • Regioisomers: The most common byproducts are often regioisomers of the target molecule. Depending on the directing effects of the substituents on the benzene ring during synthesis, you might see isomers such as:

    • 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene

    • 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene

    • Other positional isomers resulting from incomplete reactions or side reactions.

  • Over-fluorinated or Under-fluorinated Products: Depending on the fluorinating agent and reaction conditions, it's possible to have products with additional or fewer fluorine atoms than desired.

  • Unreacted Starting Materials or Intermediates: Incomplete reactions can lead to the presence of starting materials or stable intermediates in your final mixture.

  • Products from Side Reactions: The specific synthetic route can lead to unique byproducts. For instance, if a nitration step is involved, you might see nitro-isomers.[1] If a Sandmeyer-type reaction is used, byproducts from reactions with the solvent or other nucleophiles can occur.

Troubleshooting Workflow for Unexpected GC-MS Peaks:

Caption: A logical workflow for identifying and mitigating unexpected byproducts observed in GC-MS analysis.

Issue 2: Complex ¹H and ¹⁹F NMR Spectra

Question: The ¹H and ¹⁹F NMR spectra of my purified product are more complex than expected for this compound. How can I interpret these spectra to identify the impurities?

Answer: Complex NMR spectra often point to a mixture of isomers. The fluorine atom and the trifluoromethyl group are excellent NMR probes, and their chemical shifts and coupling constants are highly sensitive to their electronic environment.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for identifying fluorinated byproducts.

    • The trifluoromethyl (-CF₃) group of your target compound should appear as a singlet. The presence of multiple singlets in the -CF₃ region (around -60 to -65 ppm) strongly suggests the presence of isomers.[2][3]

    • The single fluorine atom on the ring will also have a characteristic chemical shift. The presence of multiple signals in this region indicates different fluorine environments, likely due to regioisomers.

  • ¹H NMR Spectroscopy:

    • The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

    • Isomeric impurities will have different chemical shifts and coupling patterns for their aromatic and methyl protons.

    • Careful analysis of coupling constants (J-values) can help in assigning the substitution pattern of the benzene ring.

Experimental Protocol: NMR Analysis for Isomer Identification

  • Sample Preparation: Prepare a solution of your purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquire Spectra:

    • Obtain a high-resolution ¹H NMR spectrum.

    • Obtain a high-resolution ¹⁹F NMR spectrum.

    • If available, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to establish connectivity. NOESY can help determine through-space proximity of protons, aiding in isomer differentiation.

  • Data Analysis:

    • Compare the observed chemical shifts and coupling constants with literature values for the expected product and potential isomers.

    • Integrate the signals in both the ¹H and ¹⁹F spectra to quantify the relative amounts of the major product and impurities.

Data Summary Table for Spectroscopic Analysis:

Analytical TechniqueInformation ProvidedStrengths for this compound AnalysisLimitations
GC-MS Separation of volatile compounds and their mass-to-charge ratio.Excellent for separating isomers and providing molecular weight information. The fragmentation pattern can help in structural elucidation.May not differentiate between some isomers with very similar fragmentation patterns. Reactive compounds may degrade on the column.[4]
¹H NMR Information about the chemical environment and connectivity of protons.Provides detailed structural information, including the relative positions of substituents on the aromatic ring through coupling patterns.Spectra can be complex and difficult to interpret without 2D NMR, especially for mixtures of isomers.
¹⁹F NMR Highly sensitive to the electronic environment of fluorine atoms.[2]An excellent tool for identifying and quantifying fluorinated isomers due to the wide chemical shift range and sensitivity.Provides limited information on the overall structure without correlation to ¹H or ¹³C NMR.
HRMS Provides the exact mass of a molecule, allowing for the determination of its elemental composition.Unambiguously determines the molecular formula of the main product and byproducts.Does not provide information on the connectivity of atoms or stereochemistry.
Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate my desired product from a persistent impurity, even after column chromatography. What strategies can I employ for effective purification?

Answer: The co-elution of byproducts, particularly regioisomers, is a common challenge due to their similar polarities. When standard silica gel chromatography is insufficient, consider the following strategies:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[5]

    • Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica (C18).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • HPLC offers significantly higher resolution than standard column chromatography.[6]

    • A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is often a good starting point for separating aromatic isomers.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.

Troubleshooting Purification Challenges:

Caption: A decision tree for troubleshooting difficult purification scenarios.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry and materials science. The strategic incorporation of fluorine-containing functional groups can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very electronic effects that make these substituents desirable also create significant challenges and opportunities in synthetic chemistry. The reactivity of a substituted benzene ring is a complex interplay of inductive and resonance effects, further complicated by steric hindrance.

This guide provides an in-depth comparison of the chemical reactivity of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene against other fluorotoluene isomers. We will dissect the electronic and steric contributions of the methyl, fluoro, and trifluoromethyl groups to predict and explain the molecule's behavior in key aromatic substitution reactions, providing a theoretical framework supported by experimental insights for synthetic chemists.

Theoretical Framework: The Interplay of Substituent Effects

The reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions are governed by the electronic properties of the substituents attached to the benzene ring.[1][2] Each group can be broadly classified by its ability to donate or withdraw electron density, both through the sigma-bond framework (inductive effect) and the pi-system (resonance effect).[3]

SubstituentInductive EffectResonance EffectOverall Ring EffectDirecting Effect (for EAS)
-CH₃ (Methyl)Electron-donating (+I)None (Hyperconjugation)ActivatingOrtho, Para
-F (Fluoro)Strongly electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para
-CF₃ (Trifluoromethyl)Strongly electron-withdrawing (-I)None (meta-deactivating by induction)Strongly DeactivatingMeta
  • Activating groups increase the rate of electrophilic aromatic substitution (EAS) compared to benzene by donating electron density to the ring, thereby stabilizing the cationic intermediate (arenium ion).[2][4][5]

  • Deactivating groups decrease the rate of EAS by withdrawing electron density, making the ring less nucleophilic.[1][4]

  • Directing effects determine the position of the incoming electrophile. Ortho, para directors stabilize cationic intermediates where the positive charge is adjacent to the substituent, while meta directors do not.[6] The trifluoromethyl group, for instance, is a powerful deactivating group and a meta-director in electrophilic substitutions.[7][8][9]

In This compound , these forces are in direct competition, creating a unique reactivity profile. The ring is electron-poor due to the powerful inductive withdrawal from both the -F and -CF₃ groups, making it highly deactivated towards electrophilic attack.

Comparative Reactivity: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring.[10][11] The rate-determining step is the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][12]

For This compound , the ring is significantly deactivated. The weakly activating methyl group is overwhelmed by the deactivating fluorine and the strongly deactivating trifluoromethyl group.[7][13] Therefore, harsh reaction conditions are typically required for EAS to proceed.

Regioselectivity Analysis:

Predicting the site of substitution requires analyzing the directing effects of all three groups:

  • -CH₃ (at C1): Directs ortho (C2, C6) and para (C4).

  • -F (at C2): Directs ortho (C1, C3) and para (C5).

  • -CF₃ (at C3): Directs meta (C1, C5).

Let's evaluate the available positions (C4, C5, C6):

  • Position C4: Para to the activating -CH₃ group, but ortho to the strongly deactivating -CF₃ group.

  • Position C5: Para to the deactivating -F group and meta to the strongly deactivating -CF₃ group. This position receives concurring meta-direction from the -CF₃ group and para-direction from the -F group.

  • Position C6: Ortho to the activating -CH₃ group, but sterically hindered by it.

Considering these factors, position C5 is the most likely site for electrophilic attack , as it is activated by resonance from the fluorine atom and is the meta position relative to the powerful -CF₃ director. Attack at C4 is disfavored due to its proximity to the -CF₃ group, and C6 attack is sterically hindered.

Comparison with Other Fluorotoluene Isomers:

IsomerKey Substituent EffectsPredicted EAS Reactivity (Relative to Benzene)Predicted Major Product(s) (e.g., for Nitration)
Toluene -CH₃ (Activating)Faster2-Nitrotoluene, 4-Nitrotoluene
4-Fluorotoluene -CH₃ (Activating), -F (Deactivating)Slower4-Fluoro-2-nitrotoluene
This compound -CH₃ (Activating), -F (Deactivating), -CF₃ (Strongly Deactivating)Much Slower2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene
Experimental Protocol: Nitration of 4-Fluorotoluene

This protocol describes a representative EAS reaction. The choice of 4-fluorotoluene provides a less deactivated substrate for a more feasible laboratory-scale reaction, illustrating the principles involved.

Causality: Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the activation energy for attacking the aromatic ring. The reaction is kept cold to control the exothermic reaction and prevent over-nitration.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 10 mL of concentrated sulfuric acid.

  • Addition of Reactant: Slowly add 4.4 g (0.04 mol) of 4-fluorotoluene to the stirring acid.

  • Preparation of Nitrating Mixture: In a separate flask, slowly and carefully add 8 mL of concentrated sulfuric acid to 8 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the stirring 4-fluorotoluene solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Quenching: After the addition is complete, let the mixture stir in the ice bath for an additional 60 minutes. Carefully pour the reaction mixture over 100 g of crushed ice.

  • Workup: The product will separate as an oil. Separate the organic layer, and wash it with cold water (2 x 50 mL), followed by 5% sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by vacuum distillation or chromatography.

Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for functionalizing electron-poor aromatic rings.[14] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[15] For SNAr to be efficient, two key features are required:

  • A good leaving group (halides are common).

  • Strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex.[14][15]

Reactivity of this compound:

This molecule is exceptionally well-suited for SNAr at the C2 position.

  • Leaving Group: The fluorine atom (-F) serves as the leaving group. While fluoride is a poor leaving group in SN2 reactions, it is often the best halogen leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate through a powerful inductive effect, which lowers the activation energy of the rate-determining nucleophilic addition step.[16]

  • Activating Group: The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group and is positioned ortho to the fluorine atom, providing excellent stabilization for the Meisenheimer complex.

The methyl group at C1 is meta to the reaction site and has a minimal electronic impact on the reaction's feasibility.

Comparison with Other Isomers:

IsomerPosition of -CF₃ Relative to -FPredicted SNAr Reactivity at C-F bond
1-Fluoro-3-(trifluoromethyl)benzene MetaVery Slow / Unreactive
1-Fluoro-4-(trifluoromethyl)benzene ParaFast
This compound OrthoFast

As the data shows, isomers with ortho or para placement of the -CF₃ group relative to the fluorine are highly activated for SNAr, while the meta isomer is unreactive under normal conditions.[15]

Decision Workflow for Aromatic Substitution

The following diagram illustrates the logical process a chemist might follow when deciding on a functionalization strategy for these types of molecules.

Caption: Decision workflow for choosing a substitution strategy.

Experimental Protocol: SNAr of 1-Fluoro-4-(trifluoromethyl)benzene with Pyrrolidine

This protocol demonstrates the high reactivity of an activated aryl fluoride in an SNAr reaction.

Causality: The reaction is performed in a polar aprotic solvent (DMSO) to solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophile (pyrrolidine) relatively "bare" and highly reactive. The base is necessary to deprotonate the pyrrolidine after the initial adduct is formed or to facilitate the reaction. Elevated temperature increases the reaction rate.

  • Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-(trifluoromethyl)benzene (1.64 g, 10 mmol), pyrrolidine (1.07 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the starting material is consumed, cool the reaction to room temperature and pour it into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers and wash with water (2 x 50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-(trifluoromethyl)phenyl)pyrrolidine.

SNAr Mechanism Visualization

The mechanism below illustrates the key steps in a typical SNAr reaction.

Caption: Generalized mechanism for SNAr reactions.

Conclusion

The reactivity of substituted fluorotoluenes is a nuanced subject dictated by the cumulative electronic and steric effects of their functional groups.

  • This compound is a highly electron-poor aromatic ring. It is strongly deactivated towards electrophilic aromatic substitution , which will require harsh conditions and is predicted to occur selectively at the C5 position.

  • Conversely, this same molecule is highly activated for nucleophilic aromatic substitution . The fluorine at C2 is an excellent leaving group due to the powerful ortho-activating effect of the trifluoromethyl group at C3.

For the synthetic chemist, this dichotomy is a powerful tool. By understanding the underlying principles, one can select reaction conditions that favor either EAS or SNAr, enabling the selective functionalization of different positions on the aromatic ring. While isomers like 4-fluorotoluene are more amenable to traditional electrophilic substitution, the unique substitution pattern of this compound makes it a prime candidate for late-stage functionalization via nucleophilic displacement, a critical strategy in the synthesis of complex drug candidates.

References

A Comparative Guide to the Synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Unique Structural Motif

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The specific arrangement of the fluoro, methyl, and trifluoromethyl groups on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comparative analysis of viable synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound presents a unique challenge due to the specific trisubstituted pattern. The selection of a synthetic route is contingent upon factors such as the availability of starting materials, desired scale of production, and tolerance of various functional groups. This guide will explore three primary strategies:

  • The Balz-Schiemann Reaction: A Classic Approach to Aromatic Fluorination

  • Electrophilic Fluorination: Direct Introduction of Fluorine

  • Multi-Step Synthesis via Nucleophilic Substitution: A Convergent Strategy

Method 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established and reliable method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This approach is particularly attractive when the corresponding aniline precursor is readily accessible.

Reaction Pathway

The synthesis commences with the diazotization of 2-amino-3-(trifluoromethyl)toluene, followed by the introduction of the tetrafluoroborate anion and subsequent thermal decomposition to yield the desired product.

Balz-Schiemann Reaction 2-Amino-3-(trifluoromethyl)toluene 2-Amino-3-(trifluoromethyl)toluene Diazonium Salt Diazonium Salt 2-Amino-3-(trifluoromethyl)toluene->Diazonium Salt 1. NaNO2, HBF4 2. 0-5 °C This compound This compound Diazonium Salt->this compound Heat

Figure 1: Reaction scheme for the Balz-Schiemann synthesis of this compound.

Expert Insights & Causality

The initial diazotization step is critical and must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The use of tetrafluoroboric acid (HBF4) serves a dual purpose: it provides the acidic medium for diazotization and acts as the source of the tetrafluoroborate counterion, which forms a precipitatable salt with the diazonium cation. The isolation of this diazonium tetrafluoroborate salt is a key advantage of the Balz-Schiemann reaction, as it allows for purification before the final, often vigorous, thermal decomposition step.[3] The thermal decomposition is believed to proceed through a unimolecular mechanism involving the loss of nitrogen gas and boron trifluoride, with the fluoride anion from the tetrafluoroborate acting as the nucleophile.[1]

Experimental Protocol: A Representative Procedure

The following protocol is adapted from a similar transformation of 3-aminobenzotrifluoride and serves as a robust starting point for the synthesis of the target molecule.[3][4]

Part A: Synthesis of 2-Amino-3-(trifluoromethyl)toluene

A practical synthesis of the requisite aniline precursor, 2-methyl-3-trifluoromethylaniline, has been developed from the readily available 3-trifluoromethylaniline.[5] The process involves a three-step sequence:

  • Protection: Conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene.

  • Directed ortho-Metalation and Methylation: Deprotonation ortho to the pivalylamino group followed by quenching with an electrophilic methyl source to install the methyl group, yielding pivalylamino-2-methyl-3-trifluoromethylbenzene.

  • Deprotection: Hydrolysis of the pivaloyl group to afford 2-methyl-3-trifluoromethylaniline.[5]

Part B: Balz-Schiemann Reaction

  • Diazotization: 2-Amino-3-(trifluoromethyl)toluene (0.06 mol) is dissolved in dilute hydrochloric acid.[3] The solution is cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite (0.062 mol) is added dropwise to the reaction mixture while maintaining the temperature below 5 °C.[3] The mixture is stirred for 30 minutes.

  • Salt Formation: An aqueous solution of sodium tetrafluoroborate (NaBF4) (0.062 mol) is added to the reaction mixture, leading to the precipitation of the diazonium tetrafluoroborate salt.[3]

  • Isolation: The precipitated salt is filtered, washed with cold water, and dried under vacuum.[4]

  • Decomposition: The dried diazonium tetrafluoroborate salt is then gently heated in an inert, high-boiling solvent (e.g., decane or an ionic liquid) until the evolution of nitrogen gas ceases.[3][6] The product can be isolated by distillation from the reaction mixture.

Performance Data
ParameterValueReference
Starting Material 2-Amino-3-(trifluoromethyl)toluene[5]
Key Reagents NaNO₂, HBF₄ (or NaBF₄)[3]
Typical Yield 60-80% (estimated based on similar reactions)[3][7]
Purity High, after distillation[4]

Method 2: Electrophilic Fluorination

Direct electrophilic fluorination of an aromatic C-H bond offers a more convergent approach, provided that the regioselectivity can be controlled. Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorine sources that can fluorinate activated and some deactivated aromatic rings.[8]

Reaction Pathway

Electrophilic Fluorination 1-Methyl-3-(trifluoromethyl)benzene 1-Methyl-3-(trifluoromethyl)benzene This compound This compound 1-Methyl-3-(trifluoromethyl)benzene->this compound Selectfluor® Acid catalyst (e.g., TfOH)

Figure 2: Proposed electrophilic fluorination of 1-methyl-3-(trifluoromethyl)benzene.

Expert Insights & Causality

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. In 1-methyl-3-(trifluoromethyl)benzene, the methyl group is an ortho-, para-directing activator, while the trifluoromethyl group is a meta-directing deactivator.[9][10] The directing effects are as follows:

  • Methyl group directs to: positions 2, 4, and 6.

  • Trifluoromethyl group directs to: positions 5.

The combined influence of these groups makes the prediction of the major product complex. The strongly deactivating nature of the trifluoromethyl group will reduce the overall reactivity of the ring. However, the ortho-directing influence of the methyl group to the 2-position is the desired outcome. The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), is often necessary to enhance the electrophilicity of the fluorinating agent and promote the reaction with deactivated substrates.[8] A significant challenge with this method is the potential for the formation of multiple isomers, which would necessitate a difficult purification process.

Experimental Protocol: A General Procedure

The following is a general protocol for the electrophilic fluorination of an aromatic compound with Selectfluor®.[11]

  • Reaction Setup: To a solution of 1-methyl-3-(trifluoromethyl)benzene in a suitable solvent (e.g., acetonitrile or a fluorinated solvent), add the acid catalyst (e.g., trifluoromethanesulfonic acid).

  • Fluorination: Add Selectfluor® in portions at room temperature or slightly elevated temperature.

  • Monitoring: The reaction progress is monitored by GC-MS or TLC.

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to separate the desired isomer from other byproducts.

Performance Data
ParameterValueReference
Starting Material 1-Methyl-3-(trifluoromethyl)benzeneN/A
Key Reagents Selectfluor®, Trifluoromethanesulfonic Acid[8]
Expected Yield Moderate (highly substrate-dependent)[12]
Key Challenge Regioselectivity, potential for isomer formation[10]

Method 3: Multi-Step Synthesis via Nucleophilic Substitution

A multi-step, convergent synthesis can provide better control over regioselectivity. This strategy involves the initial installation of a good leaving group, such as bromine or chlorine, at the desired position, followed by a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source.

Reaction Pathway

Nucleophilic Substitution cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Fluorination 1-Methyl-3-(trifluoromethyl)benzene 1-Methyl-3-(trifluoromethyl)benzene 2-Bromo-1-methyl-3-(trifluoromethyl)benzene 2-Bromo-1-methyl-3-(trifluoromethyl)benzene 1-Methyl-3-(trifluoromethyl)benzene->2-Bromo-1-methyl-3-(trifluoromethyl)benzene Br2, FeBr3 This compound This compound 2-Bromo-1-methyl-3-(trifluoromethyl)benzene->this compound KF, phase-transfer catalyst High temperature

Figure 3: A possible multi-step synthesis involving halogenation and nucleophilic fluorination.

Expert Insights & Causality

The success of this route hinges on two key transformations: the regioselective halogenation of the starting material and the subsequent nucleophilic fluorination.

  • Halogenation: The bromination of 1-methyl-3-(trifluoromethyl)benzene is expected to be directed primarily by the activating methyl group to the ortho and para positions. This would likely lead to a mixture of 2-bromo- and 4-bromo- isomers, which would need to be separated.

  • Nucleophilic Fluorination (Halex Reaction): The SNAr reaction requires an activated aromatic ring, typically with strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2-bromo-1-methyl-3-(trifluoromethyl)benzene, the trifluoromethyl group is meta to the bromine, and therefore provides only moderate activation. Consequently, harsh reaction conditions, such as high temperatures and the use of a phase-transfer catalyst to enhance the nucleophilicity of the fluoride source (e.g., potassium fluoride), are likely necessary.[13]

Experimental Protocol: A Conceptual Outline

Part A: Bromination of 1-Methyl-3-(trifluoromethyl)benzene

A standard electrophilic bromination protocol would be employed, likely resulting in a mixture of isomers requiring separation.

Part B: Nucleophilic Fluorination

A representative procedure for a Halex-type reaction is as follows:

  • Reaction Setup: A mixture of 2-bromo-1-methyl-3-(trifluoromethyl)benzene, anhydrous potassium fluoride, and a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) in a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide) is prepared.

  • Reaction: The mixture is heated to a high temperature (typically 150-250 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the product is isolated from the filtrate by distillation or extraction.

Performance Data
ParameterValueReference
Intermediate 2-Bromo-1-methyl-3-(trifluoromethyl)benzeneN/A
Key Reagents Br₂, FeBr₃; KF, phase-transfer catalyst[13]
Expected Yield Moderate (multi-step, potential for low yield in SNAr)N/A
Key Challenges Isomer separation after bromination, harsh conditions for fluorinationN/A

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Balz-Schiemann reaction (Method 1) appears to be the most promising and reliable route. Its primary advantage lies in the unambiguous regiochemical outcome, provided that the precursor, 2-amino-3-(trifluoromethyl)toluene, can be synthesized in good yield. The procedure is well-documented for similar substrates and generally provides good to excellent yields.

Electrophilic fluorination (Method 2) is a more direct approach but is hampered by the significant challenge of controlling regioselectivity. The formation of multiple isomers would likely complicate purification and reduce the overall yield of the desired product.

The multi-step synthesis via nucleophilic substitution (Method 3) is a viable, albeit more lengthy, alternative. The main hurdles are the potential for isomer formation during the initial halogenation step and the harsh conditions required for the subsequent nucleophilic fluorination, which may not be compatible with all functional groups and could lead to lower yields.

Therefore, for researchers and drug development professionals seeking a dependable and scalable synthesis of this compound, the development of an efficient synthesis of the 2-amino-3-(trifluoromethyl)toluene precursor followed by the Balz-Schiemann reaction is the recommended course of action.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive framework for initiating the biological activity screening of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a compound whose structural motifs suggest significant, yet unexplored, therapeutic potential. While specific biological data for this exact molecule is not yet prevalent in public literature, its constituent parts—a trifluoromethylated toluene backbone—position it as a prime candidate for targeted screening against a variety of disease pathways. This document serves as both a strategic overview and a practical, hands-on manual for its initial biological evaluation.

Compound Profile: this compound

The subject of our investigation is a substituted aromatic compound featuring three key functional groups on a benzene ring: a fluorine atom, a methyl group, and a trifluoromethyl group. Each of these imparts distinct electronic and steric properties that are highly consequential in molecular interactions with biological targets.

  • Trifluoromethyl Group (-CF3): This is the dominant functional group from a medicinal chemistry perspective. It is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group. Its presence can drastically improve metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Fluoro Group (-F): As the most electronegative element, fluorine can modulate the pKa of nearby functional groups and form key hydrogen bonds or other non-covalent interactions within a protein's binding pocket.

  • Methyl Group (-CH3): This group can provide beneficial steric bulk and engage in hydrophobic interactions, contributing to binding affinity and selectivity.

The specific arrangement of these groups on the benzene ring creates a unique electronic and topographical profile that warrants a systematic and broad-based screening approach.

Table 1: Physicochemical Properties of Related Compounds Note: Data for the exact target compound is not readily available in public databases. Properties of structurally similar compounds are provided for estimation.

Property(Trifluoromethyl)benzene2-Fluoro-1-methyl-3-nitrobenzene
Molecular Formula C7H5F3C7H6FNO2
Molecular Weight 146.11 g/mol [1]155.13 g/mol [2]
LogP (Octanol/Water) 2.27 (Predicted)2.2 (Predicted)[2]
CAS Number 98-08-8[1]437-86-5[2]

Comparative Analysis and Rationale for Screening

Given the absence of direct biological data, our screening strategy is informed by the known activities of structurally analogous compounds. The trifluoromethylbenzene scaffold is a privileged structure found in numerous approved drugs and clinical candidates.

Potential Therapeutic Areas:
  • Oncology: Many kinase inhibitors and antimitotic agents feature fluorinated and trifluoromethylated aromatic rings. These groups can enhance binding to the ATP pocket of kinases or interact with tubulin. Therefore, initial screening against a panel of cancer cell lines is a logical first step.

  • Infectious Diseases: Fluoro and trifluoromethyl-substituted salicylanilides have demonstrated potent activity against multidrug-resistant bacteria, suggesting that our target compound may possess antibacterial properties.

  • Metabolic and Inflammatory Diseases: Fluorinated compounds have been developed as inhibitors of enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both relevant targets for diabetes and metabolic syndrome.

Table 2: Comparison with Biologically Active Analogs

Compound Class/ExampleKey Structural FeaturesDocumented Biological ActivityRelevance to Target Compound
Fluoro isocombretastatin Trifluorinated A-ringAntitubulin and cytotoxic effects against leukemia and melanoma cell lines.The shared trifluoromethylbenzene motif suggests potential anticancer and antimitotic activity.
Fluorinated Benzimidazoles Trifluoromethyl-benzene moietyPI3Kα inhibition (anticancer), antiparasitic activity.Provides a rationale for screening against specific enzyme targets like PI3K.
Fluorinated Benzenesulfonic Esters Trifluoromethylphenyl groupPotent inhibition of α-glucosidase and PTP1B.Suggests potential utility in metabolic disease research; warrants screening against these enzymes.
Trifluoromethyl-substituted Salicylanilides Trifluoromethylphenyl groupExcellent activity against multidrug-resistant S. aureus (MRSA).Justifies screening for antibacterial activity, particularly against resistant strains.

A Tiered Strategy for Biological Activity Screening

A logical, tiered approach is essential for efficiently screening a novel compound. This ensures that resources are focused progressively on the most promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Focused Assays cluster_2 Tier 3: Hit Validation & MOA A Compound Synthesis & QC (Purity >95%) B Broad Cytotoxicity Screen (e.g., NCI-60 Panel) A->B Initial Evaluation C General Antimicrobial Screen (e.g., ESKAPE Pathogens) A->C Initial Evaluation D Kinase Panel Screen (Biochemical Assay) B->D If Cytotoxic E Receptor Binding Assays (e.g., GPCRs, Ion Channels) B->E If Phenotype Suggests Specific Target F Specific Enzyme Inhibition (e.g., PTP1B, α-glucosidase) C->F If Antimicrobial G Dose-Response Studies (IC50/EC50 Determination) D->G Validate Hits E->G Validate Hits F->G Validate Hits H Mechanism of Action Studies (e.g., Western Blot, Cellular Thermal Shift) G->H Confirm Mechanism I Lead Optimization H->I

Caption: A tiered workflow for screening this compound.

Experimental Protocols

The following protocols are foundational for the initial screening tiers. They are designed to be robust and self-validating through the inclusion of appropriate controls.

General Cytotoxicity Screening: MTT Assay

This assay provides a quantitative measure of a substance's effect on cell viability and metabolic activity.

Causality: The conversion of the yellow MTT tetrazolium salt to a purple formazan product is catalyzed by mitochondrial reductase enzymes.[3][4] This reaction only occurs in metabolically active, living cells, making the amount of formazan produced directly proportional to the number of viable cells.[5]

MTT_Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat Cells (Add serial dilutions of test compound) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate 3-4h at 37°C (Formazan crystals form) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[3]

  • Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Based Screening: Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the activity of a specific kinase and is used to quantify the inhibitory effect of a compound.

Causality: Kinases transfer a phosphate group from ATP to a substrate. The assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in less ATP consumption, leading to a higher luminescent signal.[8]

Kinase_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound Dilutions) B 2. Pre-incubation (Add Kinase + Inhibitor to 384-well plate) A->B C 3. Initiate Reaction (Add ATP/Substrate Mix) B->C D 4. Incubate (e.g., 60 min at room temp) C->D E 5. Stop Reaction & Detect (Add ATP Detection Reagent, e.g., Kinase-Glo®) D->E F 6. Incubate 10 min (Stabilize signal) E->F G 7. Read Luminescence F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: In a 384-well white assay plate, add 1 µL of serially diluted this compound in DMSO. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control.[8]

  • Kinase Addition: Prepare a master mix of the target kinase (e.g., a specific tyrosine kinase) in the appropriate assay buffer. Dispense 10 µL of the kinase solution into each well.

  • Pre-incubation: Gently mix and incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a reaction mixture containing ATP and the specific peptide substrate. Add 5 µL of this mixture to each well to start the kinase reaction.[9]

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase.

  • Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal, then measure the intensity using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the high (vehicle control) and low (no enzyme or potent inhibitor) controls. Determine the IC50 value from the resulting dose-response curve.

Target-Based Screening: Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Causality: This is a competitive binding assay. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. A potent unlabeled compound will displace more of the radioligand, resulting in a lower radioactive signal. The affinity (Ki) can be calculated from the IC50 value.[10][11]

Binding_Workflow A 1. Prepare Reagents (Membrane prep, Radioligand, Test Compound) B 2. Incubation (Combine all components in assay plate) A->B C 3. Reach Equilibrium (e.g., 60 min at 30°C) B->C D 4. Separation (Rapid vacuum filtration over GF/C filter) C->D E 5. Wash Filters (Remove unbound radioligand) D->E F 6. Add Scintillation Cocktail E->F G 7. Count Radioactivity (MicroBeta counter) F->G

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Membrane Preparation: Use a cell line or tissue homogenate expressing the target receptor. Prepare a membrane pellet by homogenization and centrifugation. Resuspend the pellet in assay buffer.[11]

    • Test Compound: Prepare serial dilutions of this compound.

    • Radioligand: Dilute a specific, high-affinity radioligand (e.g., [3H]-labeled) to a fixed concentration (typically at or below its Kd).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilution (for total binding, add buffer; for non-specific binding, add a high concentration of a known unlabeled ligand).

    • 50 µL of radioligand solution.

    • 150 µL of the membrane preparation.[11]

  • Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[11]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for biological screening. The presence of the trifluoromethyl group is a strong indicator of potential drug-like properties, including enhanced metabolic stability and target affinity. The systematic, tiered screening approach outlined in this guide—progressing from broad phenotypic assays to specific, target-based biochemical and binding assays—provides a robust and efficient pathway to uncovering its biological function. Positive "hits" from this initial screening cascade will serve as the crucial starting point for comprehensive mechanism-of-action studies and subsequent lead optimization campaigns, ultimately paving the way for the development of novel therapeutic agents.

References

A Comparative Guide to the Structural Validation of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the 2-fluoro-1-methyl-3-(trifluoromethyl)benzene scaffold is a key building block for numerous pharmaceuticals and agrochemicals. However, the synthesis of such derivatives can often yield a mixture of positional isomers, making unambiguous structural validation not just a procedural step, but the cornerstone of reliable research.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively validate the structure of this compound and its derivatives. We will move beyond mere procedural descriptions to explain the underlying principles and causal relationships that a researcher must understand to navigate the complexities of structural elucidation, particularly when differentiating from a close positional isomer like 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene.

The Challenge: Positional Isomerism

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the reactions. It is plausible that a synthesis could inadvertently yield the isomeric product, 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene. Both isomers have the same molecular formula (C₈H₆F₄) and molecular weight (178.13 g/mol ), rendering simple mass determination insufficient for validation. A multi-technique, evidence-based approach is therefore essential.

G cluster_target Target Molecule cluster_isomer Potential Isomer Target This compound Properties Identical Molecular Weight (178.13 g/mol) Target->Properties Isomer 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene Isomer->Properties Validation Structural Validation Challenge Validation->Target Validation->Isomer

Caption: Differentiating the target molecule from its positional isomer.

A Multi-Pronged Validation Strategy

An effective validation workflow does not rely on a single piece of data. Instead, it integrates evidence from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces align can the structure be confirmed with high confidence.

G cluster_techniques Analytical Techniques cluster_data Data Integration & Analysis start Synthesized Product NMR NMR Spectroscopy ¹H NMR ¹³C NMR ¹⁹F NMR start->NMR MS Mass Spectrometry GC-MS HRMS start->MS Xray X-ray Crystallography (if crystalline) start->Xray Integration Cross-Validation of Data (Connectivity, Mass, Spatial Arrangement) NMR->Integration MS->Integration Xray->Integration end Validated Structure Integration->end

Caption: Workflow for integrated structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive layer of information.[1] The wide chemical shift range and large coupling constants in ¹⁹F NMR make it particularly useful for structural elucidation.[2][3]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number and environment of protons. The key diagnostic feature will be the splitting patterns (coupling) of the aromatic protons and the methyl protons. The coupling constants between protons and the fluorine atom (JHF) are distance-dependent and crucial for assigning positions.

  • ¹³C NMR: Reveals the number of unique carbon environments. The large electronegativity of fluorine causes significant shifts in the carbons it is bonded to. Furthermore, carbon-fluorine coupling (JCF) provides unambiguous evidence of C-F bonds.

  • ¹⁹F NMR: This is arguably the most critical NMR experiment. The chemical shifts of both the aromatic fluorine and the -CF₃ group are highly sensitive to their positions on the ring.[4] The presence or absence of coupling between the two fluorine environments (JFF) can definitively distinguish between isomers.

Comparative NMR Data (Predicted)

TechniqueThis compound (Target)4-Fluoro-1-methyl-2-(trifluoromethyl)benzene (Isomer)Rationale for Differentiation
¹H NMR Three distinct aromatic proton signals. Methyl signal will likely be a doublet due to coupling with the adjacent fluorine (⁴JHF).Three distinct aromatic proton signals. Methyl signal will be a singlet (or very small coupling) as fluorine is too distant.The presence or absence of H-F coupling to the methyl group is a key differentiator.
¹⁹F NMR Two distinct fluorine signals. A signal for the Ar-F and a signal for the -CF₃. A ⁵JFF coupling constant may be observed between them.Two distinct fluorine signals. The chemical shifts will differ significantly from the target. A ⁴JFF coupling constant should be observed.The magnitude of the F-F coupling constant and the distinct chemical shifts provide definitive proof. The chemical shift for Ar-F is typically between +80 to +170 ppm, while -CF₃ groups are found from +40 to +80 ppm relative to CFCl₃.[5]
¹³C NMR Eight distinct carbon signals. The carbons attached to fluorine (C-F and C-CF₃) will appear as doublets and quartets, respectively, due to C-F coupling.Eight distinct carbon signals with different chemical shifts and coupling patterns compared to the target molecule.The specific chemical shifts and JCF coupling constants for the aromatic carbons provide a unique fingerprint for each isomer.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient resolution to observe fine coupling patterns. Typical acquisition parameters on a 400 MHz spectrometer would include a 30° pulse, a 2-second relaxation delay, and 16 scans.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This removes H-F couplings, simplifying the spectrum to show only F-F couplings. A reference standard like CFCl₃ is used (0 ppm).[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (e.g., 128 scans or more) is often necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing. Integrate peaks and analyze coupling patterns to assign the structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Causality Behind Experimental Choices:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal initial technique. GC can separate the target compound from impurities and potentially from its isomer, although separation of positional isomers can be challenging.[6][7] The subsequent Electron Ionization (EI) mass spectrum provides a characteristic fragmentation pattern. For aromatic halogenated compounds, fragmentation often involves the loss of the halogen or side chains.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₆F₄ in this case). This is a critical step to confirm that no unexpected reactions have occurred.

Comparative MS Data (Predicted)

IonThis compound (Target) & IsomerRationale
Molecular Ion [M]⁺ m/z 178.0355Both isomers have the same molecular formula and will show the same molecular ion peak in HRMS.
[M-F]⁺ m/z 159Loss of a fluorine atom from either the ring or the CF₃ group.
[M-CF₃]⁺ m/z 109Loss of the trifluoromethyl group is a common fragmentation pathway for such compounds.[9][10]
Tropylium-type ions m/z 91, etc.Rearrangement and fragmentation of the aromatic ring can occur, though it may be less favored than halogen/side-chain loss.[8]

While the primary fragments may be similar, the relative intensities of these fragments in the EI spectrum can sometimes differ between isomers, providing a clue to the structure. However, relying on these subtle differences alone is not advisable for definitive identification.[7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC-MS. Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.

  • MS Detection: Use a standard Electron Ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the product. Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a database if available (e.g., NIST).[11]

X-ray Crystallography: The Unambiguous Proof

When a compound can be grown as a single crystal, X-ray crystallography provides the absolute, three-dimensional structure.[12] It is considered the gold standard for structural determination, leaving no ambiguity about atomic connectivity or spatial arrangement.[13]

Causality Behind Experimental Choices: The technique works by measuring the diffraction pattern of X-rays passing through the ordered lattice of a single crystal.[14] This pattern is mathematically deconvoluted to generate a 3D electron density map, from which the precise positions of all atoms can be determined. For small organic molecules, this method is exceptionally powerful but is entirely dependent on the ability to produce a high-quality crystal, which can be a significant challenge.[15]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: The most critical and often difficult step.[14] Attempt to grow single crystals of the purified compound. Common methods include slow evaporation from a suitable solvent (e.g., hexane, ethanol), vapor diffusion, or cooling of a saturated solution. This is often a trial-and-error process.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The resulting atomic model is then refined against the experimental data to achieve the best possible fit.

  • Validation: The final structure is validated using metrics like the R-factor and by examining the final electron density map to ensure all features are accounted for.

Conclusion: A Synthesis of Evidence

Validating the structure of a molecule like this compound is a process of building a robust, self-reinforcing case. No single technique should be used in isolation. The definitive connectivity map provided by a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) establishes the core structure. Mass spectrometry confirms the molecular formula and provides a characteristic fragmentation fingerprint. Finally, if the compound is crystalline, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By judiciously applying these techniques and understanding the causality behind the data they produce, researchers can ensure the scientific integrity of their work and proceed with confidence in their molecular architecture.

References

A Comparative Guide to 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene and its Isomeric Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl groups into aromatic scaffolds is a cornerstone of molecular design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated aromatics highly sought-after building blocks. This guide provides a comparative analysis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a lesser-documented yet potentially valuable synthetic intermediate, and its more readily available structural isomers. We will delve into the synthetic considerations, comparative physicochemical properties, and potential applications of these compounds, offering a framework for informed selection in research and development pipelines.

Introduction to Fluorinated Benzene Derivatives

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The trifluoromethyl group, in particular, is a powerful electron-withdrawing moiety that can enhance metabolic stability by blocking sites of oxidative metabolism. Its lipophilicity can also improve membrane permeability, a critical factor in drug bioavailability.

This guide focuses on the ortho-xylene scaffold featuring both a fluorine atom and a trifluoromethyl group, specifically comparing this compound with its structural isomers. The relative positions of these substituents on the benzene ring can significantly impact the molecule's reactivity, steric hindrance, and electronic properties, thereby influencing its utility as a synthetic intermediate.

Synthesis and Accessibility: A Comparative Overview

While detailed synthetic procedures for this compound are not extensively reported in peer-reviewed literature, its synthesis can be conceptually approached through established organofluorine chemistry methodologies. Potential synthetic strategies could involve multi-step sequences starting from commercially available precursors.

In contrast, some of its isomers and related compounds have more documented synthetic routes, often found in patent literature for the preparation of agrochemicals and pharmaceuticals. For instance, the synthesis of related structures may involve halogen exchange reactions, trifluoromethylation of aryl halides, or the construction of the aromatic ring from fluorinated precursors.

A general challenge in the synthesis of poly-substituted aromatic compounds is achieving the desired regioselectivity. The directing effects of the methyl, fluoro, and trifluoromethyl groups must be carefully considered when planning a synthetic route.

General Synthetic Considerations:

  • Starting Materials: The choice of starting material is crucial and often dictates the overall efficiency of the synthesis. Readily available substituted toluenes, anilines, or nitrobenzenes are common starting points.

  • Fluorination and Trifluoromethylation: A variety of reagents and methods exist for introducing fluorine and trifluoromethyl groups. Nucleophilic aromatic substitution (SNAr), the Balz-Schiemann reaction, and transition metal-catalyzed trifluoromethylation are common strategies.

  • Regiocontrol: The directing effects of the existing substituents on the aromatic ring will determine the position of incoming groups. Ortho, para-directing and meta-directing effects must be leveraged to achieve the desired isomer.

The following diagram illustrates a conceptual synthetic workflow for this class of compounds.

G cluster_0 Starting Material Selection cluster_1 Key Transformations cluster_2 Purification cluster_3 Final Product A Substituted Toluene/Aniline/Nitrobenzene B Introduction of Fluorine (e.g., Diazotization, Halex) A->B Fluorination C Introduction of CF3 Group (e.g., CuCF3, Ruppert-Prakash Reagent) A->C Trifluoromethylation B->C Sequential Functionalization D Functional Group Interconversion (e.g., Reduction of NO2, Oxidation of CH3) B->D C->B Sequential Functionalization C->D E Chromatography / Distillation D->E F Target Fluoro(trifluoromethyl)toluene Isomer E->F

Caption: Conceptual workflow for the synthesis of fluoro(trifluoromethyl)toluene isomers.

Comparative Physicochemical Properties

The seemingly subtle difference in the substitution pattern of these isomers can lead to notable variations in their physical and chemical properties. While experimental data for this compound is limited, we can infer and compare its likely properties with those of its known isomers based on general chemical principles.

PropertyThis compound1-Fluoro-2-methyl-3-(trifluoromethyl)benzene2-Fluoro-1-methyl-4-(trifluoromethyl)benzene
CAS Number 1214331-63-1[1]910911-43-2[2][3]1204296-09-2
Molecular Formula C₈H₆F₄[1]C₈H₆F₄C₈H₆F₄
Molecular Weight 178.13 g/mol [1]178.13 g/mol [3]178.13 g/mol
Boiling Point Not readily availablePredicted: 128.6±35.0 °CNot readily available
Density Not readily availablePredicted: 1.241±0.06 g/cm³Not readily available
Purity (Typical) 95%[1]98%[3]Not readily available

Note: Predicted values are based on computational models and should be used as estimates.

The positioning of the electron-withdrawing fluorine and trifluoromethyl groups relative to the methyl group will influence the electron density distribution of the aromatic ring, which in turn affects its reactivity in electrophilic and nucleophilic substitution reactions.

Potential Applications and Performance in Synthesis

The utility of these isomers as building blocks in drug discovery and materials science is intrinsically linked to their chemical reactivity and the steric accessibility of their functional groups.

4.1. Pharmaceutical and Agrochemical Synthesis

Fluorinated aromatic compounds are prevalent in a wide range of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance the efficacy and metabolic stability of active ingredients. These isomers can serve as valuable intermediates for the synthesis of more complex molecules. For example, the aromatic ring can be further functionalized through reactions such as nitration, halogenation, or metal-catalyzed cross-coupling reactions. The specific isomer used will dictate the regiochemical outcome of these transformations.

The following diagram illustrates a hypothetical reaction pathway where a fluoro(trifluoromethyl)toluene isomer is used as a synthetic intermediate.

G A Fluoro(trifluoromethyl)toluene Isomer B Nitration A->B C Nitro-substituted Intermediate B->C D Reduction C->D E Amino-substituted Intermediate D->E F Amide Coupling / Further Functionalization E->F G Active Pharmaceutical Ingredient (API) or Agrochemical F->G

Caption: Hypothetical synthetic pathway utilizing a fluoro(trifluoromethyl)toluene isomer.

4.2. Materials Science

In materials science, the incorporation of fluorinated moieties can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. These isomers could potentially be used as monomers or additives in the synthesis of high-performance polymers and coatings. The specific substitution pattern would influence the polymer's properties, such as its glass transition temperature and solubility.

Experimental Protocols: A General Approach to Aromatic Functionalization

Example Protocol: Preparation of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride

This protocol is adapted from a patent and serves as an illustrative example of a related transformation.

  • Reaction Setup: In a 500mL three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 42.9g (200mmol) of 2-fluoro-6-trifluoromethyl-methyl thiobenzene and 156.9g (3000mmol) of 88% formic acid.

  • Reaction Conditions: While stirring, warm the mixture to 70°C.

  • Chlorination: Pass 56.8g (800mmol) of chlorine gas into the reaction mixture over a period of 6 hours.

  • Monitoring: Monitor the reaction progress by liquid chromatography.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The layers will separate.

  • Purification: Wash the organic layer successively with water, 10% sodium bisulfite solution, and water. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Product Isolation: The resulting product is a pale yellow liquid.

Disclaimer: This is a generalized protocol for a related compound and should be adapted and optimized by a qualified chemist for the specific target molecule.

Conclusion and Future Outlook

This compound and its isomers represent a class of valuable, albeit sometimes challenging to access, building blocks for research and development. The choice of a specific isomer will depend on the desired regiochemistry of subsequent reactions and the overall synthetic strategy. While the literature on this compound itself is sparse, the principles of organofluorine chemistry provide a solid foundation for its synthesis and application.

As the demand for novel fluorinated compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, it is likely that more efficient and regioselective methods for the synthesis of polysubstituted aromatic compounds like these will be developed. Further research into the properties and reactivity of these isomers will undoubtedly unlock new opportunities for innovation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: December 2025

For the adept researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a procedural necessity but a cornerstone of scientific integrity and innovation. This guide provides a comprehensive framework for the safe and effective handling of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a compound whose utility in synthesis is matched by its potential hazards. By moving beyond a simple checklist and delving into the causality behind each safety measure, we aim to empower you with the knowledge to create a self-validating system of safety in your laboratory.

This document is structured to provide immediate, essential safety and logistical information, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust by delivering value that extends beyond the product itself.

Hazard Assessment: Understanding the Chemical Profile

  • Flammability: Many fluorinated benzene derivatives are flammable liquids.[3] Vapors may be heavier than air and travel to an ignition source.[2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3][5]

  • Toxicity: While specific data is limited, similar compounds can be harmful if swallowed or inhaled.[5]

It is imperative to consult the specific SDS provided by the supplier before commencing any work.[6] This document will provide the most accurate and detailed hazard information.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a matter of compliance but a critical control measure to mitigate the identified hazards. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[7][8][9]

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes and vapors that can cause serious eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).[5]Prevents skin contact, which can lead to irritation or burns.[5] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.
Body Protection Chemically resistant lab coat or apron and closed-toe shoes.[5]Protects against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]Minimizes the inhalation of harmful vapors.[5]
PPE Selection Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls start Review SDS for This compound task Assess Task: - Scale of work - Potential for splash/aerosol start->task controls Implement Engineering Controls: - Chemical Fume Hood task->controls High Vapor Pressure or Aerosol Risk eye Eye/Face Protection: - Goggles (minimum) - Face shield (for splash risk) hand Hand Protection: - Chemical-resistant gloves (check compatibility) body Body Protection: - Lab coat - Closed-toe shoes respiratory Respiratory Protection: - Fume hood (primary) - Respirator (if hood unavailable) controls->eye controls->hand controls->body controls->respiratory caption PPE Selection Workflow Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Waste Generated: - Unused chemical - Contaminated materials - Rinsate container Collect in Designated Halogenated Organic Waste Container start->container labeling Label Container: - 'Hazardous Waste' - Chemical Name container->labeling disposal Dispose via Institutional Hazardous Waste Program labeling->disposal caption Waste Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.